Cy3.5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRJSACRIKPVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cy3.5 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) 3.5 (Cy3.5) is a bright, orange-red fluorescent dye belonging to the cyanine family of synthetic polymethine dyes.[1][2] It is widely utilized in the life sciences for the fluorescent labeling of a variety of biomolecules, including proteins, antibodies, and nucleic acids.[1][3] Its high molar extinction coefficient, good quantum yield, and excellent photostability make it a robust tool for a range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and Western blotting.[1][4] This guide provides an in-depth overview of the spectral properties, experimental protocols, and common applications of this compound dye.
Core Spectral and Photophysical Properties
The fluorescence of this compound arises from a conjugated polymethine chain, and its spectral characteristics are influenced by the solvent environment.[2] The dye exhibits sharp absorption and emission peaks, which is advantageous for multiplexing experiments by minimizing spectral overlap.[1]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~579 - 591 nm[2][3][5][6] | The peak wavelength for absorbing light. |
| Emission Maximum (λem) | ~591 - 604 nm[2][3][5][6] | The peak wavelength of emitted fluorescence. |
| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹[2][3][7] | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35[2][3][7][] | The ratio of photons emitted to photons absorbed; highly dependent on the molecular environment. |
| Stokes Shift | ~12 - 23 nm[1][2] | The difference between the excitation and emission maxima. |
Experimental Protocols
Protocol 1: Labeling of Proteins and Antibodies with this compound NHS Ester
This protocol outlines a general procedure for the covalent labeling of primary amines on proteins and antibodies using an N-hydroxysuccinimide (NHS) ester of this compound.[3][4] The NHS ester reacts with primary amines in a mild basic environment to form a stable amide bond.[3]
Materials:
-
Protein or antibody of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS ester[3]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3][]
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)[9][10]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[3]
-
Purification column (e.g., Sephadex G-25)[10]
Procedure:
-
Antibody Preparation: Ensure the protein or antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[4]
-
Dye Stock Solution Preparation: Allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be used immediately.[3][4]
-
Conjugation Reaction:
-
Slowly add the this compound NHS ester stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is between 5:1 and 20:1.[4] This ratio should be optimized for each specific protein to achieve the desired degree of labeling (DOL).[3]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][4]
-
-
Quenching the Reaction (Optional): To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[3]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute first.[3]
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~581 nm).
-
The DOL can be calculated using the Beer-Lambert law.
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.[3]
Materials:
-
Amine-modified oligonucleotide
-
Coupling Buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
-
This compound NHS ester[3]
-
Anhydrous DMSO[3]
-
Purification supplies (e.g., ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC)[3]
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the coupling buffer to a final concentration of 1-5 mg/mL.[3]
-
Dye Solution Preparation: Prepare a fresh solution of this compound NHS ester in anhydrous DMSO.[3]
-
Labeling Reaction: Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined empirically. Incubate the reaction for 1-2 hours at room temperature in the dark.[3]
-
Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as ethanol precipitation, size-exclusion chromatography, or HPLC.[3]
Visualizing Signaling Pathways with this compound
This compound is not directly involved in signaling pathways but is a critical tool for their visualization. For instance, an antibody targeting a specific protein in a signaling cascade, such as a receptor tyrosine kinase (RTK), can be labeled with this compound. This allows for the visualization of the protein's localization, trafficking, and abundance using fluorescence microscopy.
Caption: Visualization of a generic receptor tyrosine kinase signaling pathway.
Experimental Workflow: Immunofluorescence Staining
The following diagram illustrates a typical workflow for an immunofluorescence experiment using a this compound-labeled secondary antibody to detect a primary antibody bound to a target antigen within a cell.
References
- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. glenresearch.com [glenresearch.com]
- 9. interchim.fr [interchim.fr]
- 10. genecopoeia.com [genecopoeia.com]
Cy3.5: An In-depth Technical Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3.5 is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family of synthetic polymethine dyes. Renowned for its high molar extinction coefficient and good quantum yield, this compound has become an invaluable tool in a wide array of life science research applications. Its utility lies in its ability to be covalently attached to various biomolecules, including proteins, peptides, and nucleic acids, enabling their detection and tracking in complex biological systems. This guide provides a comprehensive overview of the technical specifications, core applications, and detailed experimental protocols for utilizing this compound in research, with a focus on its role in fluorescence microscopy, immunofluorescence, and Förster Resonance Energy Transfer (FRET).
Core Properties of this compound
The photophysical properties of a fluorophore are critical for designing and interpreting fluorescence-based experiments. This compound exhibits distinct spectral characteristics that make it suitable for use with common laser lines and filter sets.
Physicochemical and Spectral Properties of this compound
| Property | Value | References |
| Excitation Maximum (λex) | ~581 nm | [1] |
| Emission Maximum (λem) | ~596 nm | [1] |
| Molar Extinction Coefficient (ε) | 125,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.15 | [1] |
| Molecular Weight | ~1102 g/mol | [1] |
Note: Spectral properties can be influenced by the local environment, including the solvent and the biomolecule to which the dye is conjugated.
Key Research Applications of this compound
This compound's versatility stems from its ability to be conjugated to a variety of biomolecules through different reactive chemistries. The most common forms are NHS esters for labeling primary amines and maleimides for labeling free sulfhydryl groups.
Labeling of Biomolecules
This compound is widely used for the fluorescent labeling of:
-
Proteins and Antibodies: For use in immunofluorescence, western blotting, and flow cytometry.[2]
-
Peptides: To study peptide localization and interactions.
-
Oligonucleotides: For applications such as fluorescence in situ hybridization (FISH) and microarray analysis.[3]
An interesting characteristic of this compound, similar to Cy3, is the anomalous fluorescence enhancement observed upon its covalent attachment to proteins like IgG.[2] This phenomenon can lead to brighter conjugates and improved signal-to-noise ratios in immunoassays.
Fluorescence Microscopy
Due to its brightness and photostability, this compound is an excellent choice for high-resolution imaging of cellular structures and dynamic processes.[4] When conjugated to antibodies or other probes, it allows for the specific visualization of target molecules within fixed or living cells.
Immunofluorescence
In immunofluorescence (IF), this compound-labeled secondary antibodies are commonly used to detect the presence and localization of specific antigens targeted by a primary antibody. This technique is crucial for understanding protein expression patterns and co-localization with other cellular components.
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity. In a FRET pair, energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. This compound can act as a donor in a FRET pair with acceptor dyes like Cy5, enabling the study of processes that bring these two molecules into close proximity (typically 1-10 nm).[5]
Experimental Protocols
Protocol 1: Labeling of IgG with this compound NHS Ester
This protocol describes the general procedure for labeling immunoglobulin G (IgG) with this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the antibody.
Materials:
-
IgG antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Methodology:
-
Antibody Preparation:
-
Dissolve the IgG antibody in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which will compete with the labeling reaction.
-
-
Dye Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to antibody (typically between 5:1 and 20:1).
-
Add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of this compound (~581 nm).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for staining cultured cells using a this compound-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS with 0.1% Tween-20
-
Primary antibody (specific to the target antigen)
-
This compound-conjugated secondary antibody (specific to the host species of the primary antibody)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Methodology:
-
Cell Fixation:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its recommended concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and this compound.
-
Visualization of Signaling Pathways and Experimental Workflows
Visualizing Protein Kinase Cα (PKCα) Activation
The activation of Protein Kinase Cα (PKCα), a key enzyme in many signal transduction pathways, can be visualized using immunofluorescence. In a study, the phosphorylation of PKCα upon stimulation was detected using a phosphorylation site-specific antibody. The total PKCα was detected with another primary antibody, followed by visualization with Cy3 and Cy5-conjugated secondary antibodies, respectively. This allows for the simultaneous visualization of the total protein and its activated, phosphorylated form.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) and Stat3 signal through Kras and have mutually opposite effects on Cten - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 5. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cy3.5 Fluorescent Dye: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3.5 is a synthetic indocarbocyanine dye that belongs to the cyanine (B1664457) family of fluorescent molecules. Renowned for its bright orange-red fluorescence and robust photostability, this compound has become an indispensable tool in a wide array of life science research and drug development applications. Its spectral properties, situated between those of Cy3 and Cy5, make it a versatile fluorophore for multiplexing experiments. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its use, and visual representations of key experimental workflows.
Core Photophysical and Chemical Properties
The utility of a fluorescent dye is fundamentally determined by its photophysical and chemical characteristics. This compound exhibits a strong absorption in the yellow-orange region of the visible spectrum and emits in the orange-red region. These properties can vary slightly depending on the solvent environment and the molecule to which the dye is conjugated.
Table 1: Core Photophysical Properties of this compound
| Property | Value Range | References |
| Excitation Maximum (λex) | 576 - 581 nm | [1][2][3] |
| Emission Maximum (λem) | 591 - 603 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | [4][5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.35 | [4][5] |
| Stokes Shift | ~15 nm | [2] |
Table 2: Chemical Properties of Common this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Reactive Group | Target Molecule |
| This compound NHS ester | C₄₂H₄₄BF₄N₃O₄ | 741.6 | N-hydroxysuccinimidyl ester | Primary amines (proteins, peptides, amine-modified nucleic acids) |
| This compound Carboxylic Acid | C₃₈H₄₁ClN₂O₂ | 593.20 | Carboxyl | Can be activated to react with amines |
| This compound Maleimide | Not specified | Not specified | Maleimide | Thiols (cysteine residues in proteins) |
| This compound Amine | C₄₄H₅₆Cl₂N₄O | 727.85 | Amine | Electrophiles (e.g., activated esters) |
Experimental Protocols
Accurate and reproducible results in fluorescence-based assays are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for common applications of this compound.
Protein Labeling with this compound NHS Ester
This protocol outlines the covalent labeling of proteins with this compound NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus).
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
-
Add 1 M sodium bicarbonate to the protein solution to a final concentration of 0.1 M to adjust the pH to 8.3. This facilitates the reaction with primary amines.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the dissolved this compound NHS ester to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 15:1, but this may require optimization for each specific protein.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions. The first colored fraction is typically the labeled protein.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~581 nm (for this compound).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and this compound.
-
Nucleic Acid Labeling with Amine-Reactive this compound
This protocol describes the labeling of amine-modified oligonucleotides with this compound NHS ester.
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS ester
-
0.1 M Sodium carbonate buffer, pH 9.0
-
Anhydrous DMSO
-
Purification supplies (e.g., Qiagen PCR purification kit or ethanol (B145695) precipitation reagents)
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the amine-modified oligonucleotide in 0.1 M sodium carbonate buffer (pH 9.0).
-
-
Dye Preparation:
-
Dissolve the this compound NHS ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide using a PCR purification spin column or by ethanol precipitation to remove unreacted dye.
-
Fluorescence Microscopy with this compound-Conjugated Antibodies
This protocol provides a general workflow for immunofluorescence staining using a this compound-labeled secondary antibody.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (specific to the target antigen)
-
This compound-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with fixation buffer.
-
Permeabilize cells with permeabilization buffer if the target antigen is intracellular.
-
-
Blocking:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., excitation ~580 nm, emission ~600 nm).
-
Flow Cytometry Using this compound-Conjugated Antibodies
This protocol outlines the steps for staining suspended cells with a this compound-conjugated antibody for flow cytometric analysis.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
This compound-conjugated antibody
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to 1-10 x 10⁶ cells/mL.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the this compound-conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant and repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer equipped with a laser and filter combination suitable for this compound excitation and emission.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the key steps in the experimental protocols described above.
Caption: Workflow for labeling proteins with this compound NHS ester.
Caption: Workflow for labeling nucleic acids with this compound.
Caption: General workflow for fluorescence microscopy using this compound.
Caption: Workflow for flow cytometry using this compound-conjugated antibodies.
References
Cy3.5: An In-depth Technical Guide on Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Cyanine (B1664457) 3.5 (Cy3.5) is a fluorescent dye of the cyanine family, recognized for its utility in bio-imaging and labeling. This guide provides a comprehensive overview of its chemical structure, photophysical properties, and common experimental applications.
Chemical Structure
This compound possesses a polymethine chain, which is a characteristic feature of cyanine dyes. Its structure can be modified to enhance certain properties; for instance, sulfonation increases its water solubility.[] For practical applications in labeling biomolecules, this compound is often functionalized with reactive groups such as N-hydroxysuccinimide (NHS) esters or maleimides.[2][3][4] The NHS esters react with primary amines, while maleimides target sulfhydryl groups, enabling covalent attachment to proteins, peptides, and oligonucleotides.[2][3][5]
The core structure consists of two nitrogen-containing heterocyclic rings connected by the polymethine bridge. The specific nature of these rings and the length of the chain determine the dye's spectral properties.
Chemical and Physical Properties
The photophysical characteristics of this compound make it a versatile tool in fluorescence-based assays. Key quantitative data are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as the solvent and conjugation to a biomolecule.
| Property | Value |
| Excitation Maximum (λex) | ~581-591 nm[2][6] |
| Emission Maximum (λem) | ~596-604 nm[2][6] |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹[] |
| Quantum Yield (Φ) | ~0.35[] |
| Solubility | Low in water; soluble in organic solvents like DMF and DMSO. Sulfonated versions have improved water solubility.[] |
| Storage | Should be stored at -20°C, protected from light and kept dry.[] |
Experimental Protocols
Protein Labeling with this compound NHS Ester
This protocol outlines the general steps for labeling proteins with an amine-reactive this compound NHS ester.
-
Protein Preparation : Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
Dye Preparation : Immediately before use, dissolve the this compound NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction : Add a 5 to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purification : Remove unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.
-
Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~581 nm).
Caption: Workflow for covalent labeling of proteins using this compound NHS ester.
Cell Labeling and Imaging
This protocol provides a guideline for labeling and imaging cells using this compound.
-
Cell Culture : Culture cells to an appropriate confluency in a suitable medium.
-
Labeling Solution Preparation : Prepare a working solution of the this compound conjugate in a physiologically compatible buffer (e.g., PBS). The optimal concentration should be determined experimentally.
-
Cell Labeling : Remove the culture medium, wash the cells with buffer, and add the labeling solution.
-
Incubation : Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C.
-
Washing : Remove the labeling solution and wash the cells multiple times with buffer to remove unbound dye.
-
Imaging : Image the labeled cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~580 nm, Emission: ~600 nm).
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyanine 3.5 Maleimide [equivalent to this compound® Maleimide] | AAT Bioquest [aatbio.com]
- 4. Cyanine 3.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]
- 5. Cyanine - Wikipedia [en.wikipedia.org]
- 6. Cyanine3.5 Dye | AxisPharm [axispharm.com]
Understanding the Stokes Shift of Cy3.5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Stokes shift of the fluorescent dye Cyanine (B1664457) 3.5 (Cy3.5). It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies for utilizing this fluorophore effectively in their experimental workflows.
Core Concepts: The Stokes Shift
In fluorescence spectroscopy, the Stokes shift is the difference between the wavelength of the maximum absorption and the maximum emission of a fluorescent molecule.[1] This phenomenon, named after Sir George Gabriel Stokes, is a fundamental principle in fluorescence and has significant practical implications for experimental design and data interpretation. When a fluorophore like this compound absorbs a photon of light, an electron is promoted to a higher electronic energy state. Before returning to the ground state and emitting a photon (fluorescence), the molecule typically loses some energy through non-radiative processes, such as vibrational relaxation and solvent reorganization.[1][2] This energy loss results in the emitted photon having a lower energy and, consequently, a longer wavelength than the absorbed photon.[3]
A larger Stokes shift is often advantageous as it facilitates the separation of the emission signal from the excitation light, leading to an improved signal-to-noise ratio in fluorescence measurements.[2]
Spectral Properties of this compound
This compound is an orange-red fluorescent dye belonging to the cyanine family, known for its high molar extinction coefficient and good photostability.[4] Its spectral characteristics make it a versatile tool in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.
The key quantitative spectral properties of this compound are summarized in the table below. It is important to note that these values can exhibit slight variations depending on the solvent, pH, and conjugation to biomolecules.[4][5]
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~579 - 581 nm | [4] |
| Emission Maximum (λem) | ~591 - 596 nm | [4] |
| Stokes Shift (in nm) | ~12 - 15 nm | [4] |
| Molar Extinction Coefficient (ε) | ~116,000 - 150,000 cm⁻¹M⁻¹ | [4][6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | [6][8] |
Calculating the Stokes Shift
The Stokes shift can be calculated in two common ways: in terms of wavelength (nanometers, nm) or wavenumber (inverse centimeters, cm⁻¹).
1. Calculation in Wavelength (nm):
This is the most straightforward calculation:
Stokes Shift (nm) = λ_emission_max - λ_excitation_max [9]
For this compound, using the values from the table:
Stokes Shift (nm) = 591 nm - 579 nm = 12 nm
2. Calculation in Wavenumber (cm⁻¹):
Expressing the Stokes shift in wavenumbers provides a measure that is directly proportional to the energy difference.
Stokes Shift (cm⁻¹) = (1 / λ_excitation_max) - (1 / λ_emission_max)
To perform this calculation, the wavelengths must first be converted from nanometers to centimeters (1 nm = 1 x 10⁻⁷ cm).
For this compound:
-
λ_excitation_max = 579 nm = 5.79 x 10⁻⁵ cm
-
λ_emission_max = 591 nm = 5.91 x 10⁻⁵ cm
Stokes Shift (cm⁻¹) = (1 / 5.79 x 10⁻⁵ cm) - (1 / 5.91 x 10⁻⁵ cm) Stokes Shift (cm⁻¹) ≈ 17271 cm⁻¹ - 16920 cm⁻¹ Stokes Shift (cm⁻¹) ≈ 351 cm⁻¹
Factors Influencing the Stokes Shift of this compound
The local microenvironment of the this compound molecule can significantly influence its spectral properties, including the Stokes shift.
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state.[10] More polar solvents can lead to a greater stabilization of the excited state, resulting in a larger Stokes shift.[2]
-
Viscosity: Increased solvent viscosity can restrict the molecular vibrations and rotations of the dye, which can lead to a higher fluorescence quantum yield and potentially affect the Stokes shift.[5][11]
-
Binding to Biomolecules: When this compound is conjugated to proteins or nucleic acids, its local environment changes, which can alter its photophysical properties.[5][12] These interactions can restrict the dye's conformational flexibility and shield it from the bulk solvent, leading to changes in its absorption and emission spectra.
Experimental Protocols
1. Measurement of Absorption and Emission Spectra of this compound
This protocol outlines the general steps for determining the excitation and emission maxima of this compound.
Materials:
-
This compound dye solution of known concentration
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), methanol, or water)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to ensure the absorbance at the excitation maximum is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.
-
Absorption Spectrum Measurement:
-
Use the spectrophotometer to measure the absorbance of the this compound solution over a relevant wavelength range (e.g., 400 nm to 700 nm).
-
Record the wavelength of maximum absorbance (λ_ex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_ex.
-
Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 580 nm to 750 nm).
-
Record the wavelength of maximum fluorescence emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift in both nanometers and wavenumbers using the formulas provided above.
-
2. Determination of Relative Fluorescence Quantum Yield
The quantum yield of a fluorophore is the ratio of photons emitted to photons absorbed. It can be determined relative to a well-characterized standard.
Materials:
-
This compound solution
-
Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol)
-
Solvent (the same for both the sample and the standard)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using the spectrophotometer. The absorbance values should be kept below 0.1.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard. The slope of the resulting lines should be linear.
-
Calculate the quantum yield of the this compound sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if they are the same, this term cancels out).[4]
-
Visualizations
Caption: Jablonski diagram illustrating the Stokes shift.
Caption: Experimental workflow for determining the Stokes shift.
Caption: Influence of solvent polarity on energy levels and Stokes shift.
References
- 1. Stokes shift - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edinst.com [edinst.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. Extinction Coefficient [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 8. Cyanine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
Cy3.5 Dye: A Technical Guide to Photostability and Brightness for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties, photostability, and brightness of the cyanine (B1664457) dye, Cy3.5. Intended for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental protocols for characterization, and visualizes relevant workflows to aid in the effective application of this fluorophore in advanced research.
Core Photophysical and Photostability Properties
This compound is a fluorescent dye belonging to the cyanine family, known for its bright emission in the orange-red region of the electromagnetic spectrum. Its utility is widespread in various biological applications, including fluorescence microscopy, immunofluorescence, and FRET-based assays. A critical consideration for its use, particularly in applications requiring prolonged or intense light exposure, is its photostability.
Quantitative Comparison of Fluorophore Properties
The brightness of a fluorophore is a function of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The photostability, on the other hand, is often qualitatively described or quantified by parameters such as the photobleaching half-life. The following tables summarize the key photophysical properties of this compound in comparison to other commonly used dyes in a similar spectral range. It is important to note that these values can be influenced by the experimental conditions, including the solvent, pH, and the presence of antifade reagents.[1]
| Property | (E)-Cyanine 3.5 chloride | Cy3 | Alexa Fluor 555 |
| Excitation Maximum (λex) | ~591 nm[1] | ~550 nm[] | ~553-555 nm[1] |
| Emission Maximum (λem) | ~604 nm[1] | ~570 nm[] | ~565-568 nm[1] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~116,000[1] | ~150,000[3] | ~150,000[1] |
| Quantum Yield (Φ) | ~0.35[1] | ~0.04 - 0.15[4] | ~0.10[4] |
| Relative Brightness (ε x Φ) | ~40,600 | ~6,000 - 22,500 | ~15,000 |
| Dye | Relative Photostability |
| (E)-Cyanine 3.5 chloride | Good[1] |
| Cy3 | Moderate[5] |
| Alexa Fluor 555 | High, superior to many cyanine dyes[1] |
Mechanisms of Photobleaching
The primary mechanism of photobleaching for cyanine dyes like this compound is photooxidation.[6] This process is initiated by the absorption of a photon, which elevates the dye to an excited singlet state. While most molecules relax back to the ground state via fluorescence, a fraction can transition to a long-lived triplet state through intersystem crossing. In this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then chemically degrade the fluorophore, leading to an irreversible loss of fluorescence.
Caption: Generalized Jablonski diagram illustrating the key photophysical pathways leading to fluorescence and photobleaching.
Experimental Protocols
Accurate characterization of a fluorophore's properties is essential for its effective use. The following are detailed protocols for key experiments related to determining the photostability and brightness of this compound.
Protocol 1: Determination of Photobleaching Half-Life
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[1]
Materials:
-
Solutions of this compound and other dyes for comparison at the same concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera.
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer.
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample at a constant intensity. Acquire a series of images at regular time intervals until the fluorescence signal has significantly decreased.
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).
-
Caption: Workflow for assessing fluorophore photostability.
Protocol 2: Determination of Relative Fluorescence Quantum Yield
The quantum yield of a fluorescent dye is typically determined relative to a well-characterized standard with a known quantum yield.[4]
Materials:
-
This compound dye solution of unknown quantum yield.
-
A standard fluorophore with a known quantum yield in the same spectral region.
-
UV-Vis spectrophotometer.
-
Spectrofluorometer.
-
High-purity solvent.
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution of the sample and the standard using a spectrofluorometer.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[4]
-
Application Workflows
This compound is a versatile dye used in a variety of applications. Below are visualizations of common experimental workflows.
Immunofluorescence Staining Workflow
This diagram illustrates a typical indirect immunofluorescence staining protocol where this compound could be conjugated to a secondary antibody.[7][8]
Caption: Workflow for indirect immunofluorescence staining.
FRET-Based Immunoassay
Fluorescence Resonance Energy Transfer (FRET) immunoassays can utilize this compound as either a donor or an acceptor fluorophore to detect the proximity of two molecules. This workflow depicts a sandwich immunoassay format.[9][10]
Caption: Workflow for a FRET-based sandwich immunoassay.
Conclusion
This compound is a bright and relatively photostable fluorophore suitable for a wide range of biological and pharmaceutical research applications. While it offers a good balance of brightness and stability, for demanding applications requiring very high photostability, alternative dyes such as the Alexa Fluor series may be considered. The choice of fluorophore should always be guided by the specific requirements of the experiment, including the imaging modality, duration of exposure, and the need for quantitative analysis. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design and execute robust and reproducible fluorescence-based experiments.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoassay System Based on the Technology of Time-Resolved Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s [frontiersin.org]
The Core Principles of Cy3.5 Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) dyes are a class of synthetic fluorophores that have become indispensable tools in biological and biomedical research. Among these, Cy3.5, a member of the cyanine dye family, offers a unique spectral profile in the orange-red region, making it a valuable probe for a variety of fluorescence-based applications. This technical guide provides a comprehensive overview of the core principles of this compound fluorescence, its chemical and spectral properties, and detailed protocols for its application in labeling biomolecules.
The Fundamental Principle of this compound Fluorescence
The fluorescence of this compound, like other cyanine dyes, originates from its distinct chemical structure. The core of a cyanine dye consists of two nitrogen-containing heterocyclic rings, in the case of this compound, these are benzoindolenine rings. These rings are connected by a polymethine chain, a conjugated system of double bonds.[1] The length of this polymethine chain is a key determinant of the dye's absorption and emission wavelengths.[2]
The fluorescence phenomenon is initiated when a photon of a specific wavelength is absorbed by the π-electron system of the conjugated polymethine chain. This absorption of energy excites an electron from its ground state (S₀) to a higher energy singlet state (S₁). The molecule then rapidly relaxes vibrationally to the lowest vibrational level of the S₁ state. From this relaxed state, the electron returns to the ground state, releasing the excess energy as a photon of light. This emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift.
The specific spectral properties of this compound are a direct consequence of the length of its polymethine bridge and the benzoindole terminal groups, which influence the energy levels of the π-orbitals.
Chemical Structure of this compound
The foundational structure of this compound is characterized by two benzoindole rings linked by a polymethine chain. This core structure can be modified with various reactive groups to enable covalent attachment to biomolecules.
Caption: Generalized structure of a this compound dye.
Quantitative Spectroscopic Data
The spectral properties of this compound can be influenced by its local environment, including the solvent and its conjugation to biomolecules. The following tables summarize key quantitative data from various sources.
| Property | Reported Value | Source |
| Excitation Maximum (λex) | ~579 - 591 nm | [3] |
| Emission Maximum (λem) | ~591 - 604 nm | [3] |
| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | [3] |
| Stokes Shift | ~12 - 23 nm | [3] |
Table 1: Spectroscopic Properties of this compound. The precise values can vary depending on the solvent, pH, and conjugation status of the dye.
Factors Influencing this compound Fluorescence
The fluorescence intensity and spectral characteristics of this compound are not static and can be significantly affected by several factors:
-
Solvent Environment: The polarity and viscosity of the solvent can alter the electronic distribution and rotational freedom of the dye, thereby influencing its quantum yield and spectral peak positions.[4] Generally, cyanine dyes exhibit higher fluorescence efficiency in more viscous environments which restrict non-radiative decay pathways like cis-trans isomerization.[5]
-
Conjugation to Biomolecules: Covalent attachment of this compound to proteins or nucleic acids can lead to an enhancement of its fluorescence.[6][7] This phenomenon, sometimes referred to as protein-induced fluorescence enhancement (PIFE), is attributed to the local environment provided by the biomolecule, which can restrict the dye's conformational flexibility and reduce non-radiative decay.[8]
-
Photobleaching: Like all fluorophores, this compound is susceptible to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light. The primary mechanism of photobleaching for cyanine dyes is photooxidation mediated by reactive oxygen species.[9] The photostability of this compound is considered moderate and can be improved by the use of antifade reagents in imaging applications.
Experimental Protocols
Protein Labeling with this compound NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on proteins with this compound N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium Bicarbonate, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) by dialysis against PBS. The optimal protein concentration is between 2 and 10 mg/mL.[10]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]
-
Adjust the pH of the Protein Solution: Add 1 M sodium bicarbonate to the protein solution to achieve a final pH of 8.3-8.5.[9]
-
Labeling Reaction: Add the reactive dye solution to the protein solution at a molar ratio of dye to protein between 5:1 and 20:1. A common starting ratio is 10:1.[6] Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[11]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The labeled protein will elute in the void volume.[8]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~580-590 nm).
Protein Labeling with this compound Maleimide (B117702)
This protocol is for labeling sulfhydryl groups (e.g., cysteine residues) on proteins.
Materials:
-
Protein of interest (1-10 mg/mL in thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
This compound maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Size-exclusion chromatography column
Procedure:
-
Reduce Disulfide Bonds (if necessary): If the protein does not have free sulfhydryl groups, treat it with a reducing agent like DTT or TCEP to reduce disulfide bonds. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[3]
-
Prepare Dye Stock Solution: Dissolve this compound maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Purification: Purify the conjugate as described for NHS ester labeling.
Nucleic Acid Labeling with this compound Phosphoramidite (B1245037)
This compound can be incorporated into synthetic oligonucleotides during solid-phase synthesis using a phosphoramidite derivative.
General Procedure:
-
The this compound phosphoramidite is coupled to the 5' or 3' terminus of the oligonucleotide using standard automated DNA synthesis protocols. A longer coupling time of 3 minutes is often recommended.[11]
-
A mild oxidizing agent, such as 0.02 M iodine, should be used to avoid degradation of the cyanine dye.[11]
-
Deprotection of the oligonucleotide is typically carried out using ammonium (B1175870) hydroxide (B78521) at room temperature. For oligonucleotides containing sensitive bases, deprotection at elevated temperatures should be for a limited time (e.g., 2 hours at 65°C).[5]
Applications and Visualized Workflows
This compound is a versatile fluorophore used in a wide range of applications.
Immunofluorescence Microscopy
A common application is in immunofluorescence (IF), where a this compound-conjugated secondary antibody is used to detect a primary antibody bound to a specific target antigen in cells or tissues.
Caption: Workflow for indirect immunofluorescence using a this compound conjugate.
Förster Resonance Energy Transfer (FRET)
This compound can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes. When paired with a suitable acceptor (e.g., Cy5 or Cy5.5), the efficiency of energy transfer is dependent on the distance between the two fluorophores, providing a molecular ruler.[12][13]
Caption: Energy transfer schematic in a this compound-based FRET experiment.
Conclusion
This compound is a robust and versatile fluorescent dye with well-characterized spectral properties that make it suitable for a multitude of applications in modern biological research and drug development. A thorough understanding of its core fluorescence principles, the factors that influence its performance, and appropriate experimental protocols are essential for obtaining reliable and high-quality data. This guide provides a foundational resource for researchers and scientists seeking to effectively utilize this compound in their experimental workflows.
References
- 1. usbio.net [usbio.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. academic.oup.com [academic.oup.com]
- 5. Cy3 phosphoramidite | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. interchim.fr [interchim.fr]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Cy3.5 Dye for Researchers and Drug Development Professionals
Introduction: Cyanine (B1664457) 3.5 (Cy3.5) is a synthetic fluorescent dye belonging to the cyanine family, characterized by its bright fluorescence in the orange-red region of the visible spectrum. With excitation and emission maxima typically around 581 nm and 596 nm, respectively, it is a versatile tool in various life science applications.[1] These applications include biomolecular labeling, fluorescence imaging, and other fluorescence-based analyses.[] A critical parameter governing its utility is its solubility, which dictates how it can be stored, handled, and effectively used in experimental settings, particularly in aqueous environments common for biological studies. This guide provides an in-depth overview of this compound solubility in different solvents, detailed experimental protocols for its determination, and best practices for its use.
The Chemistry of Cyanine Dye Solubility
The solubility of cyanine dyes is primarily determined by their chemical structure.[] this compound dyes can be broadly categorized into two main types: non-sulfonated and sulfonated.
-
Non-Sulfonated this compound: This is the standard form of the dye. Its structure is largely hydrophobic, leading to low solubility in water but good solubility in polar aprotic organic solvents.[][3] This class of dye is suitable for labeling lipid-soluble materials like cell membranes or for reactions conducted in organic media.[][]
-
Sulfonated this compound (Sulfo-Cy3.5): This variant incorporates one or more sulfonate (-SO3H) groups into the dye's molecular structure.[5] These negatively charged groups significantly increase the dye's hydrophilicity, making it highly soluble in aqueous solutions without the need for organic co-solvents.[1][6][7] Enhanced water solubility also reduces the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching and unreliable experimental results.[6][7]
Quantitative and Qualitative Solubility Data
The choice of solvent is critical for preparing stable and effective this compound stock solutions. Anhydrous (moisture-free) solvents are highly recommended, especially for reactive forms like NHS esters, to prevent hydrolysis and maintain the dye's reactivity.[3]
Below is a summary of the reported solubility characteristics of non-sulfonated this compound in various common laboratory solvents.
| Solvent | Type | Solubility Profile | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3][8][9][10] | Highly recommended for creating stock solutions.[3] Some triethylammonium (B8662869) salt forms of this compound NHS esters show enhanced solubility.[3][11] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[3][9][10] | Another highly recommended solvent for stock solutions.[3] |
| Dichloromethane (DCM) | Organic | Soluble[3][9][10] | A suitable organic solvent for non-sulfonated this compound.[10] |
| Water | Aqueous | Insoluble[3][9] | Direct dissolution is ineffective.[3] Aqueous working solutions must be prepared by diluting a concentrated stock from an organic solvent.[3] |
| Methanol | Polar Protic | Soluble[][8] | Can be used to dissolve fat-soluble Cy dyes.[] |
| Chloroform | Organic | Soluble[][8] | Suitable for fat-soluble Cy dyes.[] |
| Acetonitrile (B52724) | Polar Aprotic | Soluble[][] | A commonly used organic co-solvent for labeling reactions.[][] |
| Ethanol | Polar Protic | Information not readily available[3] | It is advisable to test solubility on a small scale before preparing a larger stock solution.[3] |
Experimental Protocols
Determining the solubility and concentration of this compound is fundamental for accurate and reproducible experiments. The following protocols outline standard methodologies.
Protocol 1: Qualitative Solubility Assessment
This protocol provides a rapid, visual method to assess if this compound is soluble in a particular solvent at a target concentration.
Methodology:
-
Weigh a small, precise amount of solid this compound dye (e.g., 1 mg).
-
Add a calculated volume of the test solvent to achieve the desired concentration.
-
Gently mix the solution at room temperature by vortexing for 1-2 minutes.[12]
-
If the dye has not dissolved, employ additional mechanical procedures such as water bath sonication for up to 5 minutes.[12]
-
If necessary, the solution can be gently warmed to 37°C for up to 60 minutes to aid dissolution.[12]
-
Visually inspect the solution against a clear background. The dye is considered soluble if the solution is clear and shows no signs of cloudiness, particulates, or precipitation.[12]
Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry
This protocol uses the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species, to determine dye concentration.[13]
Methodology:
-
Preparation of a Concentrated Stock Solution: Accurately weigh a known mass of this compound dye and dissolve it in a suitable anhydrous organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Preparation of Standard Dilutions: Perform a series of precise serial dilutions of the stock solution using the same solvent to create a set of standards with known concentrations.
-
Acquisition of Absorption Spectrum:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Use a quartz cuvette for measurements.
-
Fill the cuvette with the blank solvent (the same solvent used for dilutions) and zero the instrument.[14]
-
Measure the absorbance of each standard dilution across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.
-
-
Generation of a Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).[14]
-
Perform a linear regression on the data points. The resulting graph is the calibration curve. A good set of standards should yield a straight line with an R² value close to 1.
-
-
Determination of Unknown Concentration: Measure the absorbance of the sample solution with unknown concentration at the same λmax. The concentration can then be calculated using the equation of the line from the calibration curve.[14][15]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It can be used to assess the purity of this compound and quantify it, often in the context of analyzing dye-labeled biomolecules.[16][17]
General Methodology:
-
Sample Preparation: Dissolve the this compound sample or this compound-conjugate in a solvent compatible with the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.[18]
-
Instrumentation:
-
Chromatographic Separation:
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with an additive like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[17][19]
-
The sample is injected into the system, and the components are separated based on their affinity for the stationary phase (column) and the mobile phase.
-
-
Data Analysis: The retention time of the this compound peak helps in its identification. The area under the peak is proportional to its concentration and can be quantified by comparing it to the peak areas of known concentration standards.
Visualization of Experimental Workflows
Diagrams created using the DOT language provide clear, logical flows for complex procedures.
Conclusion and Best Practices
Understanding the solubility of this compound is paramount for its successful application in research and development.
-
Always Prioritize High-Purity Solvents: Use anhydrous, high-purity solvents like DMSO or DMF to prepare stock solutions of non-sulfonated this compound, especially for reactive esters, to prevent degradation.[3]
-
Proper Storage is Crucial: Store solid this compound dye desiccated and protected from light at -20°C.[][9] Stock solutions in organic solvents should also be stored at -20°C or -80°C, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[3]
-
Use Co-Solvents for Aqueous Labeling: When using non-sulfonated this compound for labeling biomolecules in aqueous buffers, always dissolve the dye in a minimal amount of an organic co-solvent (e.g., 5-20% DMSO or DMF) before adding it to the reaction mixture.[][5][7]
-
Choose the Right Dye Variant: For applications requiring high dye concentrations in aqueous media or where aggregation is a significant concern, using a sulfonated version of this compound is the recommended approach.[6][7]
By adhering to these guidelines and employing the detailed protocols, researchers can ensure the reliable and effective use of this compound dye, leading to more accurate and reproducible results in their studies.
References
- 1. Sulfo-Cyanine3.5 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. materials.alfachemic.com [materials.alfachemic.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cyanine3.5 dimethyl, 42849-61-6 | BroadPharm [broadpharm.com]
- 11. Cyanine 3.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 14. science.valenciacollege.edu [science.valenciacollege.edu]
- 15. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 16. High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Shelf Life and Storage of Cy3.5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the shelf life and optimal storage conditions for Cy3.5, a widely used fluorescent dye in biological research. Understanding the stability of this reagent is critical for obtaining reliable and reproducible experimental results. This document outlines the factors affecting this compound stability, recommended storage protocols, and methods for assessing its integrity over time.
Core Principles of this compound Stability
This compound, a member of the cyanine (B1664457) dye family, is susceptible to degradation from several environmental factors. The primary drivers of instability are moisture, light, temperature, and pH. For amine-reactive formulations, such as this compound NHS ester, hydrolysis of the reactive group is a major concern.
Moisture: The presence of water can lead to the hydrolysis of the N-hydroxysuccinimide (NHS) ester, rendering the dye incapable of conjugating to primary amines on biomolecules.[1] Therefore, maintaining anhydrous conditions is paramount for the storage of reactive this compound.
Light: Like many fluorescent molecules, this compound is prone to photobleaching upon exposure to light. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence.[2] It is crucial to protect the dye from light during storage and handling.
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] For long-term preservation of its chemical integrity and fluorescent properties, storing this compound at low temperatures is essential.
pH: The stability of this compound, particularly in solution, can be influenced by pH. For NHS esters, the rate of hydrolysis increases with higher pH.[1][4] While the fluorescence of some cyanine dyes is relatively stable across a range of pH values, it is a critical parameter to control, especially during labeling reactions.[5][6]
Ozone: Atmospheric ozone has been shown to degrade cyanine dyes, particularly Cy5.[7] While less documented for this compound specifically, it is a potential environmental factor that can contribute to fluorescence loss, especially for dyes exposed to ambient air for extended periods.
Quantitative Data on this compound Stability and Storage
The following tables summarize the key quantitative parameters related to the shelf life and storage of this compound and its derivatives.
Table 1: Recommended Storage Conditions and Shelf Life for this compound NHS Ester
| Form | Solvent/Condition | Temperature | Recommended Duration | Key Considerations |
| Solid/Powder | Desiccated, Dark | -20°C | Up to 12 months | Must be protected from moisture and light.[8] Transportation at ambient temperature for up to 3 weeks is generally acceptable.[8] |
| Solution | Anhydrous DMSO/DMF | -20°C | Up to 2 weeks | Aliquoting into single-use volumes is highly recommended to prevent freeze-thaw cycles and moisture contamination.[1] |
| Solution | Anhydrous DMSO/DMF | -80°C | > 2 weeks (extended) | For longer-term storage of solutions, -80°C is preferable. Aliquoting remains critical. |
| Aqueous Buffer | N/A | N/A | Not Recommended | NHS esters hydrolyze rapidly in aqueous solutions. Solutions for labeling reactions should be prepared immediately before use.[1] |
Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| General Trend | The rate of hydrolysis increases significantly with increasing pH.[4] |
Experimental Protocols
Protocol 1: Assessment of this compound NHS Ester Hydrolysis via HPLC
This protocol allows for the quantification of the hydrolysis of this compound NHS ester by measuring the release of N-hydroxysuccinimide (NHS).
Materials:
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
10 mM Ammonium (B1175870) Acetate (B1210297) Buffer, pH 7.0
-
Acetonitrile (B52724) (ACN), HPLC grade
-
N-hydroxysuccinimide (NHS) standard
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound NHS ester in anhydrous DMSO or DMF.
-
To initiate hydrolysis, dilute the stock solution to a known concentration (e.g., 0.1 g/L) in 10 mM ammonium acetate buffer (pH 7.0).
-
For a time-course experiment, take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately analyze the aliquots or store them at -80°C to halt the reaction until analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of NHS standard solutions of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system to generate a standard curve of peak area versus concentration.
-
-
HPLC Analysis:
-
Column: HILIC column
-
Mobile Phase: Isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 90:10 ACN:Buffer).
-
Detection: UV absorbance at 220 nm or 260 nm.
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to free NHS.
-
Quantify the amount of NHS in each sample using the standard curve. The increase in NHS concentration over time reflects the rate of hydrolysis of the NHS ester.
-
Protocol 2: Accelerated Stability Testing of Lyophilized this compound
This protocol is designed to predict the long-term stability of the solid dye by subjecting it to elevated temperatures for a shorter duration. The Arrhenius equation can be used to extrapolate the degradation rate at the recommended storage temperature.
Materials:
-
Lyophilized this compound in its final packaging
-
Temperature-controlled incubators (e.g., set to 4°C, 25°C, 40°C, 60°C)
-
Method to assess dye reactivity (e.g., HPLC as in Protocol 1, or a functional protein labeling assay)
Procedure:
-
Sample Storage:
-
Place multiple vials of the lyophilized dye at each of the selected temperatures.
-
-
Time Points:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each temperature.
-
-
Reactivity Assessment:
-
Allow the vial to equilibrate to room temperature before opening.
-
Reconstitute the dye in an appropriate anhydrous solvent.
-
Assess the reactivity of the dye. This can be done by quantifying the remaining active NHS ester via HPLC or by performing a standardized protein labeling reaction and measuring the degree of labeling.
-
-
Data Analysis:
-
Plot the percentage of remaining active dye against time for each temperature.
-
Use the Arrhenius equation, which relates the rate of a chemical reaction to temperature, to estimate the shelf-life at the recommended storage temperature.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound NHS ester.
Caption: FRET-based detection of GPCR activation using a this compound-Cy5 pair.
References
- 1. pdf.dutscher.com [pdf.dutscher.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Method to minimize ozone effect on Cy5 fluorescent intensity in DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
A Technical Guide to Cy3.5 Dye: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the fluorescent dye Cyanine (B1664457) 3.5 (Cy3.5), with a focus on its molecular weight, spectral properties, and common applications in research and drug development.
Core Properties of this compound Dye
This compound is a bright, orange-red fluorescent dye valued for its photostability and high quantum yield.[1][2] It belongs to the cyanine family of synthetic polymethine dyes.[3][4] The molecular weight of this compound is dependent on its specific chemical modification, as different derivatives are used for labeling various biomolecules. The core structure is often modified with reactive groups (like NHS esters for targeting amines) or solubilizing groups (like sulfo groups).
Quantitative Data Summary
The key quantitative parameters for this compound and its common derivatives are summarized in the table below. It is crucial to identify the specific derivative being used to ensure accurate calculations and experimental design.
| Property | This compound (General) | This compound NHS Ester | This compound Dimethyl | Sulfo-Cy3.5 NHS Ester |
| Molecular Weight ( g/mol ) | Varies | 741.62[5] | 493.1[6] | 1088.33[7] |
| Excitation Maximum (nm) | ~581 - 591 | ~581[8] | 591[6] | ~581[7] |
| Emission Maximum (nm) | ~596 - 604 | ~596[8] | 604[6] | ~596[7] |
| Molar Extinction Coeff. (cm⁻¹M⁻¹) | ~116,000 - 150,000 | ~116,000[8] | 116,000[6] | 150,000 |
| Quantum Yield | ~0.35[6][8] | ~0.35 | 0.35[6] | High |
| Stokes Shift (nm) | ~15[2][7] | ~15 | 13 | ~15[7] |
| Solubility | Organic Solvents (DMF, DMSO)[] | Organic Solvents[5] | DMF, DMSO, DCM[6] | Water[7] |
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols serve as a starting point and may require optimization for specific experimental contexts.
Protein Labeling with this compound NHS Ester
This protocol outlines the covalent labeling of a protein with a this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
1 M Sodium Bicarbonate
-
This compound NHS Ester
-
Anhydrous DMF or DMSO
-
Gel filtration column
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Adjust the pH to ~8.3 by adding 1 M sodium bicarbonate to a final concentration of 100 mM. This pH is optimal for the labeling of primary amines.[8]
-
Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]
-
Labeling Reaction: Add the dye stock solution to the protein solution. A typical starting point is a 10:1 molar ratio of dye to protein, though this may need to be optimized.[8] Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with PBS. The labeled protein will be visible as a colored band.[8]
-
Degree of Labeling (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for this compound) and using the Beer-Lambert law.[8]
Live-Cell Imaging with Labeled Proteins
This protocol describes the introduction of a this compound-labeled protein into live cells for fluorescence microscopy.
Materials:
-
This compound-labeled protein
-
Plated cells on a glass-bottom dish or chamber slide
-
Appropriate cell culture medium (phenol red-free is recommended)
-
Fluorescence microscope with appropriate filters (Excitation: ~580 nm, Emission: ~600 nm) and an environmental chamber (37°C, 5% CO₂)[8]
Procedure:
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere for 24-48 hours.[8]
-
Introduction of Labeled Protein: Introduce the this compound-labeled protein into the cells using a suitable method (e.g., microinjection, electroporation, or a protein delivery reagent).
-
Incubation and Washing: Incubate the cells for a sufficient period to allow for protein localization. Gently wash the cells with fresh, pre-warmed medium to remove any excess labeled protein.
-
Imaging: Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.[8] Acquire fluorescence images using the appropriate filter set. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time.[8]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for antibody labeling with this compound and its subsequent use in immunofluorescence for cellular imaging.
Caption: Workflow for antibody labeling with this compound and its use in immunofluorescence.
Applications in Drug Development and Research
This compound and its derivatives are versatile tools in various research and development areas:
-
Fluorescence Microscopy: Ideal for high-resolution imaging of cellular structures and processes.[2]
-
Molecular Probes: Effective for labeling proteins, nucleic acids, and other biomolecules for diagnostic and research purposes.[2]
-
In Vivo Imaging: While less common for deep-tissue imaging than near-infrared dyes, this compound is effective for tracking cells or nanoparticles in superficial tissues.[1]
-
Drug Delivery: this compound can be conjugated to drug delivery systems, such as nanoparticles, to monitor their distribution and targeting in real-time.[10]
-
Flow Cytometry: The bright signal of this compound is advantageous for cell sorting and analysis.[2]
-
Immunoassays: Enhances the detection and quantification of proteins and antibodies in assays like Western blotting.[2]
The choice of this compound dye should be based on the specific requirements of the experiment, including the target molecule, the desired solubility, and the available imaging instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 3. Gene Link Modifications - Cy3-5' [genelink.com]
- 4. Cyanine - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine3.5 dimethyl, 42849-61-6 | BroadPharm [broadpharm.com]
- 7. Sulfo-Cyanine3.5 | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Cy3.5 Fluorophore: Core Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Cy3.5 fluorophore, a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family. It details the core mechanism of action, photophysical properties, and its application in advanced biological research, including the study of cellular signaling pathways.
Core Mechanism of Action: The Photophysics of a Cyanine Dye
The fluorescence of this compound, like other cyanine dyes, is governed by the electronic transitions within its polymethine chain—a series of conjugated double bonds situated between two nitrogen-containing heterocyclic rings. The "particle-in-a-box" quantum mechanical model provides a foundational understanding of this process. The delocalized π-electrons of the conjugated system are confined to the length of the polymethine chain. The length of this "box" dictates the energy levels of the electrons.
Upon absorption of a photon of light with sufficient energy, a π-electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This transition to an excited singlet state (S₁) is rapidly followed by non-radiative vibrational relaxation to the lowest vibrational energy level of the S₁ state. The fluorophore then returns to the ground state (S₀) through the emission of a photon, a process known as fluorescence. The energy of the emitted photon is lower (and thus has a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
The specific spectral properties of this compound, including its excitation and emission maxima, are determined by the precise length and chemical structure of its polymethine chain.
Below is a Jablonski diagram illustrating the electronic state transitions of the this compound fluorophore.
Quantitative Data Summary
The key photophysical properties of the this compound fluorophore are summarized in the table below. These values are crucial for selecting appropriate excitation sources and emission filters in experimental setups.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~581 nm | [1] |
| Emission Maximum (λem) | ~596 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.15 | [2] |
| Stokes Shift | ~15 nm | [1] |
Application in Studying Cellular Signaling: GPCR Activation
This compound is a valuable tool for studying dynamic cellular processes, such as G-protein coupled receptor (GPCR) signaling, often through Förster Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a common application, a GPCR is labeled with a donor fluorophore (e.g., a green fluorescent protein) and its interacting partner, a G-protein, is labeled with an acceptor fluorophore like this compound. Upon GPCR activation by a ligand, a conformational change brings the donor and acceptor fluorophores into close proximity (typically 1-10 nm), allowing for FRET to occur. The resulting change in the fluorescence signal can be measured to quantify the interaction and activation of the signaling pathway.
The following diagram illustrates the use of a this compound-labeled G-protein to study GPCR activation via FRET.
Experimental Protocols
Antibody Conjugation with this compound NHS Ester
This protocol outlines the covalent labeling of an antibody with an N-hydroxysuccinimide (NHS) ester functionalized this compound dye.
Materials:
-
Antibody in amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. If necessary, dialyze the antibody against PBS.
-
Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M, adjusting the pH to 8.3-8.5.
-
-
Dye Preparation:
-
Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Slowly add the dissolved dye to the antibody solution while gently vortexing. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended, though the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a desalting column pre-equilibrated with PBS.
-
Collect the first colored fraction, which is the conjugated antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for this compound).
-
Calculate the protein and dye concentrations to determine the DOL.
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative such as sodium azide.
-
The workflow for antibody conjugation is visualized below.
Photostability Assessment
This protocol provides a method to quantify the photobleaching rate of this compound.
Materials:
-
This compound labeled sample (e.g., conjugated antibody) in a suitable buffer
-
Fluorescence microscope with a suitable filter set for this compound and a stable light source
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Prepare a slide with the this compound labeled sample.
-
-
Microscope Setup:
-
Focus on the sample and select a region of interest.
-
Set the excitation light intensity to a level relevant for the intended application.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval and total duration should be chosen to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the half-life of the fluorophore under the specific experimental conditions.
-
This guide provides a foundational understanding of the this compound fluorophore for researchers and professionals in drug development. Its bright fluorescence, well-characterized spectral properties, and versatility in labeling biomolecules make it an invaluable tool for a wide range of applications in modern biological research.
References
The Dawn of a Luminous Era: A Technical Guide to the Historical Development of Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) dyes, a class of synthetic polymethine dyes, have carved a remarkable trajectory through the annals of scientific innovation. Initially dismissed for their poor lightfastness in the textile industry, their unique photophysical properties soon found a pivotal role in photography, forever changing the way we capture the world. This technical guide provides an in-depth exploration of the historical development of cyanine dyes, from their serendipitous discovery to their modern-day applications as indispensable tools in biomedical research and drug development. We will delve into the fundamental chemistry, chronicle the key milestones in their evolution, and provide detailed experimental protocols for the synthesis of historically significant cyanine dyes. All quantitative data is summarized in comparative tables, and key processes are visualized through logical diagrams to offer a comprehensive resource for researchers and professionals in the field.
The Serendipitous Discovery and Early Years
The journey of cyanine dyes began in the mid-19th century. In 1856, C.H. Greville Williams, while investigating the components of coal tar, reported the synthesis of a brilliant blue dye by reacting quinoline (B57606) with amyl iodide and ammonia (B1221849).[1] He named it "cyanine" from the Greek word kyanos, meaning dark blue. While this discovery was a chemical curiosity, the dye's fleeting nature when exposed to light rendered it unsuitable for coloring fabrics.
A pivotal turning point arrived in 1873 when German photochemist Hermann Wilhelm Vogel uncovered the phenomenon of "dye sensitization".[2][3] At the time, photographic emulsions were only sensitive to blue and ultraviolet light, leading to inaccurate tonal representations of colored objects. Vogel discovered that by treating a photographic plate with a cyanine dye, he could extend its sensitivity to green light, a region of the spectrum to which the silver halide crystals were inherently blind. This breakthrough laid the foundation for the development of orthochromatic and later panchromatic photographic films, capable of capturing a much broader range of the visible spectrum.
The Evolution of Cyanine Dyes: A Timeline of Innovation
The initial discovery of cyanine and its application in photography spurred a wave of research aimed at synthesizing new dyes with improved properties and broader spectral sensitization. The 20th century witnessed a rapid expansion in the cyanine dye family, with chemists systematically modifying their molecular structure to fine-tune their optical characteristics.
A significant advancement was the understanding that the length of the polymethine chain—the conjugated bridge connecting the two nitrogen-containing heterocyclic nuclei—directly influences the dye's absorption and emission wavelengths. A general rule emerged: for each vinyl group (-CH=CH-) added to the polymethine chain, the absorption maximum shifts to a longer wavelength by approximately 100 nm. This principle allowed for the rational design of dyes that could absorb and emit light across the entire visible and near-infrared (NIR) spectrum.
The development of dyes like Pinacyanol and Dicyanin further extended the reach of photographic sensitization into the red and near-infrared regions of the spectrum, opening up new possibilities in scientific and military photography.
The latter half of the 20th century saw a paradigm shift in the application of cyanine dyes. With the advent of fluorescence-based techniques in biology and medicine, researchers recognized the potential of these dyes as highly sensitive fluorescent probes. The introduction of reactive functional groups to the cyanine structure enabled their covalent attachment to biomolecules such as proteins and nucleic acids. This led to the development of the widely used Cy series of dyes (e.g., Cy3, Cy5, Cy7), which have become workhorses in a vast array of applications including fluorescence microscopy, flow cytometry, DNA sequencing, and in vivo imaging.
dot
Caption: A timeline illustrating the key milestones in the historical development of cyanine dyes.
Quantitative Data of Historically Significant Cyanine Dyes
The following table summarizes the photophysical properties of several key cyanine dyes, illustrating the evolution of their spectral characteristics over time.
| Dye Name | Year of Discovery/First Synthesis | Structure | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| Cyanine (1,1'-di-n-amyl-2,2'-cyanine iodide) | 1856 | Quinoline-based | ~590 | N/A | N/A | Very Low | Ethanol (B145695) |
| 1,1'-Diethyl-2,2'-cyanine (B8074920) iodide | Early 1900s | 524[4] | Not Collected[4] | 54,000[4] | ~0.001[4] | Ethanol[4] | |
| Pinacyanol Chloride | 1905 | 605 | N/A | ~87,000 | N/A | Methanol | |
| Dicyanin A | ~1920 | Quinoline-based | ~675 | N/A | N/A | N/A | Ethanol |
| Cy3 | 1970s | Indolenine-based | ~550 | ~570 | ~150,000 | ~0.15 | Aqueous Buffer |
| Cy5 | 1970s | Indolenine-based | ~649 | ~670 | ~250,000 | ~0.28 | Aqueous Buffer |
| Cy7 | 1970s | Indolenine-based | ~743 | ~767 | ~250,000 | ~0.28 | Aqueous Buffer |
Note: The exact photophysical properties of the earliest cyanine dyes are not well-documented due to the limitations of instrumentation at the time. The quantum yield of the first cyanine was extremely low, making its emission difficult to detect.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of key historical cyanine dyes and the foundational experiment of dye sensitization.
Synthesis of the First Cyanine Dye (Williams, 1856)
This protocol is based on the original report by C.H. Greville Williams.[1]
Objective: To synthesize the first cyanine dye.
Materials:
-
Quinoline
-
Amyl iodide
-
Ammonia solution (excess)
-
Heating apparatus
Procedure:
-
A sample of quinoline, obtained from the distillation of cinchonine, is taken in a suitable reaction vessel.
-
Amyl iodide is added to the quinoline.
-
The mixture is heated.
-
An excess of ammonia solution is then added to the heated mixture.
-
Upon addition of ammonia, a "magnificent blue color" is produced, indicating the formation of the cyanine dye.
-
The dye can be isolated, though Williams noted its poor stability.
dot
Caption: Workflow for the first synthesis of a cyanine dye by Greville Williams.
Hermann Vogel's Dye Sensitization Experiment (1873)
This protocol describes the general method used by Hermann Vogel to demonstrate dye sensitization of photographic plates.[2]
Objective: To extend the spectral sensitivity of a silver halide photographic plate to green light.
Materials:
-
Collodion (B3344781) silver bromide photographic plate (sensitive only to blue/UV light)
-
A solution of a cyanine dye in a suitable solvent (e.g., ethanol)
-
Spectrograph with a prism to disperse white light
-
Light source (e.g., sunlight)
-
Photographic development and fixing solutions
Procedure:
-
A standard collodion silver bromide photographic plate is prepared.
-
The plate is bathed in a dilute solution of the cyanine dye for a sufficient time to allow the dye to adsorb to the silver bromide crystals.
-
The plate is then allowed to dry in the dark.
-
The sensitized plate is placed in a spectrograph.
-
The plate is exposed to a spectrum of white light.
-
After exposure, the plate is developed and fixed using standard photographic procedures.
-
The resulting negative is examined. A region of darkening will be observed in the green part of the spectrum, in addition to the expected darkening in the blue and violet regions. This new region of sensitivity corresponds to the absorption spectrum of the sensitizing dye.
dot
Caption: Experimental workflow for Hermann Vogel's dye sensitization process.
Synthesis of Pinacyanol Chloride
Pinacyanol was a crucial dye for extending photographic sensitivity into the red region of the spectrum.
Objective: To synthesize Pinacyanol chloride.
Materials:
-
Quinaldine (B1664567) ethiodide
-
Quinoline ethiodide
-
Formaldehyde
-
Piperidine (B6355638) (as a basic catalyst)
-
Ethanol (as a solvent)
-
Hydrochloric acid
Procedure:
-
Equimolar amounts of quinaldine ethiodide and quinoline ethiodide are dissolved in ethanol.
-
A small amount of piperidine is added as a catalyst.
-
Formaldehyde solution is added dropwise to the mixture with stirring.
-
The reaction mixture is refluxed for several hours. The solution will develop a deep blue color.
-
After cooling, the crude pinacyanol iodide precipitates.
-
The precipitate is collected by filtration and can be recrystallized from ethanol.
-
To obtain the chloride salt, the iodide salt is dissolved in a suitable solvent and treated with a source of chloride ions, such as hydrochloric acid, followed by recrystallization.
Synthesis of Dicyanin A
Dicyanin dyes were important for extending photographic sensitivity into the near-infrared.
Objective: To synthesize Dicyanin A.
Materials:
-
α,γ-Dimethylquinolinium salt (e.g., ethiodide)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Atmospheric oxygen
Procedure:
-
The α,γ-dimethylquinolinium salt is dissolved in ethanol.
-
A solution of potassium hydroxide in ethanol is added.
-
The reaction is carried out in the presence of atmospheric oxygen, which acts as an oxidizing agent.[5][6]
-
The reaction mixture is stirred at room temperature. A deep blue-green color develops.
-
The Dicyanin A dye can be precipitated by the addition of a non-polar solvent or by concentration of the reaction mixture.
-
The crude product is collected by filtration and can be purified by recrystallization.
Conclusion
The historical development of cyanine dyes is a testament to the power of interdisciplinary research, from the early days of organic chemistry and photography to the cutting-edge applications in modern biology and medicine. The ability to rationally tune their photophysical properties through synthetic chemistry has made them one of the most versatile classes of dyes. For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental principles and historical context of these remarkable molecules is invaluable for their continued innovation and application in solving the scientific challenges of today and tomorrow.
References
- 1. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioneers of Invisible Radiation Photography - Hermann W Vogel [medicalphotography.com.au]
- 3. Photography - Wikipedia [en.wikipedia.org]
- 4. 1,1'-diethyl-2,2'-cyanine iodide [omlc.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
A Comprehensive Technical Guide to the Safe Handling and Application of Cy3.5 Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of Cyanine (B1664457) 3.5 (Cy3.5) compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of research outcomes.
Compound Identification and Properties
Cyanine 3.5 is a fluorescent dye belonging to the cyanine family, characterized by its bright orange-red fluorescence. It is widely utilized in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays, for the labeling of proteins, antibodies, and nucleic acids.[][2][3]
Physicochemical Properties:
| Property | Value | References |
| Appearance | Dark purple solid | [4] |
| Excitation Maximum (λex) | ~581 - 591 nm | [4][5][6] |
| Emission Maximum (λem) | ~596 - 604 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [4][5][6] |
| Fluorescence Quantum Yield (Φ) | 0.35 | [4][5][6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); Insoluble in water. | [4][7] |
Safety and Hazard Information
Hazard Identification:
| Hazard | Description | References |
| Inhalation | May be harmful if inhaled.[8] Handling of the solid form should be conducted in a fume hood to avoid inhalation of dust particles. | [8] |
| Ingestion | May be harmful if swallowed.[8] | [8] |
| Skin Contact | May cause skin irritation in susceptible individuals.[8] | [8] |
| Eye Contact | May cause eye irritation in susceptible individuals.[8] | [8] |
| Chronic Exposure | Potential for harm with chronic exposure has not been determined.[8] | [8] |
Personal Protective Equipment (PPE):
A comprehensive PPE plan is mandatory when handling this compound compounds in either solid or solution form.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a good practice. |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling solutions or powders. |
| Body | Laboratory coat and chemical-resistant apron | A buttoned lab coat is the minimum requirement. An apron provides an additional layer of protection against splashes. |
| Respiratory | Fume hood or respirator | All handling of solid and dissolved forms should occur in a certified chemical fume hood to minimize inhalation risk. |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability and reactivity of this compound compounds, particularly those with reactive moieties like NHS esters.
Storage Recommendations:
| Form | Storage Temperature | Duration | Conditions | References |
| Solid | -20°C | Up to 24 months | In the dark, desiccated. | [5][9] |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 2 weeks | Aliquoted in single-use volumes to avoid freeze-thaw cycles. Protect from light. | [7] |
| Stock Solution (in anhydrous DMSO/DMF) | -80°C | Long-term | Aliquoted in single-use volumes. Protect from light. | [7] |
| Aqueous Solutions | Not Recommended for Storage | Use immediately | NHS esters hydrolyze rapidly in aqueous environments. | [7] |
| Labeled Oligonucleotides (in TE buffer, pH 7.0) | -20°C | Long-term | Aliquoted and lyophilized for best results. | [10] |
Workflow for Safe Handling:
Safe handling workflow for this compound compounds.
First-Aid Measures:
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Procedure | References |
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. | [11][12] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. | [8][12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. | [8][13][14] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [8][11] |
Experimental Protocols
Protocol for Antibody Conjugation with this compound NHS Ester
This protocol outlines the covalent labeling of an antibody with a this compound N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form stable amide bonds.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.
-
Adjust the antibody concentration to 1-2 mg/mL.[6]
-
Add reaction buffer to the antibody solution to achieve a final concentration of 0.1 M and a pH of 8.3-8.5.[6]
-
-
Dye Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
-
Conjugation Reaction:
-
Quenching Reaction (Optional):
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~591 nm).
-
Calculate the protein concentration and the dye concentration to determine the DOL.
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
-
Antibody Conjugation Workflow:
Workflow for conjugating antibodies with this compound NHS ester.
Protocol for Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for indirect immunofluorescence staining of a target protein in fixed and permeabilized cells using a this compound-conjugated secondary antibody.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody specific to the target antigen
-
This compound-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash the cells on coverslips twice with PBS.
-
-
Fixation:
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound (Excitation: ~591 nm, Emission: ~604 nm).
-
Immunofluorescence Staining Workflow:
Workflow for immunofluorescence staining with a this compound-conjugated antibody.
Disposal Considerations
All waste contaminated with this compound compounds is considered hazardous waste and must be disposed of according to institutional and local regulations. Do not pour any waste down the drain. Contaminated consumables such as gloves, pipette tips, and tubes should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disclaimer: This guide is intended for informational purposes for research use only and does not constitute a comprehensive safety manual. Always consult the specific Safety Data Sheet (SDS) for any chemical and follow all institutional and regulatory safety guidelines.
References
- 2. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 3. Cy3 Dye | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. How should fluorescent labeled probes be stored? [qiagen.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
A Technical Guide to the Cyanine Dye Family: Core Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cyanine (B1664457) dye family, a class of synthetic fluorescent molecules pivotal in biomedical research and therapeutic development. This document details their fundamental chemical and photophysical properties, provides structured data for comparative analysis, and offers detailed experimental protocols for their application in key laboratory techniques.
Core Principles of Cyanine Dyes: Structure and Photophysical Properties
Cyanine dyes are synthetic organic molecules characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[1] This conjugated system of alternating single and double bonds is the core of their chromophore.[2] The length of this polymethine bridge is a primary determinant of the dye's spectral properties; extending the chain shifts the absorption and emission maxima to longer wavelengths, spanning the visible to the near-infrared (NIR) spectrum.[2][3] This structural tunability allows for the creation of a diverse family of dyes, such as the widely recognized Cy3, Cy5, and Cy7 series, each with distinct spectral characteristics ideal for multiplex imaging.[3]
Key advantages of cyanine dyes over more traditional fluorophores like fluorescein (B123965) and rhodamine include significantly higher molar extinction coefficients (typically 150,000-300,000 M⁻¹cm⁻¹) and moderate to high quantum yields, which collectively result in exceptionally bright fluorescent signals.[1][4][5] Furthermore, many cyanine dyes exhibit greater photostability, a critical attribute for imaging experiments that require prolonged or intense light exposure.[6]
A significant distinction within the cyanine family is the presence or absence of sulfonate groups. Non-sulfonated cyanines are generally hydrophobic and require dissolution in organic solvents like DMSO or DMF before use in aqueous solutions.[7][8] In contrast, sulfonated cyanines possess enhanced water solubility, which can be advantageous for labeling sensitive proteins that might be denatured by organic solvents and for applications requiring high dye-to-protein ratios to prevent aggregation.[3][8]
The fluorescence mechanism of cyanine dyes, like other fluorophores, can be understood through the Jablonski diagram. Upon absorption of a photon of appropriate energy, the molecule is excited from its ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁). This is followed by rapid non-radiative relaxation to the lowest vibrational level of S₁. The molecule then returns to the ground state (S₀) through the emission of a photon, a process known as fluorescence. The emitted photon has lower energy (longer wavelength) than the absorbed photon, and this difference in wavelength is termed the Stokes shift. Other de-excitation pathways that compete with fluorescence include non-radiative decay and intersystem crossing to the triplet state (T₁), which can lead to photobleaching.[9]
Quantitative Data of Common Cyanine Dyes
The selection of an appropriate cyanine dye is contingent on its specific photophysical properties and the instrumentation available for excitation and detection. The following table summarizes the key quantitative data for several commonly used cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.09 |
| Cy3.5 | ~581 | ~594 | ~150,000 | ~0.15 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.28 |
| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.20 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 |
| Sulfo-Cy5.5 | ~675 | ~694 | ~211,000 | - |
| Cy7 | ~747-750 | ~773-776 | ~199,000-250,000 | ~0.13-0.28 |
| Sulfo-Cy7 | ~750 | ~773 | ~199,000 | ~0.13 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[3]
Experimental Protocols
This section provides detailed methodologies for common applications of cyanine dyes in a research setting.
Antibody Conjugation with Cyanine NHS Esters
This protocol outlines the procedure for labeling antibodies with amine-reactive cyanine N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with primary amines on the antibody.[6]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Cyanine NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7]
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[3]
-
-
Dye Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar excess of dye to antibody (a starting point of 10-20 moles of dye per mole of protein is recommended).[5]
-
While gently vortexing the antibody solution, slowly add the calculated volume of the dye solution.[7]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]
-
-
Quenching the Reaction:
-
(Optional) Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[6]
-
-
Purification of the Conjugate:
-
Characterization (Determination of Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and the absorbance maximum of the dye (Aₘₐₓ).
-
Calculate the protein concentration and DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration (M))
-
Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye), ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG), and ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.[10][11]
-
-
Nucleic Acid Labeling with Cyanine Dyes
This protocol describes the labeling of amine-modified nucleic acids with cyanine NHS esters.
Materials:
-
Amine-modified DNA/RNA probe
-
Cyanine NHS Ester
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)
-
Purification supplies (e.g., gel filtration column or ethanol (B145695) precipitation reagents)
Procedure:
-
Nucleic Acid Preparation:
-
Resuspend the amine-modified nucleic acid in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[4]
-
-
Dye Solution Preparation:
-
Prepare a 10 mg/mL stock solution of the cyanine NHS ester in anhydrous DMSO or DMF immediately before use.[4]
-
-
Labeling Reaction:
-
Add the cyanine NHS ester solution to the nucleic acid solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[4]
-
-
Purification:
-
Purify the labeled probe from the unreacted dye using a suitable method such as gel filtration or ethanol precipitation.[4]
-
-
Quality Control:
-
Determine the concentration of the nucleic acid and the incorporated dye by measuring the absorbance at 260 nm and the absorbance maximum of the cyanine dye.
-
Immunofluorescence Microscopy using Cyanine-Conjugated Antibodies
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody (unconjugated)
-
Cyanine dye-conjugated secondary antibody
-
(Optional) DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Preparation and Fixation:
-
Wash the cells grown on coverslips three times with PBS.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its recommended concentration in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the cyanine dye-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[3]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Incubate with DAPI for 5-10 minutes for nuclear staining.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[3]
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye and DAPI.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to cyanine dyes.
References
- 1. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sinobiological.com [sinobiological.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cy3.5 Labeling of Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent labeling of antibodies with the fluorescent dye Cy3.5. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescently labeled antibodies for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Introduction to this compound Labeling
This compound is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family. It is well-suited for biological applications due to its high molar extinction coefficient, good quantum yield, and excellent photostability.[1][2] When covalently attached to antibodies, this compound enables the sensitive detection and visualization of specific target antigens.[3] A key advantage of Cy3 and this compound is the significant enhancement of their fluorescence upon covalent attachment to proteins like antibodies.[4][5] This phenomenon, known as "anomalous fluorescence enhancement," leads to brighter conjugates and an improved signal-to-noise ratio in immunoassays.[1][5][6]
The most common methods for labeling antibodies with this compound involve the use of either an N-hydroxysuccinimide (NHS) ester or a maleimide (B117702) reactive group.[3][7]
-
This compound NHS ester: This derivative reacts with primary amines (-NH2) on the antibody, primarily on lysine (B10760008) residues, to form stable amide bonds.[3] This is a widely used and straightforward labeling method.
-
This compound Maleimide: This derivative specifically targets free sulfhydryl groups (-SH) on the antibody, typically found in cysteine residues.[7] This method can be advantageous if the antigen-binding site of the antibody contains critical lysine residues that might be affected by NHS ester labeling.[7] IgG antibodies have inter-chain disulfide bonds in the hinge region that can be selectively reduced to generate free sulfhydryl groups for labeling, often leaving the antigen-binding sites unaffected.[7]
Data Presentation
Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Dark purple solid | [3] |
| Molecular Weight (NHS Ester) | 741.62 g/mol | [3] |
| Excitation Maximum (λex) | ~581-591 nm | [3] |
| Emission Maximum (λem) | ~596-604 nm | [3] |
| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.35 | [3] |
| Solubility | Soluble in organic solvents (DMF, DMSO), insoluble in water | [3] |
| Storage | Store at -20°C in the dark, desiccated | [3] |
Recommended Reaction Conditions for Antibody Labeling
| Parameter | NHS Ester Labeling | Maleimide Labeling | Reference(s) |
| Antibody Preparation | |||
| Buffer | Amine-free buffer (e.g., PBS, MES, HEPES) | PBS, pH 7.2-7.4, or Tris/HEPES buffer, pH 7.0-7.5 | [7][8] |
| Antibody Concentration | 2-10 mg/mL | 2-10 mg/mL | [7] |
| Reaction | |||
| pH | 8.2 - 8.5 | 6.5 - 7.5 | [7][8] |
| Dye:Antibody Molar Ratio | 5:1 to 20:1 (start with 15:1) | 5:1 to 20:1 (start with 10:1) | [3][9] |
| Incubation Time | 60 minutes at room temperature | 1 hour at room temperature | [3][9] |
| Purification | |||
| Method | Size-exclusion chromatography (e.g., Sephadex G-25) | Size-exclusion chromatography (e.g., Sephadex G-25, Bio-Gel P-6 DG) | [3][7] |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound NHS Ester
This protocol outlines the general procedure for labeling antibodies using a this compound NHS ester. It is crucial to start with a purified antibody in an amine-free buffer.
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer like PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes
-
Vortexer/Mixer
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Prepare Dye Stock Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[11]
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[3] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[3][10]
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.2-8.5 using the reaction buffer.[8]
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio. A typical starting ratio is 15:1.[3]
-
Slowly add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently vortexing.[10]
-
Incubate the reaction for 60 minutes at room temperature in the dark.[3]
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.[3]
-
-
Purification of the Labeled Antibody:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~591 nm (the Amax for this compound).
-
Calculate the DOL using the following formula:
-
DOL = (A_max of conjugate × Molar Extinction Coefficient of protein) / [(A_280 of conjugate - (A_max of conjugate × CF)) × Molar Extinction Coefficient of dye]
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05-0.1 for cyanine dyes).
-
-
Protocol 2: Antibody Labeling with this compound Maleimide
This protocol is for labeling antibodies via free sulfhydryl groups. If the antibody does not have sufficient free sulfhydryls, a reduction step is necessary.
Materials:
-
Purified antibody (2-10 mg/mL in a suitable buffer)
-
This compound maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2-7.4)[7]
-
Reducing Agent (optional, e.g., TCEP or DTT)[7]
-
Quenching Reagent (e.g., 2-mercaptoethanol (B42355) or cysteine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-6 DG)[7]
-
Reaction tubes
-
Pipettes
-
Vortexer/Mixer
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Reduction of Antibody (Optional):
-
This step is necessary if the antibody lacks a sufficient number of free sulfhydryl groups.
-
Prepare a fresh solution of a reducing agent like TCEP or DTT.
-
Add the reducing agent to the antibody solution and incubate for approximately 30 minutes at room temperature.[7]
-
Remove the excess reducing agent using a desalting column.
-
-
Prepare Dye Stock Solution:
-
Labeling Reaction:
-
Quench the Reaction:
-
Add a quenching reagent such as 2-mercaptoethanol or cysteine to stop the reaction.
-
-
Purification of the Labeled Antibody:
-
Purify the labeled antibody from the unreacted dye and quenching reagent using a size-exclusion chromatography column as described in Protocol 1.[9]
-
-
Determine the Degree of Labeling (DOL):
-
Follow the same procedure as in Protocol 1 to determine the DOL.
-
Mandatory Visualization
Caption: Workflow for this compound NHS Ester Antibody Labeling.
Caption: Workflow for this compound Maleimide Antibody Labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| Low Labeling Efficiency | Inactive dye | Use a fresh stock of the dye. | [7] |
| Presence of interfering substances (e.g., Tris, glycine) | Purify the antibody using dialysis or a desalting column before labeling. | [7] | |
| Incorrect pH of the reaction buffer | Ensure the pH is within the optimal range for the specific labeling chemistry. | [8] | |
| Antibody Precipitation | High concentration of organic solvent | Ensure the volume of DMSO/DMF is less than 10% of the total reaction volume. | [7] |
| Over-labeling of the antibody | Reduce the dye:antibody molar ratio in the conjugation reaction. | [7] | |
| High Background in Assays | Incomplete removal of free dye | Repeat the purification step or use a different purification method. | [7] |
| Low Fluorescence Signal | Over-labeling leading to self-quenching | Optimize the dye-to-protein ratio to achieve a lower DOL. | [10] |
| Photobleaching | Protect the dye and the conjugate from light during storage and handling. | [10] |
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for Labeling Oligonucleotides with Cy3.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including fluorescence microscopy, Fluorescence Resonance Energy Transfer (FRET), Fluorescence In Situ Hybridization (FISH), and real-time PCR.[1] Cy3.5, a bright and photostable cyanine (B1664457) dye, is an excellent choice for labeling oligonucleotides due to its high quantum yield and distinct spectral properties in the orange-red region of the spectrum. This document provides detailed protocols for the covalent labeling of oligonucleotides with this compound using two common chemistries: N-Hydroxysuccinimide (NHS) ester and maleimide (B117702).
Physicochemical and Spectral Properties of this compound
A thorough understanding of the spectral and physical characteristics of this compound is crucial for designing experiments and interpreting data accurately.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~581 nm | [1] |
| Emission Maximum (λem) | ~596 nm | [1] |
| Extinction Coefficient (ε) | 125,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | ~607.71 g/mol | [1] |
| Stokes Shift | ~15 nm | [1] |
Labeling Chemistries
The two primary methods for post-synthesis labeling of oligonucleotides with this compound are NHS ester and maleimide chemistries. The choice of chemistry depends on the functional group incorporated into the oligonucleotide.
-
This compound NHS Ester: Reacts efficiently with primary amino groups (-NH₂) to form a stable amide bond.[1][2] Amino-modified oligonucleotides can be synthesized with the amino group at the 5', 3', or an internal position.[1]
-
This compound Maleimide: Reacts specifically with sulfhydryl or thiol groups (-SH) to form a stable thioether linkage.[2] This requires the oligonucleotide to be synthesized with a thiol modifier.
Experimental Protocols
Protocol 1: this compound Labeling using NHS Ester Chemistry
This protocol is optimized for a 20-30 nmol scale labeling reaction of an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide (lyophilized)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Sodium Borate buffer (pH 8.5-9.0)
-
Nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes
-
Aluminum foil
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 1 mM.[1]
-
Crucial: Ensure the oligonucleotide solution is free from primary amine-containing buffers like Tris, as these will compete with the labeling reaction.[1] If necessary, purify the oligonucleotide by ethanol (B145695) precipitation.[1]
-
-
This compound NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[1] This solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.[1]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine:
-
20-30 nmol of amino-modified oligonucleotide
-
0.1 M Sodium Bicarbonate/Borate buffer (pH 8.5-9.0) to a final volume of 200 µL.[1]
-
-
Add 20 µL of the 10 mg/mL this compound NHS ester stock solution to the oligonucleotide solution.[1]
-
Vortex the reaction mixture gently.
-
Incubate for 2-4 hours at room temperature in the dark.[1] Wrapping the tube in aluminum foil is recommended to prevent photobleaching.[1] For potentially higher labeling efficiency, the reaction can be left overnight at 4°C.[1]
-
Experimental Workflow for this compound NHS Ester Labeling
References
Application Notes: Cy3.5 NHS Ester for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3.5 N-hydroxysuccinimide (NHS) ester is a reactive, orange-red fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines.[1] The NHS ester functional group facilitates a reliable and efficient conjugation to primary amino groups (-NH₂), predominantly found on the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[2] This reaction forms a stable amide bond, resulting in a fluorescently labeled protein that is a valuable tool for a wide range of research and diagnostic applications, including fluorescence microscopy, flow cytometry, immunoassays, and Western blotting.[3][4]
Principle of the Reaction
The conjugation of this compound NHS ester to a protein is based on a nucleophilic acyl substitution reaction. The primary amine on the protein, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This chemical reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with optimal labeling achieved at a pH of 8.3-8.5.[5] At this pH, a significant portion of the primary amines on the protein are deprotonated and thus nucleophilic, while the competing hydrolysis of the NHS ester is minimized.[2]
Key Features and Applications
-
Bright and Photostable Fluorescence : this compound exhibits intense fluorescence in the orange-red region of the visible spectrum, characterized by a high quantum yield and good photostability, which makes it well-suited for sensitive detection and various imaging applications.[1][4]
-
Versatile Labeling : The NHS ester chemistry is versatile, allowing for the labeling of a broad array of proteins, such as antibodies, enzymes, and structural proteins.[5][6]
-
Specific Conjugation : The reaction specifically targets primary amines, offering a degree of control over the sites of labeling on the protein.[7]
-
Wide Range of Applications :
-
Fluorescence Microscopy : Labeled antibodies are frequently used to visualize the subcellular localization of specific proteins in cells and tissues.[4] For instance, an anti-EGFR antibody labeled with a cyanine (B1664457) dye can be employed to image the receptor on the surface of cancer cells.[7]
-
Flow Cytometry : Antibodies conjugated with fluorescent dyes are indispensable for the identification and sorting of specific cell populations based on the expression of cell surface markers.[4]
-
Immunoassays : Proteins labeled with this compound are utilized in diverse immunoassay formats, including ELISA, for the sensitive detection and quantification of various analytes.[4]
-
Förster Resonance Energy Transfer (FRET) : this compound can function as either a donor or an acceptor fluorophore in FRET-based assays to investigate protein-protein interactions.[4]
-
Quantitative Data
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~581-591 nm | [1][8] |
| Emission Maximum (λem) | ~596-604 nm | [1][8] |
| Molar Extinction Coefficient (ε) | ~116,000 M⁻¹cm⁻¹ | [9] |
| Fluorescence Quantum Yield (Φ) | ~0.35 | [9] |
| Stokes Shift | ~15 nm | [1] |
| Correction Factor (CF₂₈₀) | 0.22 | [9] |
Table 2: Recommended Reaction Conditions for Protein Conjugation
| Parameter | Recommended Value | Reference(s) |
| Reaction Buffer | Amine-free buffer (e.g., 0.1 M sodium bicarbonate, 0.1 M sodium borate, or 0.1 M phosphate (B84403) buffer) | [2][5][6] |
| pH | 8.3 - 8.5 | [4][5][6] |
| Protein Concentration | 2-10 mg/mL | [5] |
| Dye:Protein Molar Ratio | 10:1 to 15:1 (as a starting point, requires optimization) | [4] |
| Reaction Time | 1-4 hours at room temperature, or overnight on ice | [5][6] |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine (B1666218), pH ~7.4-8.0 |
Experimental Protocols
Protocol 1: Protein Preparation for Labeling
-
Buffer Exchange: The protein to be labeled must be in a buffer free of primary amines. Buffers containing Tris or glycine are unsuitable as they will compete with the protein for reaction with the NHS ester.
-
If the protein is in an incompatible buffer, perform dialysis against 0.1 M sodium bicarbonate buffer, pH 8.3, or use a desalting column.
-
-
Concentration Adjustment: Adjust the protein concentration to a range of 2-10 mg/mL using the selected reaction buffer.[5] Protein concentrations below 2 mg/mL may result in lower labeling efficiency.
Protocol 2: Protein Conjugation with this compound NHS Ester
-
Prepare this compound NHS Ester Stock Solution: Allow the vial of this compound NHS ester to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Briefly vortex to ensure complete dissolution. This solution should be used immediately after preparation.
-
Calculate the Required Volume of Dye Stock Solution: Determine the volume of the 10 mM this compound NHS ester stock solution needed to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often recommended for initial experiments.[4]
-
Labeling Reaction:
-
Quench the Reaction (Optional): To terminate the labeling reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
Protocol 3: Purification of the Fluorescently Labeled Protein
It is essential to remove any unreacted this compound NHS ester and the NHS byproduct from the labeled protein conjugate.
-
Size-Exclusion Chromatography (Gel Filtration): This is the most widely used method for separating the labeled protein from smaller, unreacted dye molecules.[5][6]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer for the protein (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Collect the eluted fractions. The labeled protein will be in the void volume (the initial colored fractions), while the free dye will be retained and elute later.
-
-
Dialysis: This is another effective method for removing small molecules from the protein conjugate.
-
Transfer the reaction mixture into a dialysis membrane with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of storage buffer at 4°C, with several buffer changes over a period of 24-48 hours.
-
Protocol 4: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~591 nm, Aₘₐₓ).
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a composite of the absorbance from the protein and the dye. The dye's contribution can be corrected for using a specific correction factor (CF).
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
where ε_dye is the molar extinction coefficient of this compound at its λₘₐₓ (~116,000 M⁻¹cm⁻¹).[9]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
References
- 1. Nano‐Mediated Fluorescence Switching for Epidermal Growth Factor Receptor Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeled anti-EGFR antibody for identification of regional and distant metastasis in a preclinical xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. q-bio.org [q-bio.org]
- 4. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective of fluorescence microscopy for cellular structural biology with EGFR as witness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthesis and Characterization of Anti-EGFR Fluorescent Nanoparticles for Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for Cy3.5 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy3.5, a bright and photostable orange-red fluorescent dye, for various fluorescence microscopy applications. Detailed protocols for antibody conjugation and immunofluorescence staining are provided, along with data on the photophysical properties of this compound and comparable fluorophores.
Introduction to this compound
Cyanine (B1664457) 3.5 (this compound) is a synthetic fluorophore belonging to the cyanine dye family, known for its high molar extinction coefficient and good quantum yield.[1] Its excitation and emission maxima are in the orange-red region of the visible spectrum, making it compatible with common laser lines (e.g., 561 nm) and standard filter sets designed for TRITC (tetramethylrhodamine).[2] These spectral characteristics, combined with its brightness and photostability, make this compound an excellent choice for a variety of fluorescence-based assays, including immunofluorescence microscopy, flow cytometry, and Western blotting.[3]
Photophysical Properties and Comparison
The selection of a suitable fluorophore is critical for the success of fluorescence microscopy experiments. The brightness of a fluorophore is determined by the product of its molar extinction coefficient (ε) and its quantum yield (Φ). The following table summarizes the key photophysical properties of this compound and other commonly used fluorophores in a similar spectral range.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~579 - 581 | ~591 - 596 | ~116,000 | ~0.35 |
| Alexa Fluor 568 | ~578 | ~603 | ~91,000 | ~0.69[4] |
| TRITC | ~557 | ~576 | Not widely reported | Not widely reported |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state.
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound NHS Ester
This protocol describes the covalent labeling of primary amines (e.g., on lysine (B10760008) residues) of antibodies with this compound N-hydroxysuccinimide (NHS) ester.
-
Purified antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Stirring plate and micro-stir bars
-
Light-protective tubes
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the antibody solution contains substances like Tris or glycine, they must be removed by dialysis against PBS. The recommended antibody concentration is between 2-10 mg/mL.
-
Dye Preparation: Immediately before use, allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, dissolve 1 mg of the dye in 100 µL of DMSO.
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
-
Add the this compound NHS ester stock solution to the antibody solution while gently stirring. A common starting molar ratio of dye to antibody is 10:1, but this may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous gentle stirring.
-
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the colored, labeled antibody.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~581 nm).
Caption: Workflow for labeling antibodies with this compound NHS ester.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for indirect immunofluorescence staining using a this compound-conjugated secondary antibody.
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (specific to the target antigen)
-
This compound-conjugated secondary antibody
-
Antifade mounting medium
-
Microscope slides
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish until the desired confluency.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization (for intracellular antigens):
-
Wash the cells three times with PBS.
-
If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~581 nm, Emission: ~596 nm).
-
Caption: General workflow for immunofluorescence staining.
Applications in Drug Development
This compound and other cyanine dyes are valuable tools in drug discovery and development. Their bright and stable fluorescence is well-suited for high-content screening (HCS) assays to assess compound effects on cellular targets and pathways. Furthermore, this compound-labeled molecules can be used to track the cellular uptake and subcellular localization of potential drug candidates or delivery vehicles like nanoparticles.[5][6] In vivo imaging studies in small animal models also utilize near-infrared cyanine dyes to monitor drug distribution and target engagement non-invasively.[]
Visualizing Signaling Pathways
Fluorescence microscopy with this compound-labeled probes can be used to visualize components of signaling pathways. For example, in the study of G-protein coupled receptors (GPCRs), a this compound-labeled ligand can be used to track receptor binding and internalization. Alternatively, a this compound-conjugated antibody can be used to detect the activation state or localization of downstream signaling proteins.
Caption: Representative GPCR signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Antibody concentration too high.- Inadequate blocking.- Incomplete removal of unbound antibody. | - Titrate primary and secondary antibody concentrations.- Increase blocking time or try a different blocking agent.- Increase the number and duration of wash steps. |
| Weak or No Signal | - Inefficient antibody conjugation.- Primary antibody not binding to the target.- Photobleaching of the fluorophore. | - Verify conjugation efficiency.- Ensure the primary antibody is validated for the application.- Use an antifade mounting medium and minimize light exposure. |
| Spectral Bleed-through | - Emission spectrum of this compound overlaps with the detection channel of another fluorophore. | - Use fluorophores with narrower and well-separated emission spectra.- Perform sequential scanning on a confocal microscope.- Use spectral unmixing software for post-acquisition correction.[8][9] |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce excitation light intensity or exposure time.- Use a more photostable dye if possible.- Always use a fresh antifade mounting medium.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. benchchem.com [benchchem.com]
- 9. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 10. optolongfilter.com [optolongfilter.com]
Cy3.5 in Flow Cytometry: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to utilizing Cy3.5, a bright orange-red fluorescent dye, in flow cytometry applications.[1][2] This guide includes comprehensive application notes, detailed experimental protocols, and quantitative data to facilitate the effective integration of this compound into your research workflows.
Application Notes
(E)-Cyanine 3.5 (this compound) is a member of the cyanine (B1664457) dye family, recognized for its vibrant orange-red fluorescence.[1] Its robust spectral properties, such as a high molar extinction coefficient and a good quantum yield, establish it as a valuable tool for a variety of biological applications, most notably flow cytometry.[1]
Advantages of this compound in Flow Cytometry:
-
Brightness: this compound exhibits bright fluorescence, enabling the clear detection of both high and low-abundance cellular targets.[1][2] Studies have shown that antibodies labeled with this compound yield bright fluorescence, even at high dye-to-protein ratios.[3][4]
-
Photostability: This dye demonstrates high photostability, which helps in maintaining consistent fluorescence during prolonged experimental procedures.[2]
-
Distinct Spectra: With its specific excitation and emission maxima, this compound is well-suited for multicolor flow cytometry experiments.[1] Proper setup of lasers and filters is essential for optimal signal detection and to minimize spectral overlap with other fluorophores.[1]
Limitations and Considerations:
-
Non-specific Binding: Like other cyanine dyes, this compound may exhibit non-specific binding to monocytes and macrophages.[1] The use of appropriate blocking buffers, such as Fc receptor blocking solutions, is recommended to minimize background staining and ensure data accuracy.[1]
-
Fluorescence Intensity: While bright, the fluorescence intensity of this compound may not be comparable to that of larger dyes like Phycoerythrin (PE) or Allophycocyanin (APC).[5] It is particularly well-suited for applications where a smaller dye is advantageous.[5]
Key Applications in Flow Cytometry:
-
Immunophenotyping: this compound-conjugated antibodies are highly effective for identifying and quantifying various cell populations based on the expression of specific cell surface and intracellular markers.[1][6]
-
Signaling Pathway Analysis: Through phospho-flow cytometry, antibodies conjugated to this compound can be used to detect the phosphorylation status of intracellular signaling proteins, offering insights into cellular responses to stimuli.[6]
Quantitative Data
For effective experimental design, it is crucial to understand the spectral properties of this compound and how it compares to other commonly used fluorophores.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 579-591 nm | [1][7] |
| Emission Maximum (λem) | 591-604 nm | [1][7] |
| Molar Extinction Coefficient (ε) | 116,000 L⋅mol⁻¹⋅cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.35 | [1] |
| Common Laser Line | 561 nm | [7] |
| Common Filter | 585/42 | [7] |
Experimental Protocols
Here are detailed protocols for antibody conjugation with this compound and subsequent cell staining for flow cytometry analysis.
Protocol 1: Antibody Conjugation with (E)-Cyanine 3.5 Chloride NHS Ester
This protocol details the covalent labeling of an antibody with an N-hydroxysuccinimide (NHS) ester functionalized this compound.[1]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
(E)-Cyanine 3.5 chloride NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.[1]
-
Adjust the antibody concentration to 1-2 mg/mL.[1]
-
Add 1 M sodium bicarbonate to the antibody solution to reach a final concentration of 0.1 M, adjusting the pH to 8.3-8.5.[1]
-
-
Dye Preparation:
-
Immediately before use, dissolve the (E)-Cyanine 3.5 chloride NHS ester in DMSO to a concentration of 10 mg/mL.[1]
-
-
Conjugation Reaction:
-
Slowly add the dissolved dye to the antibody solution while gently vortexing. A starting molar ratio of dye to antibody of 10:1 to 20:1 is recommended, though the optimal ratio should be determined empirically.[1]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]
-
-
Purification of the Conjugate:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 591 nm (for this compound).[1]
-
Calculate the DOL to determine the average number of dye molecules conjugated to each antibody molecule.
-
Protocol 2: Immunofluorescent Staining of Suspension Cells
This protocol provides a step-by-step guide for staining suspended cells with a this compound-conjugated antibody for flow cytometry analysis.[1]
Materials:
-
Suspension cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
Fc Receptor Blocking solution (optional but recommended)
-
This compound-conjugated antibody
-
15 mL conical tubes
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with cold Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[1]
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the this compound-conjugated antibody to 100 µL of the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[1]
-
-
Washing:
-
Data Acquisition:
-
Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer equipped with the appropriate laser (e.g., 561 nm) and filter (e.g., 585/42) for this compound detection.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can Cy3 be used in flow cytometry? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. FluoroFinder [app.fluorofinder.com]
Cy3.5 for Western Blotting and Immunoassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cyanine3.5 (Cy3.5), a bright and photostable fluorescent dye, in Western blotting and immunoassay applications.
Introduction to this compound
This compound is a member of the cyanine (B1664457) dye family, known for its intense orange-red fluorescence. Its favorable spectral properties, including a high molar extinction coefficient and good quantum yield, make it a robust choice for fluorescent detection methods in biological research. When conjugated to secondary antibodies, this compound enables sensitive and quantitative detection of proteins in a variety of applications.
One of the key advantages of using fluorophore-conjugated antibodies like this compound is the ability to perform direct fluorescence detection. This method avoids the need for enzymatic reactions and substrates, leading to a simpler workflow and potentially a broader dynamic range for quantification compared to traditional chemiluminescent techniques.[1][2] Furthermore, the high photostability of cyanine dyes allows for repeated imaging and archival of blots.[3]
Key Properties and Characteristics
A summary of the key photophysical properties of this compound is presented below. These values can be influenced by environmental factors such as the solvent and the biomolecule to which the dye is conjugated.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~579 - 581 nm | [4] |
| Emission Maximum (λem) | ~591 - 596 nm | [4] |
| Molar Extinction Coefficient (ε) | ~116,000 - 150,000 cm⁻¹M⁻¹ | [4][5] |
| Quantum Yield (Φ) | ~0.15 - 0.35 | [4][5] |
| Stokes Shift | ~12 - 15 nm | [4] |
Comparison with Other Fluorophores
While this compound is a powerful tool, its performance relative to other fluorophores is an important consideration. The following table provides a comparative overview of this compound and other commonly used fluorescent dyes in a similar spectral range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Notes |
| This compound | ~579 - 581 | ~591 - 596 | ~116,000 - 150,000 | ~0.15 - 0.35 | Bright and photostable, with fluorescence enhancement upon antibody conjugation. [6] |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Widely used, good photostability.[7] |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | Generally more photostable than Cy3.[8] |
| Alexa Fluor 594 | ~590 | ~617 | ~73,000 | ~0.66 | Very bright and photostable. |
| Texas Red | ~583 | ~603 | ~85,000 | ~0.55 | Prone to self-quenching. |
Application: Western Blotting with this compound
Fluorescent Western blotting with this compound-conjugated secondary antibodies offers a sensitive and quantitative method for protein detection. The direct detection method simplifies the experimental workflow and allows for multiplexing when combined with other spectrally distinct fluorophores.[9]
Experimental Workflow: Fluorescent Western Blotting
Detailed Protocol: Fluorescent Western Blotting
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and washing steps may be required for specific applications.
Materials:
-
Protein sample
-
SDS-PAGE gels and running buffer
-
PVDF or low-fluorescence nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
This compound-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Fluorescent imaging system
Procedure:
-
Protein Separation and Transfer:
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer to the recommended concentration (typically 1:5,000 to 1:25,000).[1]
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation. Protect the membrane from light from this point forward.[12]
-
-
Final Washes:
-
Wash the membrane three to four times for 5-10 minutes each with TBST to remove unbound secondary antibody.[12]
-
-
Imaging:
-
Image the blot using a fluorescent imaging system equipped with appropriate excitation and emission filters for this compound (Excitation: ~579 nm, Emission: ~591 nm).
-
Application: Immunoassays with this compound
This compound-conjugated antibodies can be utilized in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay) and fluorescence-based microarrays, for the detection and quantification of specific analytes.
Signaling Pathway: Indirect Fluorescent Immunoassay
Detailed Protocol: General Indirect Fluorescent Immunoassay (ELISA format)
This protocol provides a basic framework. Optimization of coating concentrations, antibody dilutions, and incubation times is essential for assay development.
Materials:
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigen (for coating)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
This compound-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to the optimal concentration in coating buffer.
-
Add 100 µL of the antigen solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the primary antibody in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the this compound-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well. Protect the plate from light.
-
Incubate for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the plate five times with wash buffer.
-
-
Signal Detection:
-
Read the fluorescence intensity in each well using a microplate reader with the appropriate filters for this compound.
-
Troubleshooting
Common issues in fluorescent applications include high background and weak signal. The following logical workflow can aid in troubleshooting.
References
- 1. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Western blotting [jacksonimmuno.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. myweb.ecu.edu [myweb.ecu.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Protocol for Cy3.5 Labeling of Nucleic Acids: Application Notes for Researchers
For researchers, scientists, and drug development professionals, the precise and efficient labeling of nucleic acids is paramount for a multitude of applications, from gene expression analysis to in-situ hybridization. Cy3.5, a bright and photostable cyanine (B1664457) dye, offers a reliable fluorescent tag for this purpose. This document provides detailed protocols for two primary methods of this compound labeling: post-synthesis conjugation using a this compound NHS ester and direct incorporation during synthesis via a this compound phosphoramidite (B1245037).
Introduction to this compound Labeling
This compound is a fluorescent dye that belongs to the cyanine family, characterized by its orange-red emission. Its favorable spectral properties, including a high extinction coefficient and good quantum yield, make it a robust choice for fluorescently tagging DNA and RNA.[1] The dye can be introduced into nucleic acids either by reacting an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of this compound or by directly incorporating a this compound phosphoramidite monomer during automated solid-phase synthesis.[1][2] The choice of method depends on the desired location of the label, the scale of the synthesis, and the available resources.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the two primary labeling methodologies.
| Parameter | Post-Synthesis Labeling (this compound NHS Ester) | Direct Incorporation (this compound Phosphoramidite) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Phosphoramidite |
| Target Group | Primary amine (-NH2) on the nucleic acid | 5'-hydroxyl (-OH) group during synthesis |
| Excitation Maximum (λex) | ~581 - 591 nm[1][3] | ~581 nm[1] |
| Emission Maximum (λem) | ~596 - 604 nm[1][3] | ~596 nm[1] |
| Molar Extinction Coefficient (ε) | ~116,000 - 125,000 M⁻¹cm⁻¹[1][4] | Not specified, but expected to be similar to the free dye |
| Typical Labeling Efficiency | High, can be optimized by adjusting dye-to-oligo ratio | High, dependent on coupling efficiency during synthesis |
| Recommended pH for Labeling | 8.5 - 9.0 (for NHS ester reaction)[1] | Not applicable (automated synthesis conditions) |
| Typical Reaction Time | 2-4 hours at room temperature[1] | ~3 minutes coupling time per incorporation[2] |
| Purification Method | HPLC, Gel Electrophoresis, Ethanol (B145695) Precipitation | HPLC is commonly used post-synthesis |
Experimental Protocols
Protocol 1: Post-Synthesis Labeling of Amine-Modified Nucleic Acids with this compound NHS Ester
This protocol describes the labeling of a nucleic acid that has been synthesized with a primary amine modification at the 5', 3', or an internal position.
Materials:
-
Amine-modified oligonucleotide (desalted or purified)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0
-
Nuclease-free water
-
Purification supplies (e.g., HPLC system, gel electrophoresis apparatus, or ethanol and salts for precipitation)
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the amine-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.
-
Crucially, ensure the oligonucleotide solution is free from any amine-containing buffers (e.g., Tris), as these will compete with the labeling reaction. [1]
-
-
This compound NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO. This solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.[1]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 20-30 nmol of the amine-modified oligonucleotide with the labeling buffer to a final volume of 200 µL.[1]
-
Add a 5-10 fold molar excess of the this compound NHS ester stock solution to the oligonucleotide solution. The optimal ratio may need to be determined empirically.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended to prevent photobleaching.[1] For potentially higher efficiency, the reaction can be left overnight at 4°C.[1]
-
-
Purification of the Labeled Oligonucleotide:
-
It is essential to remove the unreacted this compound dye. Common purification methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for separating the labeled oligonucleotide from the free dye and any unlabeled oligonucleotides.
-
Polyacrylamide Gel Electrophoresis (PAGE): The labeled oligonucleotide can be separated based on size and charge, and the fluorescent band can be excised and eluted.
-
Ethanol Precipitation: This method can be used to remove the bulk of the unconjugated dye. Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour, centrifuge to pellet the oligonucleotide, wash the pellet with 70% ethanol, and resuspend in a suitable buffer.
-
-
Protocol 2: Direct Incorporation of this compound Phosphoramidite during Oligonucleotide Synthesis
This method involves the use of an automated DNA/RNA synthesizer. The protocol provided here is a general guideline, and specific parameters should be adjusted according to the synthesizer's manufacturer instructions.
Materials:
-
This compound Phosphoramidite
-
Standard DNA/RNA synthesis reagents (e.g., activator, capping reagents, oxidizing agent, deblocking solution)
-
Controlled Pore Glass (CPG) solid support
-
Deprotection solution (e.g., ammonium (B1175870) hydroxide)
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Synthesizer Preparation:
-
Ensure the DNA/RNA synthesizer is properly maintained and all reagent lines are primed.
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.
-
-
Automated Synthesis:
-
Program the desired nucleic acid sequence into the synthesizer.
-
At the desired position for this compound incorporation (typically at the 5' terminus), program the synthesizer to use the this compound phosphoramidite.
-
A coupling time of approximately 3 minutes is recommended for this compound phosphoramidite.[2]
-
-
Cleavage and Deprotection:
-
Following the completion of the synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.
-
Deprotection can typically be carried out using ammonium hydroxide. For oligonucleotides synthesized with dmf-dG, deprotection for 2 hours at 65°C is recommended. If ibu-dG was used, deprotection for 24-36 hours at room temperature is advised.[2] this compound is also compatible with faster deprotection methods like AMA (Ammonium Hydroxide/Methylamine) for 10 minutes at 65°C if Ac-dC was used.[2]
-
-
Purification:
-
Purify the full-length, this compound-labeled oligonucleotide from failure sequences and other impurities using RP-HPLC.
-
Mandatory Visualizations
Caption: Post-synthesis labeling workflow for nucleic acids with this compound NHS ester.
Caption: Direct incorporation workflow of this compound phosphoramidite during synthesis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient Labeling: Low dye-to-oligonucleotide ratio, inactive dye (hydrolyzed NHS ester), or presence of competing amines (e.g., Tris buffer). | Increase the molar excess of the this compound NHS ester.[5] Use freshly prepared dye solution. Ensure the oligonucleotide is dissolved in an amine-free buffer.[5] |
| Inefficient Incorporation (Phosphoramidite): Suboptimal coupling time or inactive phosphoramidite. | Increase the coupling time for the this compound phosphoramidite.[6] Ensure the phosphoramidite is fresh and was handled under anhydrous conditions. | |
| Fluorescence Quenching: The local environment of the dye on the nucleic acid can cause quenching. | Consider changing the position of the label within the oligonucleotide sequence.[7] | |
| Incorrect Imaging Settings: Excitation and emission wavelengths are not optimal for this compound. | Ensure the filter sets on the imaging instrument are appropriate for this compound (Ex: ~581-591 nm, Em: ~596-604 nm).[5] | |
| High Background Fluorescence | Incomplete Removal of Free Dye: Purification method was not effective enough. | Re-purify the labeled oligonucleotide using a more stringent method like HPLC.[5] For gel purification, ensure complete separation of the labeled product from the free dye front. |
| Non-specific Binding: Labeled probe is binding non-specifically to other molecules or surfaces. | Optimize hybridization and washing conditions (e.g., increase stringency by adjusting temperature or salt concentration). | |
| Precipitation of Nucleic Acid during Labeling | Change in Solubility: The addition of the hydrophobic dye can sometimes cause precipitation, especially at high concentrations. | Lower the molar ratio of the dye to the oligonucleotide.[7] Perform the labeling reaction in a larger volume to reduce the concentration of all components. |
| Unexpected Mobility Shift on Gel | Multiple Labels: The oligonucleotide may have been labeled with more than one dye molecule. | Optimize the dye-to-oligonucleotide ratio to favor single labeling. Analyze the product by mass spectrometry to confirm the number of incorporated dyes. |
| Conformational Changes: The attached dye can alter the secondary structure and migration of the nucleic acid. | This is an inherent property of labeled nucleic acids. Run an unlabeled control of the same sequence alongside the labeled product for comparison. |
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Cy3.5 in F-type Förster Resonance Energy Transfer (FRET) Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cy3.5 in FRET
Cyanine (B1664457) 3.5 (this compound) is a synthetic, orange-red fluorescent dye from the cyanine family, recognized for its sharp spectral peaks and high molar extinction coefficient.[1] These characteristics make it a valuable tool in Förster Resonance Energy Transfer (FRET) experiments. FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[2][3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful technique for studying molecular interactions, conformational changes in biomolecules, and for high-throughput screening in drug discovery.[4][5][6]
This compound can function as either a FRET donor or acceptor, depending on the spectral properties of its partner dye. Its brightness and photostability contribute to its utility in various fluorescence-based assays, including fluorescence microscopy and flow cytometry.[7]
Photophysical Properties of this compound and Common FRET Partners
The selection of an appropriate FRET pair is critical for the success of an experiment. The donor's emission spectrum must overlap with the acceptor's excitation spectrum.[2] Below is a summary of the key photophysical properties of this compound and some of its common FRET partners.
| Fluorophore | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| This compound | ~579 - 591[1][8] | ~591 - 604[1][8] | 116,000 - 150,000[1][9] | 0.15 - 0.35[1][9] | ~12 - 23[1] |
| Cy3 | ~550 | ~570 | 150,000 | 0.15 - 0.24[10][11][12] | ~20 |
| Cy5 | ~650 | ~670 | 250,000 | 0.20 - 0.30[9][10] | ~20 |
| Cy5.5 | ~675 | ~694 | 209,000 - 250,000[9] | 0.28 - 0.30[9] | ~19 |
| Quantum Dots (QDs) | Varies with size | Varies with size | High | High | Varies |
Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to biomolecules.[1][13]
Common FRET Pairs Involving this compound
| Donor | Acceptor | Förster Distance (R₀) (Å) | Notes |
| Quantum Dots (QDs) | This compound | Varies | The spectral overlap between QDs and this compound makes them a viable FRET pair.[14] |
| This compound | Cy5.5 | 55[15] | This pair has been characterized for single-molecule FRET (smFRET) studies of nucleic acids and nucleosomes, showing good photostability.[15][16] |
| Cy3 | This compound | Varies | Can be used in multi-color FRET experiments. |
Experimental Protocols
Labeling of Biomolecules with this compound
Covalent labeling of proteins and nucleic acids with this compound is a prerequisite for FRET experiments. The choice of reactive group on the this compound dye depends on the functional groups available on the target biomolecule.
Materials:
-
This compound NHS ester (for labeling primary amines, e.g., lysine (B10760008) residues in proteins, or amine-modified oligonucleotides)
-
Target protein or amine-modified oligonucleotide
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 for NHS ester reactions)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) to remove unconjugated dye
-
Spectrophotometer
Protocol for Labeling a Protein with this compound NHS Ester:
-
Dissolve the Protein: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare this compound NHS Ester: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: Add the dissolved this compound NHS ester to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction: Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~581 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
-
Bulk FRET Measurement Protocol
This protocol describes a steady-state FRET measurement using a fluorometer to determine the FRET efficiency between a donor-acceptor pair, such as this compound and Cy5.5, labeled on two interacting biomolecules.
Materials:
-
Labeled donor molecule (D-biomolecule)
-
Labeled acceptor molecule (A-biomolecule)
-
Unlabeled biomolecules (for controls)
-
Assay buffer
-
Fluorometer with excitation and emission monochromators or filters
Protocol:
-
Prepare Samples:
-
Donor-only sample: D-biomolecule in assay buffer.
-
Acceptor-only sample: A-biomolecule in assay buffer.
-
FRET sample: D-biomolecule and A-biomolecule in assay buffer, incubated to allow for interaction.
-
-
Instrument Setup:
-
Set the excitation wavelength to the donor's excitation maximum (e.g., ~581 nm for this compound).
-
Set the emission scan range to cover both the donor and acceptor emission spectra (e.g., 590 nm to 750 nm for a this compound-Cy5.5 pair).
-
-
Data Acquisition:
-
Record the emission spectrum of the donor-only sample. This gives the fluorescence intensity of the donor in the absence of the acceptor (F_D).
-
Record the emission spectrum of the acceptor-only sample while exciting at the donor's excitation wavelength. This measures any direct excitation of the acceptor.
-
Record the emission spectrum of the FRET sample. This gives the fluorescence intensity of the donor in the presence of the acceptor (F_DA).
-
-
FRET Efficiency Calculation:
-
The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence: E = 1 - (F_DA / F_D)
-
Application in Drug Discovery: High-Throughput Screening (HTS)
FRET-based assays are well-suited for HTS to identify inhibitors of molecular interactions.[5][17][18] For instance, to screen for inhibitors of a protein-protein interaction, one protein can be labeled with a donor (e.g., this compound) and the other with an acceptor. In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in FRET signal.
HTS Assay Workflow for Inhibitor Screening
Caption: Workflow for a FRET-based high-throughput screen to identify inhibitors of molecular interactions.
Signaling Pathway Example: Kinase Activity Assay
FRET can be employed to monitor kinase activity by designing a peptide substrate labeled with a FRET pair. Phosphorylation of the substrate by the kinase can induce a conformational change that alters the distance between the donor and acceptor, leading to a change in FRET efficiency.
Kinase Activity FRET Assay Principle
Caption: Principle of a FRET-based kinase activity assay using a labeled peptide substrate.
Troubleshooting Common Issues in this compound FRET Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low FRET efficiency | - Donor-acceptor distance is too large.\n- Incorrect orientation of fluorophores.\n- Low degree of labeling. | - Redesign the labeled biomolecules to bring the dyes closer.\n- Use longer, more flexible linkers for the dyes.\n- Optimize the labeling protocol to increase the DOL. |
| High background fluorescence | - Presence of free, unconjugated dye.\n- Direct excitation of the acceptor.\n- Autofluorescence from the sample or buffer. | - Ensure thorough purification of labeled biomolecules.\n- Use a narrower excitation bandwidth for the donor and appropriate emission filters.\n- Use a buffer with low autofluorescence. |
| Photobleaching | - High excitation laser power.\n- Prolonged exposure to light. | - Reduce the laser power.\n- Use an oxygen scavenging system (e.g., glucose oxidase/catalase) and triplet state quenchers.[19] |
Conclusion
This compound is a versatile and robust fluorophore for FRET-based investigations. Its favorable spectral properties and commercial availability with various reactive functionalities make it a valuable tool for researchers in basic science and drug development. Careful experimental design, including the selection of an appropriate FRET partner and optimization of labeling and measurement conditions, is crucial for obtaining reliable and quantitative FRET data.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 4. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
- 6. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 8. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Cyanine - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Single-Molecule Characterization of this compound -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Single-Molecule Three-Color FRET with Both Negligible Spectral Overlap and Long Observation Time - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Color Detection Using Cy3 and Cy3.5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine dyes, specifically Cy3 and Cy3.5, are fluorescent molecules widely utilized in biological research for the detection and quantification of various biomolecules. Their bright fluorescence and relatively high photostability make them excellent choices for a range of applications, including fluorescence microscopy, flow cytometry, and Western blotting. This document provides detailed application notes and protocols for the dual-color detection of two distinct targets using Cy3 and this compound, enabling researchers to perform co-localization studies, analyze protein-protein interactions, and conduct multiplexed assays with high sensitivity and specificity. The similar yet distinguishable spectral properties of Cy3 and this compound allow for their simultaneous use with appropriate filter sets and spectral unmixing techniques to minimize crosstalk.
Spectral and Photophysical Properties
Successful dual-color detection relies on a thorough understanding of the spectral characteristics of the chosen fluorophores. Cy3 and this compound exhibit excitation and emission maxima in the orange-red region of the visible spectrum. While their spectra are in close proximity, careful selection of excitation sources and emission filters allows for their effective discrimination.
| Property | Cy3 | This compound | Reference |
| Excitation Maximum (λex) | ~550-554 nm | ~579-591 nm | [1][2] |
| Emission Maximum (λem) | ~570 nm | ~591-604 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~116,000 - 150,000 cm⁻¹M⁻¹ | [1][2] |
| Quantum Yield (Φ) | ~0.15-0.20 (can increase upon conjugation) | ~0.15 - 0.35 | [1][2] |
| Stokes Shift | ~16-20 nm | ~12 - 23 nm | [2] |
Key Applications and Protocols
Dual-Color Immunofluorescence Microscopy
This technique allows for the simultaneous visualization of two different target antigens within the same cell or tissue sample, providing valuable information on their subcellular localization and potential interactions.
Experimental Workflow for Dual Immunofluorescence Staining
Protocol: Simultaneous Dual Immunofluorescence Staining
This protocol is designed for cultured cells grown on coverslips.[3]
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody 1 (raised in species A, e.g., rabbit)
-
Primary antibody 2 (raised in species B, e.g., mouse)
-
Anti-species A secondary antibody conjugated to Cy3
-
Anti-species B secondary antibody conjugated to this compound
-
Antifade mounting medium
-
Hoechst or DAPI for nuclear counterstaining (optional)
Procedure:
-
Cell Preparation:
-
Rinse cells briefly with PBS.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Prepare a mixture of the two primary antibodies at their optimal dilutions in blocking buffer.
-
Incubate the coverslips with the primary antibody mixture overnight at 4°C in a humidified chamber.[4]
-
-
Washing:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Prepare a mixture of the Cy3- and this compound-conjugated secondary antibodies at their recommended dilutions in blocking buffer.
-
Incubate the coverslips with the secondary antibody mixture for 1 hour at room temperature, protected from light.[3]
-
-
Washing:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.[3]
-
-
Counterstaining (Optional):
-
Incubate the cells with Hoechst or DAPI solution for 1-5 minutes to stain the nuclei.[3]
-
Rinse briefly with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.[3]
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 and this compound.
-
Recommended Filter Sets:
| Fluorophore | Excitation Filter | Dichroic Mirror | Emission Filter |
| Cy3 | 535/50 nm | 565 nm | 585/40 nm |
| This compound | 580/25 nm | 605 nm | 625/30 nm |
Dual-Color Flow Cytometry
Flow cytometry allows for the simultaneous analysis of two different markers on a single-cell basis within a heterogeneous population. Careful compensation is crucial to correct for spectral overlap between Cy3 and this compound.
Logical Workflow for Dual-Color Flow Cytometry
Protocol: Dual-Color Cell Staining for Flow Cytometry
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking solution (optional)
-
Antibody 1 conjugated to Cy3
-
Antibody 2 conjugated to this compound
-
Compensation controls (single-stained cells for Cy3 and this compound)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample of interest.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the predetermined optimal concentrations of the Cy3- and this compound-conjugated antibodies to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension:
-
Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for Cy3 and this compound.
-
Use single-stained compensation controls to set up the compensation matrix to correct for spectral overlap.[5]
-
Analyze the data to identify single-positive and double-positive cell populations.
-
Dual-Color Fluorescent Western Blotting
This application enables the simultaneous detection of two different proteins on the same blot, which is particularly useful for comparing a protein of interest to a loading control or for analyzing two targets with similar molecular weights.[6]
Experimental Workflow for Dual-Color Western Blotting
References
Cy3.5 Azide for Click Chemistry Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3.5 azide (B81097) is a fluorescent probe belonging to the cyanine (B1664457) dye family, characterized by its bright orange-red fluorescence. It is functionalized with an azide group, enabling its use in bioorthogonal click chemistry reactions. This allows for the precise and efficient labeling of biomolecules containing a complementary alkyne functional group in complex biological systems. The high selectivity and biocompatibility of click chemistry, combined with the favorable photophysical properties of this compound, make this dye a valuable tool for a wide range of applications in research and drug development, including fluorescence microscopy, FRET (Förster Resonance Energy Transfer), and in vivo imaging of superficial tissues.[1][2][3]
The two primary forms of click chemistry utilized with this compound azide are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] CuAAC offers rapid reaction kinetics but requires a copper catalyst, which can be toxic to living cells.[6][7] SPAAC, on the other hand, is a copper-free alternative that employs a strained cyclooctyne, making it ideal for live-cell imaging and in vivo applications.[4][8]
These application notes provide detailed protocols for the use of this compound azide in both CuAAC and SPAAC reactions for the labeling of proteins and oligonucleotides, as well as for cellular imaging applications.
Quantitative Data
The photophysical and physicochemical properties of this compound azide are summarized in the table below for easy reference and comparison.
| Property | Value |
| Excitation Maximum (λex) | ~581 - 591 nm[2][9][10] |
| Emission Maximum (λem) | ~596 - 604 nm[2][9][10] |
| Molar Extinction Coefficient (ε) | ~116,000 - 150,000 cm⁻¹M⁻¹[2][9][11] |
| Fluorescence Quantum Yield (Φ) | ~0.35[9][10] |
| Molecular Weight | ~675.3 g/mol [9][10] |
| Solubility | DMSO, DMF, DCM[9] |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified biomolecule with this compound azide using a copper(I) catalyst.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., PBS, pH 7.4)[12]
-
DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound azide in anhydrous DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 200 mM stock solution of THPTA or a 10 mM stock solution of TBTA in water or DMSO/water.[13][14]
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.[14]
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
-
Catalyst Premix:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of the this compound azide stock solution.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[16]
-
-
Purification:
-
Purify the this compound-labeled biomolecule from excess reagents using a suitable method such as size-exclusion chromatography (e.g., spin desalting columns) or HPLC.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free labeling of a DBCO (dibenzocyclooctyne)-modified biomolecule with this compound azide.
Materials:
-
DBCO-modified biomolecule
-
This compound azide
-
Reaction Buffer (e.g., PBS, pH 7.4)[12]
-
DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound azide in anhydrous DMSO or DMF.
-
Dissolve the DBCO-modified biomolecule in the reaction buffer to the desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified biomolecule with a 1.5 to 3-fold molar excess of the this compound azide stock solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C, protected from light. Reaction times may need to be optimized depending on the specific reactants and their concentrations.
-
-
Purification:
-
Purify the this compound-labeled biomolecule using a suitable method as described for CuAAC.
-
Mandatory Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Application: Imaging of Metabolically Labeled Proteins in Live Cells
This protocol describes the use of this compound azide in a SPAAC reaction to visualize newly synthesized proteins in living cells that have been metabolically labeled with an azide-containing amino acid analog.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
DBCO-functionalized this compound
-
Hoechst 33342 or other suitable nuclear stain
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Replace the complete culture medium with methionine-free medium and incubate the cells for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with the azide-containing amino acid analog (e.g., 50 µM AHA) and incubate for 4-8 hours.
-
-
Cell Preparation for Labeling:
-
Wash the cells three times with warm PBS or complete medium to remove the unincorporated azide-amino acid.
-
-
SPAAC Reaction (Live Cell Labeling):
-
Prepare a labeling solution of DBCO-functionalized this compound in complete medium at a final concentration of 5-20 µM.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
(Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 10 minutes of incubation.
-
-
Imaging:
-
Wash the cells twice with warm PBS or complete medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound and the nuclear stain.
-
Caption: Workflow for Live Cell Imaging of Metabolically Labeled Proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound azide | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Cyanine 3.5 azide [equivalent to this compound® azide] | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. axispharm.com [axispharm.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
Choosing the Right Filter Set for Cy3.5 Imaging: An Application Note
Introduction
Cyanine3.5 (Cy3.5) is a bright and photostable fluorescent dye commonly used in various biological imaging applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] It possesses a distinct spectral profile with an excitation maximum around 579-581 nm and an emission maximum at approximately 591-596 nm.[1][2] The selection of an appropriate optical filter set is paramount to achieving high-quality imaging results with this compound. An optimal filter set maximizes the signal from the fluorophore while minimizing background noise and bleed-through from other fluorescent probes, thereby ensuring a high signal-to-noise ratio. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the ideal filter set for this compound imaging.
Spectral Characteristics of this compound
Understanding the excitation and emission spectra of this compound is the first step in selecting a compatible filter set. The relatively small Stokes shift of approximately 15 nm necessitates filters with steep edges to effectively separate the excitation and emission light paths.[1]
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~581 |
| Emission Maximum | ~596 |
Table 1: Spectral properties of this compound dye.[1]
Recommended Filter Sets for this compound Imaging
Several commercially available filter sets are designed for fluorophores with spectral characteristics similar to this compound, such as Texas Red. The following table summarizes the specifications of some recommended filter sets.
| Manufacturer | Filter Set Name/Model | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Nikon | Y-2E/C | 540-580 | 595 (LP) | 600-660 |
| Nikon | Texas Red HYQ | 532-587 | 595 (LP) | 608-683 |
| Edmund Optics | Cy3™ Filter Set | 513-556 | 562 (Cut-on) | 570-613 |
| Elliot Scientific (Iridian) | Cy3 Filter Set | 531/40 (Center/Bandwidth) | 562 (DM) | 593/40 (Center/Bandwidth) |
| IDEX Health & Science (Semrock) | This compound-A-Basic-000 | FF01-565/24 | FF585-Di01 | FF01-620/52 |
| Omega Optical | XF102-2 | 560AF55 | 595DRLP | 645AF75 |
Table 2: Commercially available filter sets suitable for this compound imaging. (LP: Longpass, DM: Dichroic Mirror)[1][2][3][4][5][6][7]
Quantitative Performance of Filter Sets
| Manufacturer | Filter Set Component | Performance Specification |
| Edmund Optics | Bandpass Filters | >93% Transmission, OD 6 Blocking |
| Omega Optical | XF102-2 | High signal-to-noise ratio |
| IDEX Health & Science (Semrock) | This compound-A-Basic-000 | High brightness and contrast |
Table 3: Available quantitative performance data for select filter sets.[5][6][8]
Experimental Protocol for Optimal Filter Set Selection
The ideal filter set for your application will depend on your specific microscope setup, the expression level of your target, and the presence of other fluorophores. This protocol outlines a systematic approach to empirically determine the best filter set for your needs.
Objective: To compare the performance of different filter sets for this compound imaging and select the one that provides the highest signal-to-noise ratio and minimal photobleaching.
Materials:
-
Fluorescence microscope equipped with a filter cube turret.
-
A selection of this compound-compatible filter sets (from Table 2).
-
Your biological sample labeled with this compound.
-
A positive control slide with a high concentration of this compound.
-
A negative control (unstained) slide of the same sample type.
-
Image acquisition and analysis software.
Methodology:
-
Sample Preparation: Prepare your this compound-labeled biological samples and control slides according to your standard protocol.
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Install the first filter set to be tested into the microscope's filter turret.
-
Place the positive control slide on the microscope stage.
-
-
Image Acquisition:
-
Using the camera's live mode, focus on the sample.
-
Determine the optimal exposure time and gain settings to achieve a bright, but not saturated, signal. Keep these settings consistent for all filter sets.
-
Acquire several images from different fields of view.
-
Move to a non-labeled area of the slide to acquire background images.
-
Repeat steps 3c and 3d for the negative control slide to assess autofluorescence.
-
-
Repeat for all Filter Sets: Systematically switch to the next filter set and repeat the image acquisition steps (3c-3e) using the exact same acquisition settings.
-
Photobleaching Assessment (Optional):
-
For each filter set, focus on a single field of view and acquire a time-lapse series of images with continuous illumination.
-
Keep the illumination intensity and exposure time constant.
-
-
Data Analysis:
-
Signal-to-Noise Ratio (SNR):
-
For each filter set, measure the mean fluorescence intensity of the this compound signal in your positive control images.
-
Measure the mean fluorescence intensity of the corresponding background images.
-
Calculate the SNR for each filter set using the formula: SNR = (Mean Signal Intensity) / (Standard Deviation of Background Intensity).
-
-
Autofluorescence: Compare the intensity of the images from the negative control slide for each filter set.
-
Photobleaching: For the time-lapse data, plot the fluorescence intensity over time for each filter set. A slower decay indicates less photobleaching.
-
Logical Workflow for Filter Set Selection
The following diagram illustrates the decision-making process for choosing the right filter set for this compound imaging.
This compound Filter Set Selection Workflow
References
- 1. Yellow Excitation: Y-2E/C (Bandpass Emission) | Nikon’s MicroscopyU [microscopyu.com]
- 2. edmundoptics.com [edmundoptics.com]
- 3. Yellow Excitation: Texas Red HYQ (Bandpass Emission) | Nikon’s MicroscopyU [microscopyu.com]
- 4. Cy3 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 5. glenspectra.co.uk [glenspectra.co.uk]
- 6. This compound-A-Basic-000 [idex-hs.com]
- 7. optoprim-microscopie.com [optoprim-microscopie.com]
- 8. edmundoptics.co.uk [edmundoptics.co.uk]
Application Notes and Protocols for Cy3.5 Maleimide in Cysteine Residue Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3.5 maleimide (B117702) is a fluorescent dye belonging to the cyanine (B1664457) family, widely utilized for the site-specific labeling of biomolecules.[1][2] Its maleimide functional group exhibits high reactivity and selectivity towards the thiol (sulfhydryl) groups of cysteine residues within proteins and peptides.[3][4][5] This specific conjugation chemistry allows for the precise attachment of the this compound fluorophore, enabling a broad range of applications in fluorescence imaging, biochemical assays, and protein interaction studies.[1][6] The resulting thioether bond is stable, ensuring a durable fluorescent signal.[5] These application notes provide detailed protocols and quantitative data to guide researchers in successfully labeling cysteine residues with this compound maleimide.
Properties of this compound Maleimide
The spectral and chemical properties of this compound maleimide are crucial for experimental design and data interpretation.
| Property | Value | Reference |
| Excitation Maximum (λex) | 579 - 581 nm | [1][7] |
| Emission Maximum (λem) | 591 - 596 nm | [1][7] |
| Molecular Weight | ~715.32 g/mol (non-sulfonated) to 1198.24 g/mol | [1][8] |
| Reactive Group | Maleimide | [3][4] |
| Target Residue | Cysteine (thiol group) | [9] |
| Solubility | Soluble in DMSO and DMF | [1][3] |
Experimental Protocols
Successful labeling of cysteine residues with this compound maleimide requires careful attention to protein preparation, reaction conditions, and purification of the final conjugate. The following protocols provide a general framework that may require optimization for specific proteins.
Protocol 1: Preparation of Protein and Dye
This protocol outlines the essential steps for preparing the protein and the this compound maleimide dye for the labeling reaction.
1. Protein Preparation:
-
Dissolve the protein containing cysteine residues in a degassed buffer at a pH of 7.0-7.5.[3][4] Suitable buffers include PBS, Tris, or HEPES, ensuring they do not contain any thiol-containing reagents.[3] The recommended protein concentration is between 1-10 mg/mL.[3][4]
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced.[3]
-
Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[3][10]
-
Incubate the mixture for 20-60 minutes at room temperature.[3]
-
If using DTT (dithiothreitol) as the reducing agent, it must be removed before adding the maleimide dye, as it also contains a thiol group. This can be achieved through dialysis or a desalting column.[11] TCEP does not need to be removed.[12]
-
2. This compound Maleimide Stock Solution Preparation:
-
Immediately before use, dissolve the this compound maleimide in an anhydrous solvent such as DMSO or DMF to a concentration of 10 mM.[9][10]
-
Vortex the solution briefly to ensure it is fully dissolved.[9] Unused stock solution can be stored at -20°C for up to a month, protected from light.[9]
Workflow for labeling cysteine residues with this compound maleimide.
Protocol 2: Labeling Reaction
This protocol details the conjugation of this compound maleimide to the prepared protein.
-
Add Maleimide to Protein: Add the this compound maleimide stock solution to the reduced protein solution.[10] A 10-20 fold molar excess of the maleimide dye over the protein is a common starting point for optimization.[9] Add the dye solution dropwise while gently stirring the protein solution.[10]
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[9][10] The reaction should be protected from light to prevent photobleaching of the dye.[10]
Protocol 3: Purification of the Labeled Protein
Purification is a critical step to remove unreacted dye and other small molecules.
-
Select Purification Method: Choose a suitable purification method based on the properties of your protein.[10]
-
Perform Purification: Follow the standard procedure for the chosen purification method.[10]
-
Buffer Exchange: Ensure the final purified protein is in a suitable buffer for storage and downstream applications.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the labeling reaction to aid in experimental design.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Reference |
| pH | 7.0 - 7.5 | [3] |
| Temperature | Room Temperature or 4°C | [9][10] |
| Incubation Time | 1-2 hours (RT) or Overnight (4°C) | [9][10] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | [9] |
Table 2: Reagent Concentrations
| Reagent | Recommended Concentration | Reference |
| Protein | 1 - 10 mg/mL | [3][4] |
| This compound Maleimide Stock | 10 mM in DMSO or DMF | [9][10] |
| TCEP (for reduction) | 10-100 fold molar excess over protein | [3][10] |
Characterization of Labeled Protein
After purification, it is essential to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Calculating the Degree of Labeling (DOL):
The DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of this compound (around 581 nm).[9]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~581 nm (Amax).[9]
-
Calculate the concentration of the dye using its molar extinction coefficient (εdye).
-
Calculate the corrected protein absorbance at 280 nm to account for the dye's absorbance at this wavelength (A280, corrected = A280 - (Amax × CF280)), where CF280 is the correction factor for the dye.[9]
-
Calculate the protein concentration using its molar extinction coefficient (εprotein).
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.[9]
Thiol-Maleimide Reaction
The labeling reaction is a Michael addition where the thiol group of the cysteine residue acts as a nucleophile and attacks the double bond of the maleimide ring.[5] This forms a stable thioether linkage.[5]
Reaction of a cysteine thiol with this compound maleimide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase concentration of reducing agent (TCEP) or incubation time. | [3] |
| Inactive maleimide dye. | Prepare fresh dye stock solution. Store stock solution properly (at -20°C, protected from light). | [9] | |
| pH of the reaction is too low. | Ensure the buffer pH is between 7.0 and 7.5. | [3] | |
| Non-specific Labeling | pH of the reaction is too high (>7.5). | Lower the pH to the recommended range of 7.0-7.5. At higher pH, maleimides can react with primary amines (e.g., lysine). | [5][13] |
| Precipitation of Protein | High concentration of organic solvent (DMSO/DMF). | Minimize the volume of the dye stock solution added. Ensure the final concentration of the organic solvent is low. | [3][4] |
Storage of Labeled Proteins
For optimal stability, purified conjugates should be used immediately.[9] If storage is necessary, they can be kept at 2-8°C in the dark for up to one week.[9] For long-term storage, add 50% glycerol (B35011) and store at -20°C, or add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (B81097) (0.01-0.03%) and store at -20°C.[9]
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Cyanine 3.5 Maleimide [equivalent to this compound® Maleimide] | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 8. apexbt.com [apexbt.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. interchim.fr [interchim.fr]
- 13. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging Applications of Cy3.5: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyanine (B1664457) 3.5 (Cy3.5) is a bright, orange-red fluorescent dye recognized for its high quantum yield and excellent photostability[1]. With an absorption maximum around 581 nm and an emission maximum near 596 nm, its spectral properties are situated in a valuable window for various bio-imaging applications[1]. While near-infrared (NIR) dyes like Cy5.5 and Cy7 are often preferred for deep-tissue in vivo imaging due to lower tissue autofluorescence and deeper photon penetration, this compound is highly effective for imaging subcutaneous tissues, tracking cells or nanoparticles in superficial layers, and in two-photon microscopy applications[1][2][3][4]. Its fluorescence properties, which can be enhanced upon conjugation to proteins, make it a robust tool for creating bright in vivo probes[5][6].
This document provides detailed application notes and experimental protocols for utilizing this compound in in vivo imaging studies, with a focus on nanoparticle-based tracking and targeted antibody imaging.
Photophysical and Chemical Properties of this compound
The performance of a fluorophore in vivo is dictated by its intrinsic properties. This compound offers a combination of brightness and stability suitable for specific in vivo applications.
| Property | Value | Reference |
| Maximum Excitation (λ_abs) | ~581 nm | [1] |
| Maximum Emission (λ_em) | ~596 nm | [1] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | N/A |
| Quantum Yield | High | [1] |
| Key Features | Excellent photostability, bright orange-red fluorescence. | [1] |
| In Vivo Suitability | Ideal for subcutaneous and superficial imaging applications. | [1][2] |
Application I: Fluorescent Labeling of Nanoparticles for In Vivo Tracking
Overview: this compound can be encapsulated within or conjugated to nanoparticles (e.g., silica (B1680970), lipid-based) to generate highly stable and bright probes for systemic tracking in small animal models[1][7]. This strategy leverages the dye's intrinsic brightness, while the nanoparticle carrier can enhance its in vivo stability, prevent leakage, and control biodistribution[1][8][9].
Protocol 1: Synthesis of this compound-Doped Silica Nanoparticles (CSNP3.5)
This protocol details the synthesis of this compound-doped silica nanoparticles through covalent linkage of the dye to an aminosilane (B1250345) precursor, followed by a modified Stöber method.
Materials:
-
Cyanine 3.5 NHS ester
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Aqueous ammonia (B1221849) (28-30%)
Experimental Workflow for CSNP3.5 Synthesis:
Caption: Workflow for synthesis and purification of this compound-doped silica nanoparticles.
Procedure:
-
Synthesis of this compound-APTES Conjugate:
-
Nanoparticle Synthesis:
-
In a separate vessel, mix TEOS, the this compound-APTES conjugate solution, and ethanol. A representative molar ratio for TEOS:APTES:dye is 5,000:100:1[1].
-
Prepare a premixed solution of aqueous ammonia and ethanol (e.g., 1.5 mL ammonia and 8.5 mL ethanol)[1].
-
Add the ammonia/ethanol solution to the TEOS/conjugate mixture and stir the final reaction mixture overnight at room temperature[1].
-
-
Purification:
-
Isolate the synthesized CSNP3.5 by centrifugation (e.g., at 10,000 rpm)[1].
-
Remove the supernatant and redisperse the nanoparticle pellet in fresh ethanol. Repeat this wash step three times to purify the nanoparticles[1].
-
After the final wash, disperse the purified CSNP3.5 in an appropriate sterile buffer (e.g., PBS) for in vivo administration and store at 4°C, protected from light[1].
-
Application II: Targeted Tumor Imaging with this compound-Labeled Antibodies
Overview: this compound can be covalently conjugated to monoclonal antibodies (mAbs) that target tumor-specific antigens[2]. These fluorescent conjugates serve as powerful tools for in vivo imaging, allowing for real-time visualization of tumor growth, metastasis, and the biodistribution of antibody-based therapeutics[10]. This compound is particularly effective for imaging small, superficial tumors where deep tissue penetration is not a primary requirement[2].
Protocol 2: Conjugation of this compound Maleimide (B117702) to IgG Antibodies
This protocol describes the labeling of Immunoglobulin G (IgG) with a thiol-reactive this compound maleimide derivative. This requires a preliminary step to reduce the antibody's native disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
IgG antibody (in a buffer free of BSA, gelatin, or free amino acids)
-
This compound Maleimide
-
Dithiothreitol (DTT)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
1 M Sodium Bicarbonate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Logical Flow of Antibody Conjugation:
Caption: Logical workflow for the conjugation of this compound maleimide to an antibody.
Procedure:
-
Prepare Solutions:
-
Antibody Reduction (Thiolation):
-
Add a fresh solution of DTT to the antibody solution to a final concentration of 1-10 mM.
-
Incubate for 30-60 minutes at 37°C to reduce disulfide bonds.
-
Immediately remove excess DTT using a desalting column (e.g., PD-10 or spin column) equilibrated with PBS (pH 7.2-7.4).
-
-
Conjugation Reaction:
-
Immediately after purification, add the this compound Maleimide stock solution to the reduced antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody[11].
-
Incubate the reaction for 1 hour at room temperature (or 37°C) with continuous gentle shaking, protected from light[11].
-
-
Purification of the Conjugate:
-
Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
The first colored fraction to elute is the this compound-antibody conjugate.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein (e.g., 0.1% BSA) and 2 mM sodium azide[11].
-
Protocol 3: In Vivo Tumor Imaging in a Xenograft Mouse Model
Overview: This protocol outlines the general procedure for imaging subcutaneous tumors in a mouse model using a this compound-labeled targeting agent, such as a nanoparticle or antibody conjugate.
Experimental Workflow for In Vivo Imaging:
Caption: General workflow for in vivo and ex vivo fluorescence imaging.
Procedure:
-
Animal Model: Use an appropriate tumor-bearing mouse model (e.g., BALB/c nude mice with subcutaneous tumors)[12].
-
Probe Administration:
-
Inject the this compound-labeled nanoparticles or antibody conjugate into the mice, typically via intravenous (tail vein) injection. The dose will depend on the probe's brightness and targeting efficiency.
-
-
In Vivo Imaging:
-
Anesthetize the mouse and place it in an in vivo imaging system equipped with appropriate filters for this compound (Excitation: ~580 nm, Emission: ~600 nm long pass).
-
Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the probe's accumulation in the tumor and its clearance from non-target tissues[12].
-
-
Ex Vivo Analysis:
-
At the final imaging time point, euthanize the mice according to institutional guidelines[12].
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart)[12].
-
Arrange the excised tissues in the imaging system and acquire a final fluorescence image to confirm the in vivo signal and precisely assess biodistribution[12].
-
-
Data Analysis:
-
Using the system's software, draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI to determine the probe's accumulation and specificity.
-
Application III: In Vivo Two-Photon Neuronal Imaging
Overview: The red-shifted emission and high two-photon absorption cross-section of this compound make it suitable for advanced in vivo imaging techniques[3]. Researchers have successfully used a this compound-based probe (Cy3.5A) for in vivo two-photon microscopy of pyramidal neurons in the mouse brain, allowing for high-resolution imaging of neuronal structures like dendrites and axons directly through a cranial window[3].
Protocol 4: In Vivo Two-Photon Microscopy of Neurons
This protocol provides a summarized methodology based on published work for imaging cortical neurons in a live mouse.
Procedure:
-
Probe Preparation: Solubilize the Cy3.5A probe using an agent such as Me-β-cyclodextrin for in vivo delivery[3].
-
Animal Preparation: Prepare the mouse for imaging by installing a cranial window over the cortical region of interest to allow optical access to the brain[3].
-
Probe Delivery: Use a stereotactic injection system to deliver the Cy3.5A probe directly into the brain parenchyma[3].
-
Two-Photon Imaging:
-
Position the anesthetized mouse under a two-photon microscope.
-
Use an appropriate excitation wavelength for two-photon excitation of this compound.
-
Perform intravital imaging of layer II-III pyramidal neurons at desired depths (e.g., 100 μm)[3].
-
Acquire high-resolution images to visualize neuronal structures, including soma, dendrites, dendritic spines, and axonal boutons[3].
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. xobi.net [xobi.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Nanoparticles in Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
Cy3.5 for Single-Molecule Tracking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual molecules in real-time, providing unprecedented insights into complex biological processes. The choice of fluorescent probe is critical for the success of SMT experiments, with photostability, brightness, and minimal blinking being paramount. Cy3.5, a member of the cyanine (B1664457) dye family, has emerged as a valuable fluorophore for these demanding applications. This document provides detailed application notes and protocols for the use of this compound in single-molecule tracking experiments, aimed at researchers, scientists, and drug development professionals.
Photophysical Properties of this compound
This compound exhibits spectral properties that make it well-suited for single-molecule imaging. Its excitation and emission maxima are situated between those of Cy3 and Cy5, offering a distinct spectral window. A summary of its key photophysical properties is presented in the table below.
| Property | Value | Reference |
| Excitation Maximum (λ_max, abs) | ~581 nm | [1] |
| Emission Maximum (λ_max, em) | ~594 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.15 | [2] |
| Mean Photobleaching Time (in vitro, with FRET partner Cy5.5) | 9.3 ± 0.7 min | [3] |
| Blinking (in vitro, 100ms/frame) | ~96% of trajectories show no blinking | [3] |
Note: Photophysical properties can be influenced by the local environment, conjugation to biomolecules, and imaging buffer composition.
Applications in Single-Molecule Tracking
This compound is a versatile dye for SMT and can be used in a variety of biological contexts. Its brightness and relatively high photostability allow for the tracking of single molecules over extended periods, enabling the detailed characterization of their dynamics.
One notable application is in the study of membrane protein dynamics. For instance, the diffusion of receptors, ion channels, and other membrane-associated proteins can be tracked by labeling them with this compound. This can reveal information about their mobility, confinement within specific membrane domains, and interactions with other molecules. While direct tracking of signaling pathways with this compound is less commonly cited than its use in FRET to study conformational changes, the principles of SMT with this compound can be applied to any system where a protein or molecule of interest can be specifically labeled.
Experimental Protocols
I. Labeling of Proteins with this compound for Single-Molecule Tracking
This protocol describes the labeling of a protein with a single cysteine residue using a maleimide-functionalized this compound dye.
Materials:
-
Purified protein with a single accessible cysteine residue in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound-maleimide dye
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Labeling Buffer: Phosphate buffer (50 mM, pH 7.0) with 150 mM NaCl and 1 mM EDTA.
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in labeling buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residue is oxidized, reduce it by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
-
Dye Preparation:
-
Dissolve the this compound-maleimide dye in a small amount of DMF or DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound-maleimide stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Removal of Unconjugated Dye:
-
Separate the labeled protein from the free dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm (for the protein) and 581 nm (for this compound).
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (A_581 / ε_dye) / ((A_280 - (A_581 * CF)) / ε_protein) where:
-
A_581 and A_280 are the absorbances at 581 nm and 280 nm.
-
ε_dye is the molar extinction coefficient of this compound (~150,000 cm⁻¹M⁻¹).
-
ε_protein is the molar extinction coefficient of the protein.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).
-
-
II. Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy
This protocol outlines the general steps for imaging this compound-labeled molecules on the surface of a glass coverslip or on the plasma membrane of live cells.
Materials:
-
TIRF microscope equipped with a ~561 nm laser for excitation.
-
High numerical aperture (NA ≥ 1.45) objective lens.
-
EMCCD or sCMOS camera for sensitive detection.
-
Imaging Buffer: A buffer compatible with the biological sample (e.g., PBS for in vitro experiments, or cell culture medium for live cells). For enhanced photostability, an oxygen scavenging system can be added.
-
Oxygen Scavenging System (optional, but recommended):
Procedure:
-
Sample Preparation:
-
For in vitro tracking, immobilize the this compound-labeled molecules on a clean glass coverslip. This can be achieved through various surface chemistry techniques (e.g., biotin-streptavidin interaction).
-
For live-cell imaging, seed the cells on a coverslip and allow them to adhere. If labeling surface proteins, the labeling step can be performed directly on the cells.
-
-
Microscope Setup:
-
Align the TIRF microscope to achieve total internal reflection, ensuring that only a thin layer (~100 nm) of the sample near the coverslip is illuminated. This minimizes background fluorescence.
-
-
Image Acquisition:
-
Excite the this compound fluorophores using the 561 nm laser. Use a low laser power to minimize photobleaching (e.g., 0.1-1 kW/cm²).
-
Acquire a time-lapse series of images using the EMCCD or sCMOS camera. The exposure time should be optimized to achieve a good signal-to-noise ratio while capturing the dynamics of interest (typically 10-100 ms).
-
Acquire a sufficient number of frames to track the molecules over a meaningful duration.
-
Data Analysis Workflow
The analysis of single-molecule tracking data involves several key steps to extract quantitative information about molecular motion.
1. Localization:
-
The first step is to precisely determine the position of each fluorescent spot in every frame of the image series. This is typically done by fitting a 2D Gaussian function to the intensity profile of each spot.[6]
2. Tracking:
-
Once the positions are localized, the next step is to connect the positions of the same molecule across consecutive frames to reconstruct its trajectory. This is often achieved using algorithms that minimize the total displacement of all particles between frames, such as the linear assignment problem (LAP).[7]
3. Analysis of Trajectories:
-
From the reconstructed trajectories, various parameters can be calculated to characterize the motion of the molecules:
-
Mean Squared Displacement (MSD): The MSD is a measure of the average distance a molecule travels over time. The shape of the MSD plot can reveal the type of motion (e.g., free diffusion, confined diffusion, or directed motion).[8]
-
Diffusion Coefficient (D): For freely diffusing molecules, the diffusion coefficient can be calculated from the initial slope of the MSD plot.
-
Confinement Analysis: For molecules that are restricted to a specific area, the size of the confinement zone can be determined.
-
Visualizations
Experimental Workflow for Single-Molecule Tracking
Caption: Experimental workflow for a single-molecule tracking experiment using this compound.
Logical Relationship of Data Analysis Steps
References
- 1. Ultra-Stable Organic Fluorophores for Single-Molecule Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular encoding of Cy dyes for single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonblinking and long-lasting single-molecule fluorescence imaging | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | OneFlowTraX: a user-friendly software for super-resolution analysis of single-molecule dynamics and nanoscale organization [frontiersin.org]
- 7. cs371.stanford.edu [cs371.stanford.edu]
- 8. Trajectory Analysis in Single-Particle Tracking: From Mean Squared Displacement to Machine Learning Approaches [mdpi.com]
Quantitative Analysis with Cy3.5 Fluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy3.5, a bright and photostable cyanine (B1664457) dye, for quantitative analysis in various life science applications. Detailed protocols for immunofluorescence, microarrays, and western blotting are presented, along with data analysis considerations and troubleshooting tips to ensure high-quality, reproducible results.
Introduction to this compound for Quantitative Fluorescence
This compound is a fluorescent dye that belongs to the cyanine family, known for its high molar extinction coefficient and good quantum yield.[1] It exhibits a peak excitation at approximately 579-581 nm and a peak emission around 591-596 nm, placing it in the orange-red region of the visible spectrum.[2][3][4] These spectral properties make it compatible with common laser lines and filter sets available on many fluorescence imaging systems.
The fluorescence of this compound can be influenced by its local environment. For instance, conjugation to proteins like antibodies can lead to a significant enhancement in its fluorescence signal.[5] However, the proximity to certain DNA sequences can cause quenching of the fluorescence, a factor to consider in nucleic acid-based applications. Careful experimental design and data normalization are therefore crucial for accurate quantitative analysis.
Quantitative Data Summary
The following table summarizes key photophysical properties of this compound and provides examples of quantitative data that can be obtained in various applications.
| Parameter | Value | Application Example | Quantitative Readout |
| Excitation Maximum (λex) | ~579 - 581 nm[2][3] | Immunofluorescence | Mean Fluorescence Intensity (MFI) |
| Emission Maximum (λem) | ~591 - 596 nm[2][3] | Microarray | Log2 Fold Change |
| Molar Extinction Coefficient (ε) | ~116,000 - 150,000 M⁻¹cm⁻¹[1] | Western Blotting | Relative Protein Abundance |
| Quantum Yield (Φ) | ~0.15 - 0.35[1] | Flow Cytometry | Percentage of Positive Cells |
| Stokes Shift | ~12 - 15 nm[3] | FRET (as acceptor) | FRET Efficiency |
Experimental Protocols
Quantitative Immunofluorescence: Analysis of EGFR Signaling
This protocol describes the use of this compound-conjugated secondary antibodies for the quantitative analysis of Epidermal Growth Factor Receptor (EGFR) phosphorylation, a key event in cell signaling.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against phospho-EGFR (p-EGFR)
-
Primary antibody against total EGFR
-
This compound-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with appropriate stimuli (e.g., EGF) or inhibitors to modulate EGFR signaling.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: For intracellular targets, wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies (anti-p-EGFR and anti-total EGFR) in Blocking Buffer and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the this compound-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and incubate with DAPI solution for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters for DAPI and this compound. Use consistent acquisition settings for all samples.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity (MFI) of this compound in defined regions of interest (e.g., whole cells or specific subcellular compartments).
-
Normalize the p-EGFR MFI to the total EGFR MFI to account for variations in protein expression.
-
Alternatively, normalize to the DAPI signal to account for cell number.
-
Quantitative immunofluorescence workflow.
Two-Color Microarray Analysis
This protocol outlines the labeling of cDNA with this compound and a second dye (e.g., Cy5) for competitive hybridization on a microarray to analyze differential gene expression.
Materials:
-
Total RNA or mRNA from two samples (e.g., treated vs. control)
-
Reverse transcription reagents
-
Aminoallyl-dUTP
-
This compound and Cy5 NHS esters
-
Purification columns
-
Hybridization buffer
-
Microarray slides
Protocol:
-
cDNA Synthesis and Labeling:
-
Reverse transcribe RNA into cDNA, incorporating aminoallyl-dUTP.
-
Purify the aminoallyl-labeled cDNA.
-
Couple the cDNA from one sample to this compound NHS ester and the cDNA from the other sample to Cy5 NHS ester.
-
Purify the labeled cDNA probes.
-
-
Probe Combination and Hybridization:
-
Combine the this compound- and Cy5-labeled probes.
-
Add hybridization buffer and denature the probes at 95°C for 5 minutes.
-
Apply the probe mixture to the microarray slide and hybridize overnight in a humidified chamber at the appropriate temperature.
-
-
Washing:
-
Wash the microarray slide with a series of buffers to remove unbound probe.
-
-
Scanning:
-
Scan the microarray slide using a scanner with lasers and filters appropriate for this compound and Cy5.
-
-
Data Analysis:
-
Use microarray analysis software to extract the fluorescence intensities for each spot in both the this compound and Cy5 channels.
-
Perform background subtraction and data normalization. Common normalization methods include global normalization, intensity-dependent normalization (e.g., LOWESS), and print-tip normalization.[2][3][6][7]
-
Calculate the log2 ratio of the normalized this compound and Cy5 intensities for each gene to determine the fold change in expression.
-
Two-color microarray workflow.
Quantitative Western Blotting
This protocol describes the use of this compound-conjugated secondary antibodies for the quantitative detection of a target protein on a western blot.
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
This compound-conjugated secondary antibody
-
Fluorescence imaging system
Protocol:
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the this compound-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the membrane three times with TBST.
-
-
Imaging:
-
Image the membrane using a fluorescence imaging system with an appropriate light source and emission filter for this compound.
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensity for the target protein.
-
Normalize the target protein signal to a loading control (e.g., a housekeeping protein like GAPDH or β-actin, also detected with a fluorescent secondary antibody of a different color, or total protein stain).
-
Signaling Pathway Analysis: EGFR Pathway
This compound-based immunofluorescence can be a powerful tool to dissect signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers.
Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of major signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. By using antibodies specific to the phosphorylated (activated) forms of key proteins in these pathways (e.g., p-EGFR, p-ERK, p-AKT) in conjunction with this compound-labeled secondary antibodies, researchers can quantitatively assess the activation state of the pathway in response to various stimuli or therapeutic interventions.[4]
Simplified EGFR signaling pathway.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | - Low concentration of target molecule- Inefficient labeling- Incorrect filter sets | - Increase amount of starting material- Optimize labeling conditions (dye:protein ratio)- Verify excitation and emission filter compatibility |
| High Background | - Non-specific antibody binding- Insufficient washing- Autofluorescence | - Increase blocking time or use a different blocking agent- Increase the number or duration of wash steps- Use appropriate controls to assess autofluorescence |
| Photobleaching | - Excessive exposure to excitation light | - Reduce exposure time or laser power- Use an antifade mounting medium- Acquire images promptly |
| Inconsistent Results | - Pipetting errors- Variation in incubation times or temperatures | - Use calibrated pipettes and consistent techniques- Standardize all incubation steps |
References
- 1. researchgate.net [researchgate.net]
- 2. projecteuclid.org [projecteuclid.org]
- 3. caister.com [caister.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 6. scispace.com [scispace.com]
- 7. Normalization for cDNA microarray data: a robust composite method addressing single and multiple slide systematic variation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Photobleaching of Cy3.5
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers minimize Cy3.5 photobleaching and enhance data quality during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] The process for cyanine (B1664457) dyes like this compound begins when the molecule absorbs a photon from the excitation light, moving it to an excited singlet state (S₁). While most molecules relax back to the ground state by emitting fluorescence, a fraction can transition to a long-lived and highly reactive triplet state (T₁).[2][3] This triplet-state molecule can then react with molecular oxygen in the sample to generate damaging reactive oxygen species (ROS), such as singlet oxygen.[3] These ROS attack the electron-rich structure of the this compound dye, permanently destroying its conjugated system and rendering it non-fluorescent.[3]
Q2: What are the primary factors that accelerate this compound photobleaching?
A2: Several experimental factors significantly increase the rate of photobleaching:
-
High Excitation Light Intensity: More intense light increases the rate at which fluorophores enter the excited state, thereby raising the probability of transitioning to the destructive triplet state.[2][4]
-
Presence of Molecular Oxygen: Oxygen is a key reactant in the photooxidation pathway that degrades most organic dyes, including this compound.[3][4]
-
Long or Repeated Exposure Times: The damage from photobleaching is cumulative. The longer the sample is exposed to excitation light, the more fluorophores will be destroyed.[2][5]
-
Sample Environment: The chemical composition of the imaging buffer or mounting medium plays a crucial role. The absence of protective antifade agents will result in rapid signal loss.[2][6]
Q3: How do antifade reagents work to protect this compound?
A3: Antifade reagents are chemical compounds added to the imaging or mounting medium to prolong fluorescent signals. They generally work through two primary mechanisms:
-
Oxygen Scavenging: These systems, often enzymatic (e.g., glucose oxidase/catalase), remove dissolved molecular oxygen from the medium.[2][4] By eliminating a key reactant, they prevent the formation of ROS.
-
Triplet State Quenching: These compounds (e.g., Trolox, a vitamin E derivative) interact with fluorophores in the triplet state and return them to the ground state through a non-destructive pathway.[7] This reduces the lifetime of the reactive triplet state, decreasing the chance of it reacting with oxygen.[7]
Troubleshooting Guide: Rapid Signal Loss
Problem: The fluorescence signal from my this compound-labeled sample is weak or fades very quickly during imaging.
Below is a workflow and series of solutions to diagnose and mitigate this common issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting rapid this compound photobleaching.
Solution 1: Optimize Imaging Parameters
The simplest way to reduce photobleaching is to minimize the total number of photons hitting the sample.[1]
-
Reduce Excitation Intensity: Use the lowest possible laser or lamp power that provides an adequate signal-to-noise ratio.[4] Employ neutral density (ND) filters to decrease illumination intensity without altering the light's spectral properties.[6]
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For time-lapse experiments, increase the interval between acquisitions to allow the sample to "rest" in the dark.[8]
-
Use Sensitive Detectors: A high-sensitivity camera can detect a weaker signal, allowing you to further reduce excitation intensity and exposure time.[4]
-
Avoid Unnecessary Illumination: Use transmitted light to find and focus on the region of interest before switching to fluorescence excitation for image capture.[1] Many modern microscope systems have "low photobleach" modes that only illuminate the sample during camera exposure.[4][5]
Solution 2: Employ Antifade Reagents & Mounting Media
Adding chemical protectants to your sample's environment is the most effective way to prevent photobleaching.[6]
For Fixed Samples:
Using a commercial antifade mounting medium is a reliable and convenient method.[2] Products are formulated to set at a specific refractive index (RI) to match immersion oil (~1.52), which reduces spherical aberration and improves signal collection.[2][9]
Caution: Some antifade reagents, particularly those containing p-Phenylenediamine (PPD), can be detrimental to cyanine dyes and should be avoided.[2][10] Always check the manufacturer's compatibility information.
For Live-Cell Imaging:
Antifade reagents can be added directly to the imaging buffer. Oxygen scavenging systems are highly effective but must be prepared fresh, as their activity lasts only a few hours.[2]
Solution 3: Consider Alternative Fluorophores
If photobleaching remains a significant issue after optimization, consider using a more photostable dye. Newer generations of fluorophores often have more robust chemical structures.[6][8]
Data Presentation
Table 1: Common Antifade Reagents and Their Mechanisms
| Reagent Class | Examples | Mechanism of Action | Primary Use |
| Oxygen Scavengers | Glucose Oxidase + Catalase (GLOX) | Enzymatically removes dissolved O₂ from the buffer, preventing ROS formation.[2][4] | Live-Cell Imaging |
| Protocatechuic Acid (PCA) + Protocatechuate-3,4-Dioxygenase (PCD) | An alternative enzymatic system for highly effective O₂ removal.[2] | Live-Cell Imaging | |
| Triplet State Quenchers | Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Directly interacts with the excited fluorophore, returning it to the ground state before it can react with O₂. | Live & Fixed |
| n-Propyl gallate (NPG) | A common antioxidant that reduces photooxidation.[3][10] | Fixed Samples | |
| Commercial Mountants | ProLong™ Diamond/Glass, SlowFade™ Diamond, VECTASHIELD®, Fluoroshield™ | Proprietary cocktails containing various antioxidants and quenchers to provide broad-spectrum protection.[2][4] | Fixed Samples |
Table 2: Photophysical Properties of this compound and a More Photostable Alternative
| Property | This compound | BDP FL (Alternative) | Reference |
| Excitation Max (λex) | ~579 nm | ~503 nm | [3][11] |
| Emission Max (λem) | ~591 nm | ~509 nm | [3][11] |
| Molar Extinction Coeff. (ε) | 150,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ | [3][11] |
| Fluorescence Quantum Yield (Φf) | 0.15 | ~0.95 | [3][11] |
| Relative Photostability | Moderate | High | [11] |
Note: BDP FL is shown as an example of a dye class with higher photostability. The choice of an alternative depends on spectral requirements.
Key Experimental Protocols
Protocol 1: Preparation of GLOX Antifade Buffer for Live-Cell Imaging
This oxygen scavenging system must be prepared fresh on the day of the experiment.[2]
Materials:
-
Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)
-
D-Glucose (50% w/v stock solution in water)
-
Glucose Oxidase powder (e.g., Sigma-Aldrich G2133)
-
Catalase powder (e.g., Sigma-Aldrich C40)
-
(Optional) Trolox (100 mM stock in DMSO)
Procedure:
-
Prepare 100x GLOX Enzyme Stock: Dissolve 10 mg of Glucose Oxidase and 1.75 mg of Catalase in 250 µL of the Imaging Buffer Base. Mix gently and store on ice.[2]
-
Prepare Final Imaging Buffer (1 mL):
-
Start with ~880 µL of Imaging Buffer Base.
-
Add 100 µL of 50% D-Glucose stock (for a final concentration of 5%).
-
Add 10 µL of the 100x GLOX Enzyme Stock.
-
(Optional) For enhanced protection, add 10 µL of 100 mM Trolox (for a final concentration of 1 mM).[2]
-
-
Final Use: Apply the buffer to your sample immediately before imaging. Seal the chamber or dish to limit re-oxygenation from the air.[2]
Protocol 2: General Use of Commercial Antifade Mounting Medium (Fixed Samples)
Materials:
-
Fixed, stained, and washed coverslips/slides
-
Commercial antifade mounting medium (e.g., ProLong Diamond, Fluoroshield)[2]
-
Pipette
-
Nail polish or sealant
Procedure:
-
Bring the mounting medium vial to room temperature.
-
Perform the final wash of your sample (e.g., with PBS or distilled water).
-
Carefully remove excess wash buffer from the slide by touching the edges to a paper towel. Do not let the sample dry out completely.
-
Place the slide on a flat surface. Apply one drop of the antifade mounting medium directly onto the sample.
-
Gently lower a coverslip onto the drop, avoiding the introduction of air bubbles.
-
Allow the medium to spread evenly under the coverslip.
-
(Optional, for hardening mountants) Let the slide cure in the dark at room temperature for the time specified by the manufacturer (typically 24 hours) for optimal refractive index and antifade performance.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.
-
Store slides flat at 4°C in the dark to preserve fluorescence.[2]
Visualized Mechanisms
Mechanism 1: The Photobleaching Pathway of this compound
Caption: The photochemical pathway leading to the irreversible bleaching of this compound.
Mechanism 2: How Antifade Reagents Protect Fluorophores
Caption: Mechanisms of action for two major classes of antifade reagents.
References
- 1. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Cy3.5 Fluorescence Signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low Cy3.5 fluorescence signals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that can lead to weak or absent this compound fluorescence.
Q1: Why is my this compound signal weak or undetectable?
A low or absent this compound signal can originate from several factors throughout your experimental workflow, from dye storage and labeling to the final imaging setup. A systematic approach to troubleshooting is often the most effective way to identify the root cause.
Q2: How can I determine if the issue is with the this compound dye itself?
Improper storage and handling can lead to the degradation of this compound. To maintain its fluorescence integrity, adhere to the following guidelines:
-
Storage: Store this compound dye, especially the reactive forms like NHS esters, at -20°C or -80°C, desiccated, and protected from light.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the dye into single-use volumes.[1]
-
pH Stability: this compound fluorescence is relatively stable across a broad pH range, so pH is not a common cause of low signal for the dye itself.[2] However, the pH of the labeling reaction buffer is critical for efficient conjugation.
-
Photostability: While this compound has moderate photostability, prolonged exposure to excitation light will cause photobleaching.[3] Minimize light exposure during all experimental steps.
Q3: What are the common pitfalls during the this compound labeling reaction?
Inefficient labeling of your target molecule (e.g., antibody, protein, or oligonucleotide) is a frequent source of low signal. Consider the following:
-
Incorrect Buffer Composition: Labeling buffers should be free of primary amines, such as Tris or glycine, as these will compete with your target molecule for the reactive dye.[4] A bicarbonate or borate (B1201080) buffer at pH 8.3-9.0 is recommended for NHS ester labeling.[3][5]
-
Suboptimal Dye-to-Molecule Ratio: An incorrect molar ratio of dye to your protein or oligonucleotide can lead to either under-labeling (low signal) or over-labeling, which can sometimes cause quenching.[6] The optimal ratio should be determined empirically for each target molecule. A starting point for antibody labeling is often a 15:1 molar excess of dye.[7]
-
Hydrolyzed Dye: Reactive dyes like NHS esters are susceptible to hydrolysis. Always use anhydrous DMSO or DMF to prepare fresh dye stock solutions immediately before use.[5]
Q4: My labeling efficiency seems fine. What else could be causing a low signal in my immunofluorescence experiment?
If you are confident in your labeling, the issue may lie within your immunofluorescence protocol:
-
Inadequate Antibody Concentration: The concentrations of both the primary and secondary antibodies may be too low. Titrate your antibodies to find the optimal concentration.[8]
-
Fixation and Permeabilization Issues: Over-fixation can mask the antigen epitope, while insufficient permeabilization can prevent antibodies from reaching intracellular targets. Optimize your fixation and permeabilization steps.[9]
-
Incompatible Antibodies: Ensure your secondary antibody is specific to the host species of your primary antibody.[8]
-
Insufficient Washing: Inadequate washing can lead to high background, which can obscure a weak signal. However, overly extensive washing might also remove some of the bound antibodies.
-
Photobleaching during Imaging: Minimize the exposure time and intensity of the excitation light during image acquisition. The use of an antifade mounting medium is highly recommended.[3]
Q5: I'm working with microarrays and see a low this compound signal. What should I check?
For microarray experiments, consider these specific factors:
-
Hybridization Conditions: Suboptimal hybridization temperature, time, or buffer composition can lead to poor binding of your labeled probe.
-
Probe Design: The sequence of an oligonucleotide can influence the fluorescence quantum yield of the attached dye.[10]
-
Storage of Hybridized Slides: If not scanned immediately, microarray slides should be stored in the dark at -20°C to preserve the fluorescent signal.[11]
Q6: Could my signal be low due to fluorescence quenching?
Yes, fluorescence quenching can significantly reduce the detected signal. The primary mechanisms are:
-
Self-Quenching (Homo-quenching): This occurs at high labeling densities where multiple this compound molecules are in close proximity on the same molecule, leading to non-radiative energy transfer between them.[12]
-
Environmental Quenching: The local environment around the fluorophore can affect its quantum yield. For example, proximity to certain amino acid residues or nucleobases (especially guanine) can quench fluorescence.[13]
-
Photobleaching: As mentioned, this is the irreversible destruction of the fluorophore by light.
Quantitative Data
Table 1: Spectral and Photophysical Properties of this compound and a Common Alternative
| Property | This compound | Alexa Fluor 568 |
| Excitation Maximum (λex) | ~579-581 nm[1][7] | ~578 nm[14] |
| Emission Maximum (λem) | ~591-596 nm[1][7] | ~603 nm[14] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[1] | Not specified in results |
| Fluorescence Quantum Yield (Φf) | ~0.15[1] | ~0.69[11] |
Note: Quantum yield can be influenced by environmental factors and conjugation to biomolecules.
Table 2: Comparison of Photostability
Experimental Protocols
Protocol 1: Labeling Antibodies with this compound NHS Ester
This protocol provides a general procedure for labeling antibodies with (E)-Cyanine 3.5 chloride NHS ester.[7]
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
(E)-Cyanine 3.5 chloride NHS ester
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. Adjust the antibody concentration to 2-10 mg/mL.
-
Prepare the Dye Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be used immediately.
-
Labeling Reaction: a. Add the labeling buffer to the antibody solution. b. Add the dye stock solution to the antibody solution at a molar ratio of dye to protein of approximately 15:1 (this may need optimization). c. Incubate the reaction for 60 minutes at room temperature in the dark with gentle mixing.
-
Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute first.
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~581 nm (for this compound). Calculate the DOL using the Beer-Lambert law.
Protocol 2: Labeling 5'-Amino-Modified Oligonucleotides with this compound NHS Ester
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.[5]
Materials:
-
5'-Amino-modified oligonucleotide
-
(E)-Cyanine 3.5 NHS ester
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Nuclease-free water
-
Purification method (e.g., ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC)
Procedure:
-
Prepare the Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Dye Solution: Prepare a fresh 10 mg/mL solution of this compound NHS ester in anhydrous DMSO.
-
Labeling Reaction: a. Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligo should be determined empirically. b. Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purify the Labeled Oligonucleotide: Purify the labeled oligonucleotide from the unreacted dye using your chosen method. For ethanol precipitation: a. Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of cold 100% ethanol. b. Incubate at -20°C for at least 30 minutes. c. Centrifuge at high speed to pellet the oligonucleotide. d. Wash the pellet with cold 70% ethanol. e. Air-dry the pellet and resuspend in nuclease-free water or TE buffer.
Protocol 3: General Immunofluorescence Staining with a this compound-Conjugated Secondary Antibody
This is a general protocol for staining cells grown on coverslips.[13][15]
Materials:
-
Cells grown on sterile glass coverslips
-
PBS (Phosphate Buffered Saline)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)
-
Primary antibody (diluted in blocking buffer)
-
This compound-conjugated secondary antibody (diluted in blocking buffer)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation: a. Gently wash the cells with PBS. b. Fix the cells with fixation buffer for 10-20 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): a. Incubate the cells with permeabilization buffer for 5-10 minutes at room temperature. b. Wash the cells three times with PBS.
-
Blocking: a. Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: a. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C. b. Wash the cells three times with PBS.
-
Secondary Antibody Incubation: a. Incubate the cells with the diluted this compound-conjugated secondary antibody for 1-2 hours at room temperature in the dark. From this point on, protect the samples from light. b. Wash the cells three times with PBS in the dark.
-
Mounting: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Seal the edges of the coverslip with nail polish.
-
Imaging: a. Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound (Excitation: ~581 nm, Emission: ~596 nm).
Visualizations
Caption: A troubleshooting workflow for diagnosing the cause of low this compound fluorescence signal.
Caption: Key mechanisms that can lead to the quenching of this compound fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. store.sangon.com [store.sangon.com]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Alexa Fluor 568 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. usbio.net [usbio.net]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
Cy3.5 Dye Aggregation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Cy3.5 dye aggregation during bioconjugation and other experimental procedures. Our goal is to equip researchers with the knowledge to mitigate aggregation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye and why is aggregation a concern?
This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by a benzoindole structure which shifts its absorption and emission spectra to longer wavelengths compared to Cy3. It is commonly used for labeling proteins, antibodies, and nucleic acids. Aggregation, the self-association of dye molecules, is a significant concern as it can lead to several experimental issues:
-
Precipitation: Aggregated dye-conjugates can precipitate out of solution, leading to loss of valuable sample.
-
Fluorescence Quenching: Aggregation can cause self-quenching, where the fluorescence intensity of the dye is significantly reduced.[1][2]
-
Altered Spectroscopic Properties: Aggregation can shift the absorption spectrum, affecting accurate quantification and experimental results.
-
Reduced Reactivity: In solution, dye aggregates may be less reactive than monomeric dye molecules.
-
Steric Hindrance: Aggregates on a biomolecule can block active sites or binding domains, impairing its biological function.
Q2: What are the primary causes of this compound dye aggregation?
Several factors contribute to the aggregation of this compound dye and its conjugates:
-
Hydrophobicity: this compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions.[3][] This inherent property is a major driver of aggregation in buffer systems.
-
High Degree of Labeling (DOL): Attaching too many this compound molecules to a single protein or antibody increases the overall hydrophobicity of the conjugate, promoting self-association and precipitation.[1]
-
Inappropriate Buffer Conditions:
-
pH: The pH of the reaction buffer is critical. For NHS-ester chemistry, a pH of 8.3-8.5 is optimal for the reaction with primary amines.[1][5][6] However, if this pH is close to the isoelectric point (pI) of the protein, the protein's solubility will be at its minimum, increasing the risk of aggregation.[7]
-
Amine-containing Buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the NHS ester, reducing labeling efficiency and potentially contributing to unwanted side reactions.[1]
-
-
High Dye Concentration: High concentrations of the dye in the reaction mixture can favor the formation of aggregates.[8]
-
Presence of Salts: High ionic strength buffers can sometimes promote the aggregation of cyanine dyes.[1]
-
Organic Solvents: While necessary to dissolve the hydrophobic this compound dye, the introduction of organic solvents like DMSO or DMF into the aqueous reaction buffer can denature some proteins, leading to aggregation.[]
Q3: How does this compound aggregation affect its fluorescence?
This compound aggregation typically leads to a decrease in fluorescence intensity due to self-quenching.[1][2] However, it is noteworthy that this compound has been observed to mimic the properties of Cy3, which can exhibit an anomalous enhancement in fluorescence upon covalent attachment to a protein's surface at lower DOLs.[9] Despite this, at high DOLs, mutual quenching between adjacent dye molecules becomes the dominant effect, leading to a significant loss of fluorescence.[9] Aggregation can also cause a blue-shift in the absorption spectrum, which can be observed as a shoulder peak.[2]
Q4: How should I store this compound dye and its conjugates to prevent aggregation?
Proper storage is crucial to maintain the stability and prevent aggregation of this compound and its conjugates:
-
Solid Dye: The solid, powdered form of this compound NHS ester should be stored at -20°C, desiccated, and protected from light.[3]
-
Dye Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[3] These solutions are more susceptible to degradation, especially through hydrolysis of the NHS ester by moisture. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C for up to two weeks.[3] For longer-term storage, -80°C is recommended.[3]
-
Conjugates: Purified protein-dye conjugates can be stored at 4°C for short-term use. For long-term storage, it is advisable to store the conjugate in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] Storing conjugates in the dark, for example, in amber vials or tubes wrapped in foil, is essential to prevent photobleaching.[10] For this compound-labeled oligonucleotides, it is recommended to resuspend them at pH 7.0, aliquot, lyophilize, and store at -20°C, as they can degrade at a pH above 7.0.[11]
Troubleshooting Guide
This guide provides a structured approach to identifying and solving common problems related to this compound dye aggregation.
Problem 1: Visible Precipitation During or After Labeling Reaction
Logical Troubleshooting Workflow
Caption: Troubleshooting precipitation during this compound labeling.
Problem 2: Low Fluorescence Signal from the Purified Conjugate
Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. acebiolab.com [acebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody Storage and Antibody Shelf Life [labome.com]
- 11. How should fluorescent labeled probes be stored? [qiagen.com]
Technical Support Center: Optimizing Cy3.5 Antibody Labeling Efficiency
Welcome to the technical support center for Cy3.5 antibody labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful antibody conjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your labeling efficiency and achieve reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound antibody labeling experiments. Each problem is followed by potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Inefficient Labeling Reaction: Incorrect buffer composition (presence of primary amines like Tris or glycine), suboptimal pH, low protein concentration, or inactive dye.[1][2][3] | - Ensure the antibody is in an amine-free buffer (e.g., PBS, HEPES, MES) at a pH of 8.2-9.3.[2][3] - Concentrate the antibody to at least 2 mg/mL.[1][2] - Use a fresh vial or a freshly prepared stock solution of the this compound NHS ester dye.[1][2] |
| Over-labeling and Self-Quenching: Too many dye molecules on a single antibody can lead to fluorescence quenching.[2][3][][5][6][7] | - Reduce the molar ratio of dye to antibody in the conjugation reaction.[2][3] - Aim for a Degree of Labeling (DOL) within the optimal range of 3-8 for this compound.[8] | |
| Loss of Antibody Function: Labeling may have occurred at or near the antigen-binding site, affecting its activity.[3][5] | - Consider site-specific conjugation methods that target regions away from the antigen-binding site.[3] | |
| High Background Staining | Presence of Unconjugated (Free) Dye: Inadequate purification after the labeling reaction.[1][9] | - Purify the conjugate using size-exclusion chromatography (e.g., gel filtration/desalting columns) or dialysis to effectively remove free dye.[1][3][6][10][11] |
| Non-specific Binding: The antibody or the dye may be binding non-specifically to other components in the assay.[12] | - Optimize blocking steps in your downstream application. - Ensure the antibody concentration is optimized for the application to avoid using excessive amounts.[12][13] | |
| Protein Precipitation during Labeling | High Concentration of Organic Solvent: The volume of DMSO or DMF used to dissolve the dye exceeds 10% of the total reaction volume.[2][3][14] | - Ensure the volume of the dye stock solution is less than 10% of the total reaction volume.[2][3][14] |
| Over-labeling of the Protein: Excessive labeling can alter the protein's solubility.[2][3][14] | - Decrease the molar excess of the dye in the labeling reaction.[2][3][14] | |
| Suboptimal Buffer Conditions: The pH of the reaction buffer is close to the isoelectric point (pI) of the antibody. | - Adjust the buffer pH to be further from the antibody's pI. |
Frequently Asked Questions (FAQs)
1. What is the optimal dye-to-protein molar ratio for this compound antibody labeling?
The optimal molar ratio can vary depending on the specific antibody and its concentration. A good starting point is a 5:1 to 15:1 molar ratio of this compound dye to antibody.[3] It is recommended to perform a titration to determine the optimal ratio for your specific experiment to achieve a desired Degree of Labeling (DOL) of 3-8.[8]
2. What is the ideal buffer and pH for the conjugation reaction?
The buffer should be free of primary amines, such as Tris or glycine, as these will compete with the antibody for the dye.[2][3][9][15] Suitable buffers include phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffers.[3] The optimal pH for the reaction between an NHS ester dye and a primary amine on the antibody is between 8.2 and 9.3.[2][3]
3. How can I determine the Degree of Labeling (DOL)?
The DOL is the average number of dye molecules conjugated to a single antibody molecule and can be calculated using absorbance measurements of the purified conjugate.[6][10][16] You will need to measure the absorbance at 280 nm (for the protein) and at the maximum absorbance of this compound (approximately 588 nm). The following formula is used:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the λmax of this compound.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).[10]
-
ε_dye = Molar extinction coefficient of this compound at its λmax.
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye).[10][11]
4. How should I store my this compound dye and the labeled antibody?
-
This compound NHS Ester: Store at -20°C, protected from light and moisture.[1] It is recommended to prepare single-use aliquots of the dye stock solution in anhydrous DMSO or DMF to avoid repeated freeze-thaw cycles.[1]
-
Labeled Antibody: For short-term storage, 4°C is suitable. For long-term storage, store at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freezing and thawing.[1] It is also recommended to store this compound labeled probes in a slightly acidic to neutral pH (pH 7.0) to prevent degradation.[17]
5. Why is my this compound signal weaker than expected, even with a good DOL?
A study has shown that unlike Cy5, Cy3 and this compound can exhibit an anomalous fluorescence enhancement upon covalent binding to a protein.[8][18][19][20] Up to eight this compound molecules could be bound per antibody before the fluorescence output reaches a maximum.[8][18] If your signal is still weak, consider other factors such as photobleaching or issues with your imaging setup.
Experimental Protocols
Protocol 1: this compound Labeling of IgG Antibodies using NHS Ester Chemistry
This protocol provides a general procedure for labeling IgG antibodies with this compound NHS ester.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding 1 M sodium bicarbonate.[2][22]
-
Add the calculated amount of the this compound stock solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 (dye:antibody) is recommended.[3]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
-
Purification:
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and ~588 nm to determine the protein concentration and the Degree of Labeling (DOL).
-
Workflow Diagrams
Caption: Workflow for this compound Antibody Labeling.
Caption: Troubleshooting Logic for this compound Labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bidmc.org [bidmc.org]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Degree of labeling (DOL) step by step [abberior.rocks]
- 17. How should fluorescent labeled probes be stored? [qiagen.com]
- 18. [PDF] Labeling of Antibodies with Cy3‐, this compound‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. jenabioscience.com [jenabioscience.com]
background noise reduction in Cy3.5 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and enhance signal quality in Cy3.5 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound imaging?
High background fluorescence in this compound imaging can originate from several sources, broadly categorized as sample-related, reagent-related, or process-related. The most common culprits include:
-
Autofluorescence: Endogenous fluorescence from cellular components like mitochondria, lysosomes, and flavins can create a diffuse background signal.[1] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.[2][3]
-
Non-specific Binding: The this compound-conjugated antibody or probe may bind to off-target sites due to electrostatic or hydrophobic interactions.[4][5] This can be particularly problematic in tissues with high levels of connective tissue or with certain cell types like macrophages.[6]
-
Excess Fluorophore/Antibody: Using too high a concentration of the this compound conjugate can lead to a surplus of unbound molecules that are not adequately washed away, contributing to a general increase in background.[4][7]
-
Suboptimal Washing: Insufficient or ineffective washing steps can fail to remove all unbound or non-specifically bound probes, leaving behind a high background signal.[4][8]
-
Dye Aggregation: Cyanine (B1664457) dyes, including this compound, can form aggregates, especially at high concentrations or high dye-to-protein ratios. These aggregates can have altered spectral properties and may contribute to non-specific binding and background.[2][9]
Q2: How can I determine the source of the high background in my images?
A systematic approach with proper controls is crucial for pinpointing the source of high background. Here are key controls to include:
-
Unstained Control: Prepare a sample that undergoes all the same processing steps (fixation, permeabilization, etc.) but is not incubated with any fluorescent probe. Image this sample using the same settings as your stained sample. A high signal in this control indicates that autofluorescence is a significant contributor.
-
Secondary Antibody Only Control (for indirect immunofluorescence): This control is incubated with the this compound-conjugated secondary antibody but no primary antibody. Signal in this sample points to non-specific binding of the secondary antibody.[10][11]
-
Isotype Control: Use a this compound-conjugated antibody of the same isotype and at the same concentration as your primary antibody, but one that does not target any known antigen in your sample. This helps to assess non-specific binding of the primary antibody conjugate.
Q3: My this compound signal is weak, which makes the background appear more prominent. How can I improve the signal-to-noise ratio?
Improving the signal-to-noise ratio (SNR) can be achieved by either increasing the signal, decreasing the noise, or both.[12][13] Here are several strategies:
-
Optimize Antibody/Probe Concentration: Titrate your this compound-conjugated antibody or probe to find the optimal concentration that provides the brightest specific signal with the lowest background.[4][7]
-
Use a High-Quality Antifade Mountant: Photobleaching can significantly reduce your signal. Using a mounting medium containing an antifade reagent can help preserve the fluorescence intensity of this compound.[4]
-
Choose the Right Imaging System Settings: Ensure you are using the correct excitation and emission filters for this compound (Excitation max ~581 nm, Emission max ~596 nm). Optimize detector gain or exposure time to enhance the signal, but be careful not to saturate the detector or cause excessive photobleaching.[4][12]
-
Consider Signal Amplification Techniques: If your target is of low abundance, consider using a signal amplification method. This could involve using a biotinylated primary antibody followed by a streptavidin-Cy3.5 conjugate, or employing tyramide signal amplification (TSA).[14]
Q4: Can the dye-to-protein ratio of my this compound conjugate affect background?
Yes, the dye-to-protein ratio, also known as the degree of labeling (DOL), can significantly impact both signal and background.
-
High DOL: While it may seem that a higher DOL would lead to a brighter signal, excessive labeling can cause fluorescence quenching due to dye-dye interactions (H-aggregation).[9][15] This can actually reduce the overall fluorescence output. Additionally, a high DOL can increase the hydrophobicity of the antibody, leading to greater non-specific binding and higher background.[7]
-
Low DOL: A very low DOL will result in a weak signal, which can be difficult to distinguish from background noise.
It is crucial to use conjugates with an optimized DOL, typically in the range of 2-5 for antibodies, to achieve a balance between signal brightness and low background.[15]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with background noise in your this compound imaging experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High, Diffuse Background | 1. Excessive antibody/probe concentration. [4][7] 2. Inadequate washing. [4][8] 3. Autofluorescence. [1][2] | 1. Titrate the antibody/probe to determine the optimal concentration. 2. Increase the number and/or duration of wash steps. Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer to help remove non-specifically bound molecules.[4][16][17][18] 3. Image an unstained control to confirm autofluorescence. If present, consider using a commercial autofluorescence quenching reagent or spectral unmixing if your imaging system supports it.[8][19] |
| Punctate or Speckled Background | 1. Aggregates of the fluorescent conjugate. [2][15] 2. Precipitation of the dye. 3. Contaminated buffers or reagents. | 1. Centrifuge the antibody/probe solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates. 2. Ensure the dye is fully dissolved in an appropriate solvent before conjugation and that the final conjugate is properly purified. 3. Use fresh, filtered buffers and high-purity reagents. |
| Non-specific Staining of Certain Structures (e.g., connective tissue, cell nuclei) | 1. Inadequate blocking. [5][20][21] 2. Hydrophobic or electrostatic interactions of the this compound dye or the antibody. [4] 3. Cross-reactivity of the antibody. | 1. Optimize your blocking step. Use a blocking buffer containing normal serum from the species in which the secondary antibody was raised (for indirect IF). Bovine Serum Albumin (BSA) is another common blocking agent.[3][21] The optimal blocking agent and concentration may need to be determined empirically.[20] 2. Increase the salt concentration (e.g., up to 500 mM NaCl) in your incubation and wash buffers to reduce electrostatic interactions.[22] Include a non-ionic detergent (e.g., Tween-20) to minimize hydrophobic interactions.[16][17] 3. Run appropriate controls (e.g., secondary antibody only, isotype control) to verify antibody specificity. |
| High Background in a Specific Channel (in multi-color experiments) | 1. Spectral bleed-through from another fluorophore. 2. Broad autofluorescence spectrum. | 1. Check your filter sets to ensure they are appropriate for minimizing spectral overlap. Image each fluorophore individually to assess the degree of bleed-through. Use sequential scanning if using a confocal microscope. 2. Characterize the autofluorescence spectrum of your sample and choose fluorophores with emission spectra that are well separated from the autofluorescence. Far-red dyes often exhibit lower autofluorescence interference.[4] |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, data for the structurally and spectrally similar Cy3 dye can provide valuable guidance. The following tables summarize key quantitative comparisons.
Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio (SNR)
Note: This data is generalized from studies on various immunoassays and may need to be empirically validated for your specific this compound application.
| Blocking Agent | Typical Concentration | Relative Signal-to-Noise Ratio (Illustrative) | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Good | A common and effective blocking agent. Ensure it is IgG-free to avoid cross-reactivity with secondary antibodies.[21] |
| Normal Serum (from secondary antibody host species) | 5-10% (v/v) | Very Good | Often considered the gold standard for blocking in indirect immunofluorescence as it blocks non-specific binding sites and Fc receptors.[21] |
| Non-fat Dry Milk | 1-5% (w/v) | Moderate to Good | Cost-effective, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. Not always ideal for fluorescence due to potential for increasing background. |
| Commercial Blocking Buffers | Varies | Good to Excellent | Formulated to provide low background and high signal-to-noise. Can be a good option for troubleshooting persistent background issues.[20] |
Table 2: Effect of Tween-20 Concentration in Wash Buffer on Background
Note: The optimal concentration can vary depending on the sample and antibodies used. A titration is recommended.
| Tween-20 Concentration | Effect on Background | Potential Impact on Specific Signal |
| 0% | High background may persist due to insufficient removal of non-specifically bound antibodies. | - |
| 0.05 - 0.1% | Generally effective at reducing non-specific binding and background.[18] | Minimal impact on high-affinity specific interactions. |
| > 0.2% | May further reduce background, but also risks disrupting specific antibody-antigen interactions, leading to a weaker signal.[12] | Can potentially reduce specific signal. |
Table 3: Photostability Comparison of Cy3 and Alexa Fluor 555
Data from a study comparing the photobleaching rates of Cy3 and Alexa Fluor 555. A higher percentage of initial fluorescence indicates greater photostability.[23][24]
| Fluorophore | Initial Fluorescence (%) after 95 seconds of continuous illumination |
| Cy3 | ~75% |
| Alexa Fluor 555 | ~90% |
This data suggests that for experiments requiring prolonged imaging, a more photostable dye like Alexa Fluor 555 might be advantageous over Cy3/Cy3.5.[6]
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with a this compound-conjugated Secondary Antibody
This protocol provides a general framework for indirect immunofluorescence. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific target and sample type.
-
Sample Preparation:
-
For cultured cells on coverslips: Wash briefly with Phosphate-Buffered Saline (PBS).
-
For tissue sections: Deparaffinize and perform antigen retrieval as required.
-
-
Fixation:
-
Incubate samples in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate samples in 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples in blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS if using a goat anti-rabbit/mouse secondary) for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent (e.g., 1% BSA and 0.3% Triton X-100 in PBS) to its optimal concentration.[5]
-
Incubate samples with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with wash buffer (e.g., PBS with 0.05% Tween-20) for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in antibody diluent to its optimal concentration.
-
Incubate samples with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash three times with wash buffer for 5-10 minutes each, protected from light.
-
Perform a final rinse with PBS.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Rinse with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges with nail polish if necessary.
-
-
Imaging:
-
Image using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~581 nm, Emission: ~596 nm).
-
Protocol 2: Reducing Autofluorescence from Aldehyde Fixation
If autofluorescence from fixation is a major issue, consider one of the following treatments after the fixation and washing steps:
-
Sodium Borohydride (B1222165) Treatment:
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the fixed and washed samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash thoroughly three to four times with PBS.
-
Proceed with the permeabilization and blocking steps of your immunofluorescence protocol.
-
-
Commercial Autofluorescence Quenching:
-
Follow the manufacturer's instructions for the specific quenching reagent. These are typically applied after the secondary antibody incubation and final washes.
-
Visualizations
Caption: A logical workflow for troubleshooting high background noise in this compound imaging.
Caption: Key strategies for improving the signal-to-noise ratio in this compound imaging.
References
- 1. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. ifn-y.com [ifn-y.com]
- 19. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. sartorius.com [sartorius.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Cy3.5 Signal-to-Noise Ratio Improvement
Welcome to the technical support center for optimizing your experiments using Cy3.5 fluorescent dye. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in their fluorescence-based applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a red fluorescent cyanine (B1664457) dye commonly used for labeling biomolecules such as proteins and nucleic acids in various applications like fluorescence microscopy and flow cytometry.[1][] Its key spectral properties are summarized below.
Q2: What are the main factors that contribute to a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio in experiments using this compound can stem from two primary issues: a weak fluorescence signal or high background fluorescence.[3] Factors contributing to a weak signal include inefficient labeling, photobleaching, low abundance of the target molecule, and improper imaging settings.[3][4] High background can be caused by non-specific binding of the fluorescently labeled probe, autofluorescence from the sample, or contaminated reagents.[3][5]
Q3: What is photobleaching and how can I minimize it for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[6] This process is often mediated by reactive oxygen species (ROS).[6][7] To minimize photobleaching of this compound, you can:
-
Use antifade reagents: Incorporate antifade agents like n-propyl gallate (NPG) or commercial formulations into your mounting medium.[7][8]
-
Optimize imaging conditions: Use the lowest possible excitation power and shortest exposure times necessary to obtain a good signal.[7][9]
-
Minimize oxygen exposure: Employ oxygen scavenging systems in your imaging buffer for live-cell imaging.[7][9]
Q4: How can I reduce background fluorescence in my this compound experiments?
Reducing background fluorescence is crucial for improving the signal-to-noise ratio. Here are several strategies:
-
Blocking: Use an appropriate blocking buffer (e.g., BSA or normal serum) to prevent non-specific binding of your this compound-labeled probe.[3]
-
Washing: Increase the number and duration of wash steps after incubation with the labeled probe to remove unbound molecules.[3]
-
Reduce Autofluorescence: If your sample has high intrinsic fluorescence, consider perfusion with PBS prior to fixation to remove red blood cells, or use chemical quenching agents like sodium borohydride (B1222165).[10][11] Choosing fluorophores that emit in the far-red spectrum can also help circumvent autofluorescence, which is more common in the blue and green regions.[10][11]
-
Use high-quality reagents: Ensure all buffers and solutions are fresh and free of fluorescent contaminants.[3]
Q5: Can the choice of mounting medium affect the this compound signal?
Yes, the mounting medium can significantly impact the fluorescence signal.[8] Key considerations include:
-
Refractive Index (RI): Using a mounting medium with a refractive index that matches your immersion oil (typically around 1.52) minimizes spherical aberration and improves signal collection.[6][8] High-glycerol formulations (e.g., 90% glycerol) can increase the refractive index.[8][12]
-
Antifade Reagents: As mentioned, the inclusion of antifade agents is critical for preventing photobleaching.[8] Be aware that some antifade agents, like p-phenylenediamine (B122844) (PPD), can be incompatible with cyanine dyes.[8][13]
-
pH: While cyanine dyes are generally stable over a broad pH range (pH 4-10), it is best to use a well-buffered mounting medium to maintain a stable pH between 7.0 and 8.5.[8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
Problem 1: Weak or No this compound Signal
A faint or absent signal can be frustrating. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Labeling | Ensure the pH of your labeling reaction is optimal (typically pH 8.3-8.5 for NHS esters).[3] Use fresh, anhydrous DMSO or DMF to dissolve the dye.[3] |
| Low Target Abundance | If possible, increase the amount of sample. Consider using a signal amplification strategy.[3][14] |
| Photobleaching | Use a mounting medium with an antifade reagent.[7] Minimize light exposure by reducing laser power and exposure time.[7] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral properties.[3] |
| Dye-Dye Quenching | Over-labeling of proteins can lead to self-quenching. Optimize the dye-to-protein molar ratio during conjugation. |
Problem 2: High Background Fluorescence
High background can obscure your specific signal. Use this guide to identify and address the source of the background.
| Potential Cause | Recommended Solution |
| Non-specific Binding | Use an appropriate blocking buffer (e.g., BSA, normal serum).[3] Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.[15] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 3-4 times for 5 minutes each).[3] Consider adding a mild detergent like Tween-20 to your wash buffer.[3] |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence.[10] If using aldehyde-based fixatives, consider reducing the concentration or incubation time.[3] Chemical treatments like sodium borohydride can also reduce fixative-induced autofluorescence.[11] |
| Contaminated Reagents | Use fresh, high-purity reagents and ensure all labware is thoroughly cleaned.[3] |
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and optimization.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~579-581 nm | [1][16][17] |
| Emission Maximum (λem) | ~591-604 nm | [16][17][18][19] |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | [18][19] |
| Quantum Yield (Φ) | ~0.35 | [18][19] |
Table 2: Recommended Starting Concentrations for Immunofluorescence
| Reagent | Concentration Range | Notes |
| Primary Antibody | 1:100 - 1:1000 dilution | Titration is essential for each new antibody and tissue type.[20] |
| This compound-conjugated Secondary Antibody | 1-10 µg/mL | Start with the manufacturer's recommendation and optimize.[20] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining of Fixed Cells
This protocol outlines a general procedure for indirect immunofluorescence staining in fixed and permeabilized cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody specific to the target antigen
-
This compound-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18]
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[18]
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Washing: Wash the cells three times with PBS.[18]
-
Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[18]
-
Final Washes: Wash the cells three times with PBS.[18]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[18]
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound.[18]
Protocol 2: Preparation of an n-Propyl Gallate Antifade Mounting Medium
This protocol provides a simple method for preparing a high-refractive-index, antifade mounting medium suitable for cyanine dyes.[8]
Materials:
-
Glycerol (B35011) (high purity)
-
Phosphate-Buffered Saline (PBS), 10X stock
-
n-Propyl gallate (NPG) powder
-
Distilled water
-
50 mL conical tube
Procedure:
-
Prepare a 90% Glycerol Solution: In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10X PBS. Mix thoroughly.[8]
-
Add n-Propyl Gallate: Weigh out 0.25 g of n-propyl gallate and add it to the glycerol/PBS solution to achieve a final concentration of 0.5% (w/v).[8]
-
Dissolve the n-Propyl Gallate: Gently warm the solution to 37°C and vortex periodically until the NPG is completely dissolved.[8]
-
pH and Storage: The final pH should be between 7.0 and 8.0. Store the mounting medium in small aliquots at -20°C, protected from light.[8]
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: General immunofluorescence experimental workflow.
References
- 1. Sulfo-Cyanine3.5 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 13. unige.ch [unige.ch]
- 14. Introduction to Signal Amplification—Section 6.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 17. FluoroFinder [app.fluorofinder.com]
- 18. benchchem.com [benchchem.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Cy3.5 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Cy3.5 conjugation experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful labeling of biomolecules.
Troubleshooting Guide
This section addresses specific problems that may arise during the this compound conjugation process, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound conjugation efficiency low, resulting in a low Degree of Labeling (DOL)?
Answer:
Low conjugation efficiency is a common issue that can be attributed to several factors related to the reaction conditions and reagents.
-
Suboptimal pH: The reaction between this compound NHS ester and primary amines on the target molecule is highly pH-dependent. The optimal pH range is typically 8.3-9.3.[1][2][3] At a lower pH, the amine groups are protonated and less reactive, while a higher pH can lead to rapid hydrolysis of the NHS ester.[1][3]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the this compound NHS ester, significantly reducing the conjugation efficiency.[1][4][5][6] It is crucial to use amine-free buffers like phosphate, bicarbonate, or borate.[1]
-
Low Dye-to-Protein Molar Ratio: An insufficient amount of this compound dye will lead to a low DOL.[1][7] It is often necessary to perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal ratio for your specific protein.[7] A common starting point is a 10:1 to 15:1 molar excess of dye.[7][8]
-
Low Protein Concentration: Higher protein concentrations, generally in the range of 2-10 mg/mL, lead to better labeling efficiency.[1][5][9] At low protein concentrations, the reaction kinetics are slower.
-
Inactive Dye: this compound NHS esters are sensitive to moisture and can hydrolyze if not stored properly.[7][10] It is essential to use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[7]
-
Short Reaction Time: The conjugation reaction may not have reached completion. While some protocols suggest 1-4 hours at room temperature, extending the incubation time or reacting overnight at 4°C (protected from light) can sometimes improve efficiency.[1][11]
Question 2: I'm observing low or no fluorescence from my this compound conjugate. What is the problem?
Answer:
Low fluorescence from a purified conjugate is not always indicative of a failed conjugation reaction. Several factors can lead to reduced fluorescence.
-
Over-labeling and Self-Quenching: Attaching too many this compound molecules to a single protein can lead to fluorescence quenching, where the fluorophores interact with each other and dissipate energy as heat rather than light.[1] This is a common issue with high DOLs. Unlike some other cyanine (B1664457) dyes like Cy5, this compound can exhibit an "anomalous fluorescence enhancement" upon conjugation to a protein, meaning it can be less prone to self-quenching at higher DOLs compared to Cy5.[12][13][14][15][16] However, excessive labeling can still lead to quenching.
-
Environmental Effects: The local microenvironment around the conjugated dye on the protein surface can affect its fluorescence. Proximity to certain amino acid residues, such as aromatic ones, can quench fluorescence.[1]
-
Photobleaching: Cyanine dyes are susceptible to degradation upon exposure to light.[1][17] It is crucial to protect the dye and the conjugate from light during all steps of the experiment and storage.[1][11][17]
-
Protein Denaturation: The conjugation process itself, particularly the use of organic solvents like DMSO or DMF to dissolve the dye, can potentially denature the protein, leading to a loss of fluorescence.[7]
Question 3: My protein is precipitating during or after the conjugation reaction. How can I prevent this?
Answer:
Protein precipitation is a sign of instability, which can be caused by several factors during the conjugation process.
-
High Degree of Labeling (DOL): Over-labeling is a frequent cause of precipitation, as the addition of hydrophobic dye molecules can alter the protein's solubility.[1][7] Reducing the molar ratio of dye to protein can help mitigate this issue.[1]
-
Organic Solvent Concentration: The use of organic solvents like DMSO or DMF to dissolve the this compound NHS ester can denature some proteins. The volume of the organic solvent should be kept to a minimum, typically less than 10% of the total reaction volume.[7][8]
-
Suboptimal Buffer Conditions: The reaction buffer's pH being close to the isoelectric point (pI) of your protein can lead to precipitation. Ensure the buffer pH is appropriate for your protein's stability.[1]
-
Inherent Protein Instability: The protein itself may be unstable under the required reaction conditions (e.g., pH, temperature). It's important to ensure the protein is stable in the chosen conjugation buffer before adding the dye.[7]
Question 4: I am observing high background fluorescence in my application. What is the cause?
Answer:
High background fluorescence can obscure your signal and is often due to inadequate purification or non-specific binding.
-
Incomplete Removal of Unreacted Dye: The most common cause of high background is the presence of free, unconjugated this compound dye in the final conjugate solution.[8] Thorough purification using methods like size-exclusion chromatography or dialysis is essential to remove all unreacted dye.[5][8][11]
-
Non-Specific Binding: In some applications, particularly those involving cells, cyanine dyes can exhibit non-specific binding to certain cell types, such as monocytes and macrophages.[18] This can be mitigated by using appropriate blocking buffers.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this compound NHS ester conjugation?
A1: Optimal conditions can vary depending on the specific protein. However, a good starting point is summarized in the table below.
| Parameter | Recommended Value | Rationale |
| pH | 8.3 - 9.3 | Maximizes the reactivity of primary amines while minimizing NHS ester hydrolysis.[1][2][3] |
| Buffer | Amine-free (e.g., PBS, Bicarbonate, Borate) | Prevents competition for the dye from buffer components.[1][5] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[1][5][9] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1 or 15:1) | A range to optimize the DOL and avoid over-labeling.[7][8] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-4 hours or 4°C overnight are common.[11] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Allows the reaction to proceed to completion.[11] |
Q2: How should I prepare and handle the this compound NHS ester?
A2: this compound NHS ester is moisture-sensitive.[7] It should be stored at -20°C, desiccated, and protected from light.[8][19] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[1][7]
Q3: How do I purify the this compound-labeled protein?
A3: The most common method for purifying labeled proteins and removing free dye is size-exclusion chromatography (gel filtration).[5][11] The larger, labeled protein will elute first, followed by the smaller, unconjugated dye. Dialysis or specialized spin columns can also be used.[5][20]
Q4: How do I determine the Degree of Labeling (DOL)?
A4: The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~581 nm).[8][18] The following formula is used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (~150,000 M⁻¹cm⁻¹ for this compound).[18]
-
CF_280 is the correction factor (A_280 / A_max for the free dye).
An optimal DOL is typically between 2 and 10 for antibodies.[18]
Q5: How can I minimize photobleaching of my this compound conjugate?
A5: To minimize photobleaching, you should:
-
Protect the dye and conjugate from light during storage and handling.[1][11][17]
-
Use the lowest possible laser power and shortest exposure time during imaging that still provides a sufficient signal-to-noise ratio.[9][17]
-
Consider using oxygen scavenging systems in the imaging buffer.[17]
Experimental Protocols
Protocol 1: General Protocol for Labeling an Antibody with this compound NHS Ester
-
Prepare the Antibody: The antibody should be in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 2-10 mg/mL.[1][5][9] If the antibody is in a buffer containing primary amines like Tris, it must be dialyzed against an appropriate buffer.[1]
-
Prepare the Dye Solution: Allow the vial of this compound NHS ester to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][7] This solution should be used immediately.
-
Perform the Conjugation Reaction:
-
While gently stirring or vortexing the antibody solution, slowly add the desired volume of the dye solution to achieve the target dye-to-protein molar ratio (e.g., 10:1).[7]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[11] Alternatively, the reaction can be performed overnight at 4°C.[11]
-
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Store the Conjugate: Store the labeled antibody at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[11]
Visualizations
Caption: A generalized experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low this compound conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. acebiolab.com [acebiolab.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Antibody Conjugation Troubleshooting [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Labeling of Antibodies with Cy3‐, this compound‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 13. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. xobi.net [xobi.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Ovamedi [ovamedi.com]
how to prevent non-specific binding of Cy3.5 conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Cy3.5 conjugates in their experiments.
Troubleshooting Guide: High Background and Non-Specific Binding of this compound Conjugates
High background or non-specific staining can obscure target signals and lead to inaccurate results. This guide provides a systematic approach to identifying and resolving common causes of non-specific binding.
Problem: High background fluorescence or non-specific binding is observed.
Follow the workflow below to troubleshoot the issue.
Caption: Troubleshooting workflow for high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
Non-specific binding of antibody conjugates can stem from several factors:
-
Hydrophobic Interactions: Cyanine (B1664457) dyes can exhibit hydrophobic properties, leading to non-specific binding to various surfaces and cellular components.
-
Ionic and Electrostatic Interactions: The net charge of the conjugate can lead to binding with oppositely charged molecules in the cell or on the substrate.[1] Highly charged fluorescent dyes can contribute to non-specific binding.[2]
-
Fc Receptor Binding: If you are using a this compound-conjugated antibody, its Fc region can bind to Fc receptors on the surface of immune cells like macrophages, monocytes, and B-cells, causing non-specific signal.[3][4]
-
Inadequate Blocking: Insufficient or improper blocking fails to cover all non-specific binding sites on the sample, allowing the conjugate to bind indiscriminately.[5][6]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to binding at low-affinity, non-target sites.[2][4][7]
-
Properties of the Specimen: Some tissues and cells have endogenous fluorescence (autofluorescence) or components that can non-specifically bind antibodies and dyes.[2][7]
Q2: My this compound conjugate is binding non-specifically to monocytes/macrophages. How can I prevent this?
This is a known issue with some cyanine dyes.[3][8] Here are some targeted solutions:
-
Use a Commercial Cyanine Dye Blocking Buffer: Several manufacturers offer proprietary buffers specifically designed to block the non-specific binding of cyanine dyes to monocytes and macrophages.[3][8][9] These are often the most effective solution.
-
Fc Receptor Blocking: Pre-incubate your samples with an Fc blocking reagent. This will saturate the Fc receptors and prevent your this compound-conjugated antibody from binding to them.[3][4]
-
Increase Serum Concentration in Blocking Buffer: Using a higher concentration of normal serum from the same species as your secondary antibody can help block these interactions.[6]
Q3: Which blocking buffer is best for reducing non-specific binding of this compound conjugates?
The optimal blocking buffer can be application-dependent. Here is a comparison of common blocking agents:
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% in PBS-T | Highly effective at blocking non-specific antibody binding.[5][6] Use serum from the species of the secondary antibody.[6][10] | Can be costly. If using an anti-goat or anti-bovine secondary, avoid goat serum or BSA.[2] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | Inexpensive and commonly used.[5] | Can contain endogenous IgGs that cross-react with secondary antibodies. Use IgG-free BSA to avoid this.[2] |
| Non-fat Dry Milk / Casein | 1-5% in PBS-T | Very inexpensive and effective for many applications.[5] | Not recommended for detecting phosphorylated proteins due to high phosphoprotein content. |
| Fish Gelatin | 0.1-0.5% in PBS-T | A good alternative to BSA, especially to avoid cross-reactivity with mammalian proteins. | May not be as effective as serum for all applications. |
| Commercial Blocking Buffers | Per manufacturer | Optimized formulations, often protein-free, and can be more effective for specific issues like cyanine dye binding.[3][8] | More expensive than individual components. |
PBS-T: Phosphate-Buffered Saline with 0.1% Tween 20 or Triton X-100.
Q4: How can I optimize my washing steps to reduce background?
Proper washing is crucial for removing unbound antibodies and reducing background.[7]
-
Increase the Number and Duration of Washes: Instead of three short washes, try four to five washes of 5-10 minutes each.[11]
-
Use a Detergent: Include a mild, non-ionic detergent like 0.1% Tween 20 or Triton X-100 in your wash buffer to help disrupt non-specific hydrophobic interactions.
-
Increase Ionic Strength: For some applications, increasing the salt concentration (e.g., up to 150 mM NaCl) in your wash and antibody dilution buffers can help reduce electrostatic interactions.[1] However, this is not recommended for monoclonal primary antibodies as it may affect binding affinity.
Experimental Protocols
Protocol: General Immunofluorescence Staining with a this compound-Conjugated Secondary Antibody
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific target and cell type.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Triton X-100)
-
Primary Antibody (diluted in blocking buffer)
-
This compound-conjugated Secondary Antibody (diluted in blocking buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12]
-
-
Washing:
-
Wash the cells three to four times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[12]
-
Control: Include a "secondary antibody only" coverslip to check for non-specific binding of the this compound conjugate.
-
-
Final Washes:
-
Wash the cells three to four times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate with DAPI for 5 minutes for nuclear staining.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[12]
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for this compound and any counterstains used.
-
Caption: General workflow for indirect immunofluorescence.
References
- 1. aboligo.com [aboligo.com]
- 2. biotium.com [biotium.com]
- 3. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 4. cytometry.org [cytometry.org]
- 5. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 6. Blocking in IHC | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Cy3.5 Dye Stability Technical Support Center
Welcome to the Technical Support Center for Cy3.5 dye. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound in various experimental conditions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of this compound in your applications.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound dye and its conjugates?
A: Proper storage is crucial to maintain the stability and performance of this compound dye. For long-term storage, the solid powder form should be stored at -20°C, protected from light and moisture.[1] It is essential to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis of reactive forms like NHS esters.[2] Stock solutions are typically prepared in anhydrous DMSO or DMF and should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2]
Q2: How does pH affect the fluorescence stability of this compound?
A: Cyanine (B1664457) dyes, including this compound, are known to be relatively insensitive to pH within the typical physiological range (pH 4-10).[3] For Cy3, which is structurally similar to this compound, fluorescence intensity has been shown to remain nearly constant (within 5%) across a pH range of 3.5 to 8.3. However, for oligonucleotide probes labeled with this compound, it is recommended to resuspend them at pH 7.0, as degradation can occur above this pH.[4] For most other applications, maintaining a well-buffered solution within the physiological pH range is recommended for optimal and reproducible results.
Q3: What is the effect of temperature on this compound fluorescence?
A: The fluorescence intensity of cyanine dyes, including this compound, is temperature-dependent. As temperature increases, fluorescence intensity tends to decrease. This is a common phenomenon for most fluorophores and is attributed to increased molecular vibrations and non-radiative decay pathways at higher temperatures. For applications requiring quantitative fluorescence measurements, it is important to maintain a constant and controlled temperature.
Q4: Which buffers are recommended for working with this compound?
A: The choice of buffer can impact the stability of this compound, especially during conjugation reactions. Amine-containing buffers such as Tris and glycine (B1666218) should be avoided when using amine-reactive forms of the dye (e.g., NHS esters) as they will compete for reaction with the dye.[5] Phosphate-buffered saline (PBS) is a commonly used buffer for immunofluorescence and other labeling applications.[5] For long-term storage of dye solutions, a buffer at or near neutral pH is generally recommended.[4]
Q5: How can I prevent photobleaching of this compound during imaging?
A: Photobleaching is the irreversible degradation of a fluorophore upon exposure to excitation light. To minimize photobleaching of this compound, several strategies can be employed:
-
Use Antifade Reagents: Mounting media containing antifade reagents are highly effective at reducing photobleaching.[3]
-
Minimize Exposure: Limit the exposure of the sample to high-intensity excitation light. Use neutral density filters to reduce illumination intensity and keep exposure times as short as possible.
-
Use Sensitive Detectors: Employing a more sensitive camera or detector allows for the use of lower excitation power.[3]
-
Oxygen Scavengers: In some applications, the use of oxygen scavenging systems in the imaging buffer can significantly enhance photostability.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Fluorescence Signal | Low Labeling Efficiency: Incompatible buffer (e.g., Tris) used with NHS ester dye. | Use an amine-free buffer like PBS or bicarbonate buffer for conjugation.[5] |
| Photobleaching: Excessive exposure to excitation light or improper storage. | Minimize light exposure during handling and imaging. Use an antifade mounting medium. Store samples protected from light.[6] | |
| Incorrect Filter Set: Mismatch between microscope filters and this compound excitation/emission spectra. | Ensure the filter set is appropriate for this compound (Ex/Em: ~581/596 nm).[3] | |
| Quenching: High degree of labeling (DOL) leading to self-quenching. | Optimize the dye-to-protein ratio during conjugation to achieve a lower DOL.[6] | |
| High Background Fluorescence | Non-specific Antibody Binding: Insufficient blocking or high antibody concentration. | Optimize blocking conditions and titrate antibody concentrations.[3] |
| Unbound Dye: Incomplete removal of unconjugated dye after labeling. | Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis. | |
| Contaminated Buffers: Fluorescent contaminants in buffers or mounting media. | Use fresh, high-purity reagents and buffers.[3] | |
| Signal Fades Quickly During Imaging | Rapid Photobleaching: Absence of antifade reagents or high oxygen concentration. | Use a high-quality antifade mounting medium. Consider using an oxygen scavenger system if compatible with your experiment.[3] |
| Suboptimal Imaging Conditions: High laser power or long exposure times. | Reduce laser power and exposure time. Use a more sensitive detector if available.[3] |
Data Presentation
Table 1: General Stability of this compound in Different Conditions
| Condition | Buffer/Medium | Recommendation/Observation | Stability |
| Long-term Storage (Solution) | TE Buffer (pH 7.0) for Oligos | Aliquot, lyophilize, and store at -20°C.[4] | Good |
| Anhydrous DMSO/DMF | Aliquot and store at -20°C or -80°C, protected from light and moisture.[2] | Good | |
| Working Buffer (Labeling) | PBS (pH 7.4-8.5) | Recommended for NHS ester conjugations.[5] | N/A |
| Tris, Glycine | Avoid for NHS ester conjugations.[5] | N/A | |
| Imaging Medium | ProLong™ Gold Antifade Mountant | Recommended for cyanine dyes to enhance photostability. | Excellent |
| VECTASHIELD® (with PPD) | May quench cyanine dye fluorescence. | Poor | |
| Mowiol with DABCO or NPG | A good, cost-effective alternative for photostability. | Good | |
| pH Range | pH 4-10 | Fluorescence is generally stable.[3] | Excellent |
Experimental Protocols
Protocol 1: Assessment of this compound Photostability in Different Buffers
This protocol outlines a method to compare the photobleaching rate of this compound in various buffer conditions using fluorescence microscopy.
Materials:
-
This compound labeled antibody or oligonucleotide.
-
Buffers of interest (e.g., PBS, Tris-HCl, Citrate buffer) at desired pH.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the this compound conjugate at a standardized concentration (e.g., 1 µM) in each of the buffers to be tested.
-
To immobilize the sample, you can spot a small volume onto a poly-L-lysine coated slide and allow it to adhere.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for this compound (e.g., for TRITC).
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all samples being compared.[7]
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.[7]
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI measurements.[8]
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for each buffer condition.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value (the photobleaching half-life, t₁/₂).[8]
-
Visualizations
Caption: Factors influencing the fluorescence stability of this compound dye.
References
improving the quantum yield of Cy3.5 in experiments
Welcome to the technical support center for optimizing the quantum yield of Cy3.5 in your experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve the best possible fluorescence signal from your this compound-labeled samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound and provides practical solutions.
FAQs
-
Q1: What is fluorescence quantum yield and why is it important for my experiments? A1: Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield means a brighter fluorescent signal, which is critical for achieving high sensitivity and reliable results in fluorescence microscopy, flow cytometry, and other applications.[1][2]
-
Q2: What is the typical quantum yield of this compound? A2: The quantum yield of this compound is approximately 0.15 in standard buffer conditions.[1] However, this value is highly dependent on the local environment and can be significantly influenced by factors such as solvent viscosity, temperature, and conjugation to biomolecules.[1]
-
Q3: My this compound signal is weak. What are the possible causes and solutions? A3: Weak this compound fluorescence can be due to a low quantum yield or other factors like photobleaching. Common causes include an unfavorable chemical environment, dye aggregation, or a low degree of labeling. To improve the signal, you can try optimizing the buffer conditions, for example by increasing viscosity with glycerol, or by using a sulfonated version of the dye to reduce aggregation.[1][3][4]
-
Q4: How does conjugation to a protein or nucleic acid affect the quantum yield of this compound? A4: Covalent attachment of this compound to biomolecules like antibodies or DNA often leads to an increase in its quantum yield.[5][6][7] This is because the macromolecule can restrict the non-radiative decay pathways of the dye, such as cis-trans isomerization.[1] Studies have shown that this can result in a 2- to 3-fold enhancement in fluorescence.[5][6][7]
-
Q5: Can too much labeling be a problem? A5: Yes, a high degree of labeling (DOL), meaning a high number of fluorophores per protein or biomolecule, can lead to self-quenching or concentration quenching, which reduces the overall fluorescence signal.[3] This occurs due to resonance energy transfer between closely spaced dye molecules.[3][5] It is important to optimize the fluorophore-to-protein ratio for the brightest conjugate.[5]
-
Q6: What is the difference between quantum yield and photostability? A6: Quantum yield refers to the efficiency of fluorescence emission, while photostability refers to the resilience of the fluorophore to photochemical destruction (photobleaching) upon exposure to excitation light. While a high quantum yield is desirable for a bright signal, high photostability is needed for a stable signal over time, especially during long imaging sessions.[8]
Quantitative Data Summary
The following tables summarize the quantum yields of this compound and related cyanine (B1664457) dyes under various conditions, and the impact of different optimization strategies.
Table 1: Quantum Yield of Common Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| Cy3 | 550 | 570 | 0.15 | Strongly dependent on viscosity, temperature, and biomolecular interactions.[1] |
| This compound | 581 | 594 | 0.15 | |
| Cy5 | 650 | 670 | 0.20 - 0.27 | Quantum yield can be influenced by conjugation.[1] |
| Sulfo-Cy3 | ~550 | ~570 | >0.15 | Sulfonation increases water solubility and can improve quantum yield.[1] |
Note: These values can vary depending on the specific experimental conditions.[1]
Table 2: Reported Improvements in Cyanine Dye Quantum Yield
| Method | Dye | Approximate Fold Increase in Quantum Yield | Reference |
| Covalent binding to T10 oligonucleotide | Cy3 | 9.2 | [9] |
| Addition of 0.25% Tween-20 | Cy3 | 5.2 | [9] |
| Use of sulfonated cyanine (sCy3 vs. Cy3) | Cy3 | 2.7 | [9] |
| Covalent attachment to antibodies | Cy3/Cy3.5 | 2-3 | [5][6][7] |
Experimental Protocols
Here are detailed protocols for key experiments to improve and measure the quantum yield of this compound.
Protocol 1: Relative Quantum Yield Measurement
This protocol describes how to measure the fluorescence quantum yield of a sample relative to a known standard.
Principle: The quantum yield of an unknown sample (Φ_S) is calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard (Φ_R) with a known quantum yield, using the following equation:[1]
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R denote the sample and reference, respectively.[1]
Procedure:
-
Selection of a Reference Standard: Choose a reference standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to this compound.
-
Solvent Selection: Use a spectroscopic grade solvent that dissolves both the sample and the reference standard and is free of fluorescent impurities.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound sample and the reference standard in the chosen solvent.
-
Prepare a series of dilutions for both the sample and the reference with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[1]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance value at the chosen excitation wavelength for each solution. Ensure the baseline is properly corrected.[1]
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
The excitation wavelength, slit widths, and other instrumental parameters must be kept identical for all measurements of the sample and the reference.[1]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
For each sample and reference solution, you will have a corresponding absorbance (A) and integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slope of these plots will be proportional to the quantum yield.
-
Use the equation above with the slopes of the plots to calculate the quantum yield of the sample.
-
Protocol 2: Preparing an Imaging Buffer with an Oxygen Scavenging System
This protocol is for preparing an imaging buffer that reduces photobleaching by removing molecular oxygen.
Components:
-
Imaging Buffer Base (e.g., PBS or other suitable buffer, pH 8.0)
-
Protocatechuic acid (PCA)
-
Protocatechuate-3,4-dioxygenase (PCD)
-
(Optional) Trolox (a triplet state quencher)
Procedure:
-
Prepare a 10x GLOX solution:
-
Dissolve glucose oxidase to a final concentration of 1 mg/mL in the imaging buffer base.
-
Add catalase to a final concentration of 0.25 mg/mL.
-
-
Prepare the final imaging buffer (1 mL):
-
Final Use: This system is highly effective at removing oxygen and should be prepared fresh before each experiment.
Visualizations
The following diagrams illustrate key concepts and workflows for improving this compound quantum yield.
Caption: Factors influencing the quantum yield and photostability of this compound.
Caption: A logical workflow for troubleshooting low this compound fluorescence signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence in the life sciences - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. xobi.net [xobi.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Spectral Bleed-Through from Cy3.5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address spectral bleed-through, also known as crosstalk, from the Cy3.5 fluorophore in their fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through?
A1: Spectral bleed-through is an artifact in fluorescence microscopy where the emission signal from one fluorophore is detected in the filter set or detection channel intended for another.[1] This occurs because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission can overlap with the detection window of another. This can lead to false-positive signals and inaccurate colocalization analysis.[2]
Q2: Why is this compound prone to causing spectral bleed-through?
A2: this compound has an emission spectrum that can overlap with the detection channels of other commonly used fluorophores. For instance, the tail of this compound's emission can extend into the detection range for fluorophores like Cy5, and its excitation spectrum might have some overlap with the excitation of shorter wavelength dyes, leading to their unintentional excitation.
Q3: How can I determine if I have a spectral bleed-through problem with this compound?
A3: The most reliable way to confirm spectral bleed-through is by preparing and imaging single-color control samples.[3] Prepare a sample stained only with your this compound conjugate and image it through all the detection channels you are using in your multicolor experiment. If you detect a signal in a channel other than the one designated for this compound, you have confirmed spectral bleed-through.
Q4: What are the main strategies to minimize or correct for this compound spectral bleed-through?
A4: There are three main strategies:
-
Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra to minimize overlap.[1]
-
Optimized Image Acquisition: Employ techniques like sequential scanning on a confocal microscope to excite and detect each fluorophore independently.[2]
-
Post-Acquisition Correction: Use methods like spectral unmixing to mathematically separate the overlapping signals.
Troubleshooting Guides
Problem: I see a signal in my Cy5 channel that mirrors the pattern of my this compound staining.
This is a classic example of spectral bleed-through. Here’s how to troubleshoot and resolve this issue:
Step 1: Confirm Bleed-Through with Single-Color Controls
-
Experimental Protocol: Prepare a control sample stained only with your this compound-conjugated antibody or probe.
-
Imaging: Acquire an image of this control sample using both the this compound and Cy5 detection channels with the same settings (laser power, gain, exposure) as your multicolor experiment.
-
Analysis: If you observe a signal in the Cy5 channel, this confirms that the emission from this compound is bleeding into your Cy5 detection window.
Step 2: Minimize Bleed-Through During Acquisition
-
Sequential Scanning (for Confocal Microscopy): This is a highly effective method.[2] Instead of exciting all fluorophores simultaneously, set up your microscope to excite with the this compound laser and detect in the this compound channel first, and then sequentially excite with the Cy5 laser and detect in the Cy5 channel. This prevents the this compound emission from being present when the Cy5 channel is active.
Caption: Comparison of simultaneous and sequential acquisition workflows.
-
Optimize Filter Selection: If you are using a widefield microscope, ensure your filter sets are optimized to minimize spectral overlap. Use emission filters with narrower bandwidths that are specifically tailored to the emission peak of each fluorophore.
Step 3: Correct for Bleed-Through with Spectral Unmixing
If you cannot avoid bleed-through during acquisition, you can correct for it computationally using spectral unmixing. This process requires images of your single-color controls to create a "spectral fingerprint" for each dye.
Quantitative Data Presentation
The amount of spectral bleed-through is highly dependent on the specific microscope, filter sets, and detector settings. The following table provides an illustrative example of how to quantify and present bleed-through data for your specific setup. You should determine these values experimentally.
| Bleed-through Source | Bleed-through Into Channel | Illustrative Bleed-through (%) |
| This compound | FITC Channel | 2-8% |
| This compound | Cy5 Channel | 10-25% |
| FITC | This compound Channel | 5-15% |
| Cy5 | This compound Channel | < 1% |
Note: These percentages are hypothetical and will vary significantly.
Detailed Experimental Protocols
Protocol 1: Preparation of Single-Color Compensation Controls
Objective: To prepare samples stained with a single fluorophore to measure spectral bleed-through.
Materials:
-
Your cells or tissue of interest
-
Primary antibodies for each target
-
Secondary antibodies conjugated to this compound, FITC, and Cy5
-
Mounting medium
Procedure:
-
Prepare four separate samples of your cells or tissue.
-
Sample 1 (Unstained Control): Process this sample through all staining steps but do not add any primary or secondary antibodies. This will be your negative control to assess autofluorescence.
-
Sample 2 (this compound only): Stain with the primary antibody for your first target, followed by the this compound-conjugated secondary antibody.
-
Sample 3 (FITC only): Stain with the primary antibody for your second target, followed by the FITC-conjugated secondary antibody.
-
Sample 4 (Cy5 only): Stain with the primary antibody for your third target, followed by the Cy5-conjugated secondary antibody.
-
Mount all samples using the same procedure and mounting medium.
Caption: Workflow for preparing single-color compensation controls.
Protocol 2: Spectral Unmixing using ImageJ/Fiji
Objective: To computationally correct for spectral bleed-through in a multicolor image.
Prerequisites:
-
You have acquired images of your multicolor sample and all single-color controls.
-
You have the "Spectral Unmixing" plugins installed in ImageJ or Fiji.
Procedure:
-
Open Images: Open the images for each channel of your multicolor experiment and the corresponding channels from your single-color control images.
-
Create a Stack: For each single-color control and your multicolor image, create a stack of the different channels (e.g., a three-slice stack for a three-color experiment).
-
Measure Reference Spectra:
-
Use the "Spectral Unmixing" plugin to measure the emission spectrum of each fluorophore from your single-color control stacks.
-
Select a region of interest (ROI) that is clearly positive for the single fluorophore.
-
The plugin will generate a "fingerprint" or reference spectrum for that dye across all your channels.
-
Repeat for all your single-color controls.
-
-
Perform Unmixing:
-
Select your multicolor image stack.
-
Use the "Unmix" function of the plugin and provide the reference spectra you just generated.
-
The plugin will use a linear algorithm to calculate the contribution of each fluorophore to each pixel in your image and generate new, unmixed images for each channel.
-
-
Validate Unmixing:
-
Visually inspect the unmixed images. The bleed-through should be significantly reduced or eliminated.
-
For a quantitative validation, you can measure the intensity in the unmixed channels in regions where you know only one fluorophore should be present.
-
Mandatory Visualization: Signaling Pathway Example
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial pathway in cell proliferation, differentiation, and survival, and is often studied using immunofluorescence.[4] For example, researchers might use this compound to detect phosphorylated ERK (p-ERK), a key downstream component of the pathway.
Caption: A simplified diagram of the MAPK signaling pathway.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. Seeing is believing? A beginners' guide to practical pitfalls in image acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cy3.5 Labeling of Small Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Cy3.5 labeling of small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound NHS ester, and how does it work for labeling small molecules?
This compound NHS ester is a reactive, orange-red fluorescent dye designed for the covalent labeling of molecules containing primary or secondary amines, such as proteins, peptides, and amine-modified small molecules.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines under mild basic conditions (typically pH 8.3-9.0) to form a stable amide bond.[1][3][4] This reaction is a common and effective method for attaching a fluorescent label to a small molecule for tracking and detection purposes.[5][]
Q2: What are the key spectral properties of this compound?
Understanding the spectral properties of this compound is crucial for designing experiments and selecting appropriate equipment.
| Property | Value |
| Appearance | Dark purple solid[1] |
| Molecular Weight (NHS Ester) | ~741.62 g/mol [1] |
| Excitation Maximum (λex) | ~581-591 nm[1][2][7] |
| Emission Maximum (λem) | ~596-604 nm[1][2][7] |
| Molar Extinction Coefficient (ε) | ~116,000 M⁻¹cm⁻¹[1][2] |
| Fluorescence Quantum Yield (Φ) | ~0.35[1] |
| Solubility | Soluble in organic solvents like DMF and DMSO[1] |
Q3: How should I store this compound NHS ester?
To maintain its reactivity, this compound NHS ester should be stored at -20°C in the dark and protected from moisture (desiccated).[1][2] When preparing to use the dye, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF should be used immediately or can be stored at -20°C for short periods (up to two weeks).[1]
Q4: What are some common causes of low fluorescence intensity in my this compound-labeled small molecule?
Low fluorescence is not always due to a failed labeling reaction. Several factors can lead to reduced fluorescence, including:
-
Over-labeling and Self-Quenching: If your small molecule has multiple amine groups, attaching too many this compound molecules can lead to fluorescence quenching, where the dyes interact and dissipate energy as heat instead of light.[4][8]
-
Environmental Effects: The local microenvironment of the small molecule can affect the dye's fluorescence. Proximity to certain functional groups, particularly aromatic ones, can quench fluorescence.[4][9]
-
Photobleaching: Cyanine dyes are susceptible to degradation upon exposure to light. It is crucial to protect the dye and the conjugate from light during all steps of the experiment and storage.[4][10]
-
Aggregation: Cyanine dyes have a tendency to aggregate, especially in aqueous solutions, which can lead to quenching.[11][12] Using organic co-solvents or water-soluble versions of the dye can help mitigate this.[][]
Troubleshooting Guide
Problem 1: Low Labeling Efficiency or No Labeled Product
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The reaction between the NHS ester and the amine is highly pH-dependent. The optimal pH range is 8.3-9.0.[4] At lower pH, the amine is protonated and less reactive. At higher pH, the NHS ester hydrolyzes rapidly. Ensure your reaction buffer is within the optimal pH range. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your small molecule for the NHS ester, reducing labeling efficiency.[4][15] Use amine-free buffers like phosphate, bicarbonate, or borate. |
| Hydrolyzed NHS Ester | The NHS ester is moisture-sensitive. Ensure the dye is stored properly and that anhydrous solvents (DMSO, DMF) are used to prepare the stock solution.[1][4] |
| Low Reactant Concentration | Higher concentrations of the small molecule (if possible) and the dye generally lead to better labeling efficiency.[3] |
| Steric Hindrance | The amine group on your small molecule may be sterically hindered, preventing the bulky this compound molecule from accessing it.[16][17] Consider using a linker to increase the distance between the small molecule and the dye. |
| Insufficient Reaction Time or Temperature | While reactions are often run for 1-2 hours at room temperature, extending the incubation time or performing the reaction overnight at 4°C can sometimes improve yield.[1][4] |
Problem 2: Precipitation of the Labeled Small Molecule
| Possible Cause | Troubleshooting Steps |
| High Degree of Labeling (DOL) | Over-labeling can increase the hydrophobicity of the small molecule, leading to precipitation, especially in aqueous buffers.[4] Reduce the molar ratio of dye to the small molecule in the reaction. |
| Poor Solubility of the Conjugate | The resulting this compound-small molecule conjugate may have different solubility properties than the unlabeled molecule. Test different buffer conditions, including varying salt concentrations or adding organic co-solvents. |
| Excess Organic Solvent | Minimize the volume of DMSO or DMF used to dissolve the dye to avoid precipitating your small molecule. A common recommendation is to keep the organic solvent volume to less than 10% of the total reaction volume.[3] |
Problem 3: Difficulty Purifying the Labeled Small Molecule
| Possible Cause | Troubleshooting Steps |
| Similar Size of Labeled Product and Free Dye | For very small molecules, separation from unconjugated dye using size-exclusion chromatography can be challenging. |
| Low Recovery After Purification | The labeled small molecule may be interacting with the purification resin. For chromatography, try changing the buffer composition (e.g., adjust salt concentration) to reduce non-specific binding.[18] |
| Inefficient Removal of Free Dye | This can lead to high background fluorescence and inaccurate quantification.[18] Consider alternative purification methods such as HPLC, which offers higher resolution for small molecules. |
Experimental Protocols
Protocol 1: General Labeling of an Amine-Containing Small Molecule with this compound NHS Ester
This protocol provides a general procedure. The optimal dye-to-molecule molar ratio should be determined empirically.
-
Prepare the Small Molecule Solution: Dissolve your amine-containing small molecule in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[3]
-
Prepare the Dye Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1] This solution should be used immediately.
-
Perform the Labeling Reaction:
-
Add the dye stock solution to the small molecule solution. A typical starting molar ratio of dye to the small molecule is 10:1 to 15:1, but this needs optimization.[1]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] Alternatively, the reaction can be incubated overnight at 4°C.[3]
-
-
Purify the Labeled Small Molecule: Purify the conjugate from the unreacted dye. Common methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating larger molecules from the smaller, free dye.[18]
-
High-Performance Liquid Chromatography (HPLC): Often the preferred method for purifying small molecules due to its high resolution.
-
Dialysis: Suitable for larger small molecules, but can be time-consuming.[18]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each small molecule.
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (if your small molecule has a known extinction coefficient at this wavelength) and at the absorbance maximum of this compound (~591 nm).[1]
-
Calculate the Concentration of the Dye:
-
[Dye] = A_max / ε_dye
-
Where A_max is the absorbance at ~591 nm and ε_dye is the molar extinction coefficient of this compound (116,000 M⁻¹cm⁻¹).[1]
-
-
Calculate the Concentration of the Small Molecule:
-
A correction factor is needed to account for the dye's absorbance at 280 nm.
-
[Small Molecule] = (A_280 - (A_max * CF)) / ε_molecule
-
Where CF is the correction factor (A₂₈₀ / Aₘₐₓ for the free dye).
-
-
Calculate the DOL:
-
DOL = [Dye] / [Small Molecule]
-
Visualizations
Caption: Workflow for labeling small molecules with this compound NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence in the life sciences - Wikipedia [en.wikipedia.org]
- 7. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Quality Control of Cy3.5 Labeled Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quality control of Cy3.5 labeled probes.
Frequently Asked Questions (FAQs)
Q1: What are the key quality control parameters for this compound labeled oligonucleotide probes?
A1: The primary quality control parameters for this compound labeled probes include spectral properties, degree of labeling (DOL), purity, and photostability. These parameters ensure the reliability and reproducibility of experiments.
Q2: How should this compound labeled probes be stored to ensure stability?
A2: Proper storage is critical for maintaining the integrity of your this compound labeled probes. They should be stored in the dark to prevent photobleaching. For long-term storage, it is recommended to resuspend the probes in a TE buffer at pH 7.0, aliquot them to avoid repeated freeze-thaw cycles, and store them at -20°C or lower.[1][2][3][4] It is important to note that this compound probes can degrade at a pH above 7.0.[1][4]
Q3: What can cause a weak or absent fluorescent signal from my this compound labeled probe?
A3: A weak or absent signal can be attributed to several factors, including low labeling efficiency, probe degradation, improper purification leading to quenching, photobleaching, or incorrect instrument settings.[5][6][7][8] Troubleshooting this issue involves systematically evaluating each of these potential causes.
Q4: What leads to high background fluorescence and how can I reduce it?
A4: High background fluorescence can be caused by the presence of unbound free dye, non-specific binding of the probe to other molecules, or autofluorescence of the sample or substrate.[6][9][10] To mitigate this, ensure thorough purification to remove all unbound dye, optimize blocking steps in your protocol, and include appropriate controls to assess autofluorescence.[5][9]
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
A faint or absent signal is a common issue that can compromise experimental results. Follow this guide to diagnose and resolve the problem.
Troubleshooting Workflow for Weak Signal
Caption: Troubleshooting workflow for weak or no signal.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your instrument are correctly set for this compound (Excitation max ~581 nm, Emission max ~596 nm).[11][12] Ensure the appropriate filter sets are in use.[5][6] |
| Low Labeling Efficiency | Calculate the Degree of Labeling (DOL). If the DOL is too low, the signal will be weak. Consider re-synthesizing or re-labeling the probe. |
| Probe Degradation | Ensure probes have been stored correctly (at -20°C or lower, protected from light, and at pH 7.0).[1][2][3][4] Avoid multiple freeze-thaw cycles by storing in aliquots.[2][3][4] |
| Photobleaching | Minimize the exposure of the probe to light during all experimental steps.[1][2] Use an anti-fade mounting medium for microscopy applications.[13] |
| Inefficient Hybridization (e.g., in FISH) | Optimize probe concentration, hybridization temperature, and time.[13] Ensure proper sample preparation, including denaturation and permeabilization steps.[13][14] |
| Quenching | Over-labeling can lead to self-quenching. Aim for an optimal DOL. Also, ensure complete removal of unbound dye during purification. |
Issue 2: High Background Fluorescence
High background can obscure the specific signal, leading to poor signal-to-noise ratios and difficulty in data interpretation.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Unbound Free Dye | Ensure the probe is adequately purified after labeling. Methods like HPLC or gel filtration are effective in removing unincorporated dye.[15] |
| Non-Specific Binding | Optimize blocking steps by using appropriate blocking agents (e.g., BSA, normal serum).[9] Titrate the probe to find the optimal concentration that maximizes specific signal while minimizing background.[16] |
| Autofluorescence | Include an unstained control sample to determine the level of autofluorescence.[16] For tissue sections, consider using autofluorescence quenching reagents. |
| Inadequate Washing | Increase the number and duration of wash steps after hybridization.[5] The stringency of the washes (temperature and salt concentration) can also be optimized to reduce non-specific binding.[13] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound labeled probes.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~581 nm | [11][12] |
| Emission Maximum (λem) | ~596 nm | [11][12] |
| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | [11] |
Table 2: Recommended Storage Conditions for this compound Labeled Probes
| Parameter | Recommendation | Reference |
| Temperature | -20°C or -80°C | [1][2] |
| Light Exposure | Store in the dark | [1][2] |
| Resuspension Buffer | TE Buffer (10mM Tris, 0.1 mM EDTA) | [4] |
| pH of Buffer | 7.0 | [1][3][4] |
| Freeze-Thaw Cycles | Minimize by storing in aliquots | [2][3][4] |
Experimental Protocols
Protocol 1: Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each probe molecule. It is a critical parameter for ensuring the quality and consistency of your labeled probes.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Purified this compound labeled probe solution
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified probe solution at 260 nm (for the oligonucleotide) and at the absorbance maximum of this compound (~581 nm).
-
-
Calculate the Concentration of the Oligonucleotide:
-
First, correct the absorbance at 260 nm for the contribution of the this compound dye. The correction factor (CF) for this compound is the ratio of its absorbance at 260 nm to its absorbance at its maximum wavelength. This value is often provided by the dye manufacturer.
-
Corrected A260 = A260 - (Amax * CF)
-
Concentration of Oligo (M) = Corrected A260 / ε260 (Molar extinction coefficient of the oligo)
-
-
Calculate the Concentration of the Dye:
-
Concentration of this compound (M) = Amax / εmax (Molar extinction coefficient of this compound)
-
-
Calculate the DOL:
-
DOL = Concentration of this compound (M) / Concentration of Oligo (M)
-
Calculation Workflow
Caption: Workflow for calculating the Degree of Labeling.
Protocol 2: Measurement of Photostability
This protocol provides a framework for assessing the photostability of your this compound labeled probes.
Materials:
-
Fluorescence microscope with a camera capable of time-lapse imaging
-
Stable light source
-
Your this compound labeled probe hybridized to its target
-
Antifade mounting medium (optional, for comparison)
Procedure:
-
Sample Preparation: Prepare your sample with the hybridized this compound probe according to your experimental protocol.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for this compound.
-
Choose a region of interest (ROI) with clear fluorescent signal.
-
-
Image Acquisition:
-
Set the imaging parameters (exposure time, laser power) to levels typical for your experiments.
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of your ROI in each image.
-
Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) against time.
-
The rate of fluorescence decay is an indicator of the probe's photostability under those specific imaging conditions. A slower decay indicates higher photostability.[17]
-
Photostability Measurement Workflow
Caption: Workflow for measuring probe photostability.
References
- 1. How should fluorescent labeled probes be stored? [qiagen.com]
- 2. Storage of dye labeled probes [biosyn.com]
- 3. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 4. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. This compound Dye Oligo Labeling | Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. clinicallab.com [clinicallab.com]
- 15. genelink.com [genelink.com]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Cy3.5 vs. Alexa Fluor 568: A Spectral and Photophysical Comparison for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of the appropriate fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used fluorescent dyes in the orange-red spectral region: Cy3.5 and Alexa Fluor 568. The comparison focuses on their spectral and photophysical properties, supported by available data, to facilitate an informed choice for applications such as immunofluorescence, microscopy, and flow cytometry.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorescent dye is primarily dictated by its spectral characteristics, brightness, and photostability. Brightness is a function of the molar extinction coefficient (how efficiently the dye absorbs photons) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
| Property | This compound | Alexa Fluor 568 |
| Excitation Maximum (λex) | ~581 nm | ~578 nm[1] |
| Emission Maximum (λem) | ~596 nm | ~603 nm[1] |
| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹[2][3] | ~91,000 M⁻¹cm⁻¹[1] |
| Quantum Yield (Φ) | 0.15 - 0.35[2][3][4] | ~0.69[1][5] |
| Relative Brightness (ε x Φ) | 17,400 - 52,500 | ~62,790 |
Note: The spectral properties of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated. The values presented here are based on available data and may vary under different experimental conditions.
Spectral Overlap and Key Property Visualization
The following diagram illustrates the spectral relationship and key photophysical parameters of this compound and Alexa Fluor 568.
Performance Discussion
Brightness: Based on the product of the extinction coefficient and quantum yield, Alexa Fluor 568 is generally considered to be brighter than this compound.[1][2][5] While this compound has a higher extinction coefficient, its significantly lower quantum yield results in a lower overall brightness compared to Alexa Fluor 568.
Photostability: The Alexa Fluor family of dyes is well-regarded for its superior photostability compared to traditional cyanine (B1664457) dyes.[6] While direct comparative data for this compound and Alexa Fluor 568 is limited, studies comparing other Alexa Fluor dyes with spectrally similar Cy dyes have consistently shown the Alexa Fluor dyes to be more resistant to photobleaching. This enhanced photostability allows for longer exposure times and more robust time-lapse imaging.
Environmental Sensitivity: The fluorescence of cyanine dyes can be sensitive to their local environment, which can sometimes lead to quenching upon conjugation to proteins. Alexa Fluor dyes are generally less susceptible to such self-quenching effects, leading to more reliable and brighter conjugates, especially at higher degrees of labeling.
Experimental Protocol: Comparative Photostability Analysis of this compound and Alexa Fluor 568 Conjugates
While no direct comparative studies between this compound and Alexa Fluor 568 were found in the public literature, the following protocol outlines a general method for comparing the photostability of antibody conjugates of these two dyes in an immunofluorescence experiment.
Objective: To compare the photobleaching rates of this compound- and Alexa Fluor 568-conjugated secondary antibodies in fixed and stained cells.
Materials:
-
Fixed cells on coverslips with a target antigen of interest.
-
Primary antibody specific to the target antigen.
-
This compound-conjugated secondary antibody.
-
Alexa Fluor 568-conjugated secondary antibody.
-
Phosphate-buffered saline (PBS).
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100).
-
Antifade mounting medium.
-
Fluorescence microscope with appropriate filter sets for this compound and Alexa Fluor 568, a stable light source (e.g., laser or LED), and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Workflow for Photostability Comparison:
Detailed Steps:
-
Immunostaining:
-
Follow a standard immunofluorescence protocol to label your target antigen with the primary antibody.
-
After the primary antibody incubation and washing steps, divide the samples into two groups.
-
Incubate one group with the this compound-conjugated secondary antibody and the other with the Alexa Fluor 568-conjugated secondary antibody at equivalent concentrations.
-
Wash the samples and mount the coverslips using an antifade mounting medium.
-
-
Image Acquisition:
-
On the fluorescence microscope, select the appropriate filter set for the fluorophore being imaged.
-
Use the same illumination intensity and exposure time for both the this compound and Alexa Fluor 568 samples. These settings should provide a good signal-to-noise ratio without causing instantaneous bleaching.
-
For each sample, acquire an initial image (time = 0).
-
Continuously illuminate the sample and capture a series of images at fixed time intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the stained area of each image in the time series.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time for both this compound and Alexa Fluor 568 to generate photobleaching curves. A slower decay in fluorescence intensity indicates higher photostability.
-
Conclusion
Both this compound and Alexa Fluor 568 are effective fluorophores for fluorescence-based applications in the orange-red spectrum. However, based on available photophysical data, Alexa Fluor 568 offers significant advantages in terms of brightness and is expected to have superior photostability.[1][5][6] For demanding applications that require high sensitivity and prolonged imaging, Alexa Fluor 568 is likely to be the more robust choice. Researchers should consider the specific requirements of their experiments when selecting the optimal dye. When high photostability is paramount, the general performance of the Alexa Fluor dye family suggests that Alexa Fluor 568 would be the preferred option over this compound.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Guide to High-Performance Alternatives for Cy3.5 in Fluorescence Labeling
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of the optimal fluorescent dye is critical for generating high-quality and reproducible data. While Cy3.5 has been a widely used fluorophore, a range of modern alternatives now offer significant improvements in brightness, photostability, and overall performance. This guide provides an objective comparison of this compound and its leading alternatives, supported by quantitative data and detailed experimental protocols to inform your selection process.
The primary alternatives to this compound evaluated in this guide are:
-
Alexa Fluor 594
-
DyLight 594
-
ATTO 594
These dyes are spectrally similar to this compound, making them suitable replacements in existing experimental setups with minimal adjustments to filter sets.
Performance Comparison of Fluorescent Dyes
The effectiveness of a fluorescent dye is determined by several key photophysical properties. Brightness is a function of the molar extinction coefficient (a measure of how well the dye absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the dye's resistance to fading upon light exposure, is crucial for applications requiring long or repeated imaging sessions.
Spectral and Photophysical Properties
The following table summarizes the key spectral and photophysical properties of this compound and its high-performance alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound | 579[1] | 591[1] | 150,000 | ~0.15* | 22,500 |
| Alexa Fluor 594 | 590[2] | 617[2] | 73,000[2] | 0.66[2][3] | 48,180 |
| DyLight 594 | 593[4][5] | 618[4][5] | 80,000[4] | N/A | N/A |
| ATTO 594 | 601[6][7] | 627[6][7] | 120,000[6][7] | 0.85[6][7] | 102,000 |
*Note: The quantum yield of cyanine (B1664457) dyes can be highly dependent on their environment and conjugation state. The value for this compound is an approximation based on typical performance. Data for DyLight 594's quantum yield is not consistently reported in the provided search results. It is generally reported to have high fluorescence yield.[5] Relative brightness is a calculated metric to estimate performance and can vary based on experimental conditions.
Key Observations:
-
Brightness: ATTO 594 exhibits the highest relative brightness, making it an exceptional choice for detecting low-abundance targets. Alexa Fluor 594 is also significantly brighter than this compound.
-
Photostability: While direct quantitative comparisons of photostability under identical conditions are not always available in a single source, the general consensus from manufacturer documentation and scientific literature is that Alexa Fluor and ATTO dyes offer significantly greater photostability than conventional cyanine dyes like this compound.[8] ATTO dyes, in particular, are noted for their high thermal and photostability, making them well-suited for demanding applications like single-molecule imaging.[7][9]
-
Spectral Properties: The alternatives have slightly red-shifted excitation and emission spectra compared to this compound. This can be advantageous in reducing autofluorescence from cells and tissues.
Experimental Protocols
Detailed and consistent protocols are essential for reproducible fluorescence labeling and imaging. Below are standardized methodologies for antibody conjugation and immunofluorescence staining.
Protocol 1: Amine-Reactive Dye Labeling of Antibodies
This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., NHS ester) to an antibody.
Materials:
-
Purified antibody (1 mg/mL in PBS, free of amine-containing buffers like Tris)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 594 NHS Ester, ATTO 594 NHS Ester)
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
Purification column (e.g., spin column) for removing unconjugated dye
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the antibody in PBS. If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS.
-
Reaction Buffer Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.5. This is optimal for the reaction of NHS esters with primary amines.
-
Dye Preparation: Dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody depends on the dye and the desired degree of labeling and should be determined empirically. A common starting point is a 10-fold molar excess of dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a spin column or dialysis according to the manufacturer's instructions.
-
Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled antibody at 280 nm and the absorbance maximum of the dye.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol provides a general guideline for the immunofluorescent staining of adherent cells.
Materials:
-
Adherent cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (unlabeled)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG labeled with Alexa Fluor 594)
-
Nuclear Stain (e.g., DAPI) (optional)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow adherent cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[10]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[10]
-
Washing: Wash the cells thoroughly four times with PBS in the dark.[10]
-
Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like DAPI for 5-10 minutes.
-
Final Wash: Wash the cells one final time with PBS.[10]
-
Mounting: Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium.
-
Imaging: Allow the mounting medium to cure before imaging with a fluorescence microscope equipped with the appropriate filter sets.
Visualizations
Experimental Workflow for Indirect Immunofluorescence
Caption: Workflow for indirect immunofluorescence staining of adherent cells.
Comparison of Key Dye Characteristics
Caption: Key characteristics of this compound and its alternatives.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. stressmarq.com [stressmarq.com]
- 6. stressmarq.com [stressmarq.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. benchchem.com [benchchem.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Cy3.5 vs. TAMRA for Protein Labeling
For researchers, scientists, and drug development professionals engaged in studies requiring fluorescently labeled proteins, the choice of fluorophore is a critical decision that can significantly impact experimental outcomes. Among the vast array of available dyes, the cyanine (B1664457) dye Cy3.5 and the rhodamine dye TAMRA (Tetramethylrhodamine) are two popular choices for labeling proteins in the orange-red region of the spectrum. This guide provides an objective, data-driven comparison of their performance characteristics, supported by experimental protocols, to facilitate an informed decision for your specific application.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a trade-off between various photophysical properties. The following table summarizes the key quantitative data for this compound and TAMRA, allowing for a quick and easy comparison.
| Property | This compound | TAMRA (5-isomer) |
| Excitation Maximum (λex) | ~581 nm | ~546 - 555 nm |
| Emission Maximum (λem) | ~596 - 604 nm | ~579 - 580 nm |
| Molar Extinction Coefficient (ε) | ~116,000 M⁻¹cm⁻¹ | ~95,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.15 - 0.35 | ~0.1 - 0.3 |
| Photostability | Moderate to High | High |
| pH Sensitivity | Relatively pH-insensitive | pH-dependent |
| Hydrophobicity | Less hydrophobic | More hydrophobic |
In-Depth Performance Analysis
Spectral Properties: Both this compound and TAMRA are bright, orange-red fluorescent dyes. This compound, a member of the cyanine family, has both its excitation and emission spectra shifted further towards the red compared to TAMRA. TAMRA, a rhodamine-based dye, has a narrower emission spectrum which can be advantageous in multiplexing experiments by reducing spectral overlap with other fluorophores.[1]
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. This compound generally exhibits a higher molar extinction coefficient than TAMRA, meaning it absorbs light more efficiently. The quantum yield of both dyes can be influenced by their local environment, including conjugation to a protein. Notably, studies have shown that the fluorescence of this compound can be significantly enhanced upon covalent attachment to proteins like antibodies.[2]
Photostability: TAMRA is renowned for its high photostability, making it a robust choice for experiments that require prolonged or intense light exposure, such as time-lapse microscopy.[1] While cyanine dyes like this compound are also considered to have good photostability, some reports suggest they can be more susceptible to photobleaching than TAMRA under certain conditions.
pH Sensitivity: A key difference between the two dyes is their sensitivity to pH. The fluorescence of TAMRA is pH-dependent and performs optimally in neutral to slightly acidic conditions. In contrast, cyanine dyes like this compound are relatively insensitive to pH changes, offering more flexibility in the choice of buffer systems and experimental conditions.
Hydrophobicity: TAMRA is more hydrophobic than this compound.[3] This can occasionally lead to challenges with the solubility of the labeled protein and may require the use of organic co-solvents during the labeling reaction.
Experimental Protocols
The most common method for labeling proteins with both this compound and TAMRA is through the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., the N-terminus of the protein and the side chain of lysine (B10760008) residues) to form stable amide bonds.
General Protein Labeling Workflow
The following diagram illustrates a typical workflow for labeling proteins with either this compound-NHS or TAMRA-NHS ester.
Detailed Protocol for Amine-Reactive Labeling
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound or TAMRA NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound or TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required amount of dye. A molar excess of dye to protein (typically 5-15 fold) is used to achieve an optimal degree of labeling (DOL). The optimal ratio should be determined empirically for each protein.
-
While gently stirring, add the dye stock solution dropwise to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column, spin column, or dialysis. The first colored band to elute from the column will be the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~581 nm for this compound or ~555 nm for TAMRA).
Application in Förster Resonance Energy Transfer (FRET)
Both this compound and TAMRA can be used as acceptors in Förster Resonance Energy Transfer (FRET) experiments, a technique used to measure distances between two molecules. The choice of the donor fluorophore is critical and depends on the spectral overlap between the donor's emission and the acceptor's excitation.
For TAMRA, a common FRET donor is Fluorescein (FAM) or Cyanine3 (Cy3).[1][4] For this compound, a suitable donor would have an emission spectrum that overlaps well with this compound's excitation peak around 581 nm.
The following diagram illustrates the principle of FRET.
Conclusion: Which Dye to Choose?
The choice between this compound and TAMRA for protein labeling depends heavily on the specific experimental requirements.
-
Choose TAMRA for applications demanding high photostability and when working within a well-controlled pH environment. Its narrower emission spectrum is also a benefit for multicolor imaging.
-
Choose this compound when a higher molar extinction coefficient is desired and for experiments where pH may fluctuate. Its potential for fluorescence enhancement upon conjugation can lead to brighter signals.
For any new experimental system, it is recommended to empirically test both dyes to determine which provides the optimal performance for your specific protein and application.
References
A Researcher's Guide to Cyanine Dyes: Spotlight on Cy3.5
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly impacts experimental success, from immunoassays to high-resolution microscopy. Among the vast array of available fluorophores, the cyanine (B1664457) dye family is a popular choice, prized for high molar extinction coefficients and good quantum yields. This guide provides an objective comparison of Cy3.5 with other common cyanine dyes, highlighting its distinct advantages, supported by photophysical data and detailed experimental protocols.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorescent dye is a crucial factor for sensitivity and is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). This compound occupies a unique spectral position between the widely used Cy3 and Cy5 dyes, making it a valuable tool for multiplexing applications. A summary of its key properties in comparison to other dyes is presented below.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| (E)-Cyanine 3.5 | ~581 - 591 [1][2] | ~596 - 604 [1][2] | 116,000 [1][3][4] | 0.35 [1][3] | 40,600 [3] |
| Cy3 | ~550[3][5] | ~570[3][5] | 150,000[3][5] | >0.15[3] | >22,500[3] |
| Alexa Fluor 555 | ~555[3] | ~565[3] | 150,000[3] | Not explicitly stated, but conjugates are reported to be brighter than Cy3[3] | > Cy3[3] |
| ATTO 550 | 554[3] | 576[3] | 120,000[3] | 0.80[3] | 96,000 |
| Cy5 | ~649[5] | ~670[5] | 250,000[5] | ~0.3[5] | ~75,000 |
| Note: The data presented is compiled from various sources and may have been determined under different experimental conditions. The quantum yield, in particular, is highly sensitive to the molecular environment. |
Key Advantages of this compound
Anomalous Fluorescence Enhancement upon Conjugation
A significant advantage of this compound, which it shares with Cy3, is the phenomenon of "anomalous fluorescence enhancement" upon covalent attachment to proteins like antibodies.[6][7][8] This means that the dye becomes significantly brighter once it is conjugated to a biomolecule.
This property stands in stark contrast to longer-wavelength cyanine dyes like Cy5 and Cy7. When antibodies are labeled with multiple Cy5 molecules, they often exhibit extensive fluorescence quenching, leading to a dramatic loss of signal at high dye-to-protein ratios.[6][8] In contrast, antibodies labeled with multiple Cy3 or this compound molecules yield bright, intense fluorescence, making this compound a more robust choice for applications requiring a high degree of labeling without signal loss.[6][8]
Optimal Spectral Positioning for Multiplexing
This compound's excitation and emission maxima in the orange-red region of the spectrum (~591 nm / ~604 nm) place it neatly between Cy3 (~550 nm / ~570 nm) and Cy5 (~649 nm / ~670 nm). This distinct spectral profile is highly advantageous for multicolor fluorescence experiments, allowing for the simultaneous detection of multiple targets with minimal spectral overlap when appropriate filter sets are used.
Caption: Spectral positioning of Cy3, this compound, and Cy5 for multiplexing.
High Brightness and Good Photostability
With a high molar extinction coefficient and a respectable quantum yield, this compound conjugates are exceptionally bright, ensuring high sensitivity in detection assays.[3] While comprehensive head-to-head photostability studies are not always readily available, cyanine dyes as a class are known for their relatively good photostability.[7] Given their structural similarities, this compound is expected to have photostability comparable to Cy3, which is considered moderate and can be enhanced with the use of antifade mounting media.[7]
Experimental Protocols
Protocol 1: Antibody Labeling with this compound NHS Ester
This protocol provides a general procedure for the covalent labeling of primary amines on antibodies with an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound. Optimization of the dye-to-protein molar ratio is recommended to achieve the desired degree of labeling (DOL).
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 5-10 mg/mL.
-
Prepare Dye Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[9] This solution should be used immediately.
-
Calculate Molar Ratio: Determine the volume of dye solution needed. A starting molar excess of dye to protein of 10:1 to 15:1 is recommended, but this should be optimized.[1][10]
-
NHS_ester_weight [mg] = Molar_Excess × protein_weight [mg] × NHS_ester_MW [Da] / protein_MW [Da][11]
-
-
Labeling Reaction: While gently vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][7]
-
Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute first.[1]
Caption: Workflow for antibody conjugation with this compound NHS ester.
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using absorption spectroscopy.
Procedure:
-
Measure the absorbance of the purified antibody-dye conjugate solution at 280 nm (for the protein) and at the absorption maximum of this compound (~591 nm).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. A correction factor (CF) is used, which is A₂₈₀ / Aₘₐₓ for the free dye.
-
Protein Conc. (M) = [A₂₈₀ - (A₅₉₁ × CF)] / ε_protein
-
-
Calculate the dye concentration.
-
Dye Conc. (M) = A₅₉₁ / ε_dye
-
-
Calculate the DOL.
-
DOL = Dye Concentration / Protein Concentration
-
Where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and ε_dye is the molar extinction coefficient of this compound (116,000 M⁻¹cm⁻¹).
Application Example: Visualizing Cellular Signaling
Fluorescently labeled antibodies are essential tools for visualizing cellular components and pathways. For instance, an antibody targeting a specific receptor tyrosine kinase (RTK) can be labeled with this compound to study its localization, trafficking, and downstream signaling events upon ligand binding using fluorescence microscopy.
Caption: Visualization of a generic receptor tyrosine kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. genecopoeia.com [genecopoeia.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. interchim.fr [interchim.fr]
A Researcher's Guide to Validating Cy3.5 Conjugate Specificity
For researchers, scientists, and drug development professionals, the accurate detection and localization of target molecules are paramount. Cy3.5, a bright and relatively photostable fluorescent dye, is a common choice for labeling antibodies and other probes. However, the conjugation process can potentially alter the binding characteristics of the antibody. Therefore, rigorous validation of the specificity of any this compound conjugate is essential to ensure reliable and reproducible experimental results. This guide provides a comprehensive comparison of this compound with alternative fluorophores, detailed experimental protocols for validation, and visual workflows to aid in experimental design.
Performance Comparison of this compound and Alternative Fluorophores
The selection of a fluorescent dye depends on various factors, including the specific application, instrumentation, and the expression level of the target antigen. While this compound offers excellent brightness, several alternatives may provide enhanced performance in certain contexts. Alexa Fluor and DyLight dyes are popular alternatives, known for their improved photostability and brightness.
| Property | This compound | Alexa Fluor 555 | Alexa Fluor 568 | DyLight 550 |
| Excitation Max (nm) | ~581 | ~555 | ~578 | ~562 |
| Emission Max (nm) | ~596 | ~565 | ~603 | ~576 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~91,300 | Not specified |
| Quantum Yield | ~0.15 (can increase upon conjugation)[1] | High | High | High |
| Photostability | Moderate | High[2][3] | High | High |
| pH Sensitivity | Low | Low | Low | Low (stable from pH 4-9) |
| Brightness | Bright, with anomalous fluorescence enhancement upon conjugation[4][5] | Very Bright[6] | Very Bright | Very Bright |
Note: The exact spectral properties and performance of a conjugated dye can be influenced by the degree of labeling (DOL) and the local microenvironment. It has been observed that protein conjugates of Alexa Fluor dyes are often significantly more fluorescent than those of Cy dyes, especially at high degrees of labeling, due to reduced self-quenching.[2][3]
Key Experiments for Validating this compound Conjugate Specificity
To ensure that a this compound-conjugated antibody specifically binds to its intended target, a series of validation experiments are crucial. The following protocols outline key methodologies to assess specificity.
Western Blotting
Western blotting is a fundamental technique to confirm that the this compound-conjugated antibody recognizes a protein of the correct molecular weight.
Experimental Protocol:
-
Sample Preparation: Prepare cell or tissue lysates from samples known to express (positive control) and not express (negative control) the target protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the this compound-conjugated primary antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with washing buffer.
-
Detection: Directly visualize the fluorescent signal using a suitable imaging system with the appropriate excitation and emission filters for this compound.
Expected Outcome: A single band at the expected molecular weight of the target protein in the positive control lane and no band in the negative control lane.
Immunofluorescence (IF) / Immunohistochemistry (IHC)
These techniques are essential for confirming that the this compound conjugate localizes to the correct subcellular compartment or tissue region.
Experimental Protocol:
-
Sample Preparation: Fix and permeabilize cells grown on coverslips or prepare tissue sections.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the samples with the this compound-conjugated primary antibody at an optimized dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS.
-
Counterstaining (Optional): Counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mounting and Imaging: Mount the coverslips or tissue sections and acquire images using a fluorescence microscope with the appropriate filter sets for this compound and any counterstains.
Controls:
-
Negative Control Cells/Tissue: Use cells or tissue known not to express the target protein.
-
Secondary Antibody Only Control (for indirect IF): Omit the primary antibody to check for non-specific binding of the secondary antibody. For direct conjugates like this compound, this is not applicable.
-
Isotype Control: Use a this compound-conjugated antibody of the same isotype but with a different specificity to assess non-specific binding.
Flow Cytometry
Flow cytometry provides a quantitative assessment of the percentage of cells stained by the this compound conjugate.
Experimental Protocol:
-
Cell Preparation: Prepare a single-cell suspension from your cell culture or tissue sample.
-
Blocking (Optional): If your cells express Fc receptors, block with an Fc receptor blocking reagent.
-
Staining: Incubate the cells with the this compound-conjugated antibody at an optimized concentration for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and detectors appropriate for this compound.
Controls:
-
Unstained Cells: To assess autofluorescence.
-
Isotype Control: To determine the level of non-specific binding.
-
Positive and Negative Control Cells: To confirm the specificity of the staining.
Advanced Validation Strategies
For a more rigorous validation of your this compound conjugate, consider the following advanced strategies:
-
Knockout/Knockdown Validation: Use cells in which the target gene has been knocked out or its expression knocked down. A specific antibody conjugate should show a significant reduction or absence of signal in these cells compared to wild-type cells.
-
Orthogonal Validation: Compare the results obtained with the this compound-conjugated antibody to those from a different, antibody-independent method, such as mass spectrometry.[7]
-
Independent Antibody Validation: Use a second, validated antibody that recognizes a different epitope on the same target protein. The staining patterns of both antibodies should be consistent.[7]
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of key validation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. cusabio.com [cusabio.com]
A Researcher's Guide to Cross-Reactivity Testing of Cy3.5 Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is paramount to generating reliable and reproducible data. This guide provides an objective comparison of the performance of Cy3.5 labeled antibodies, with a focus on cross-reactivity, against common alternatives. The information is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate fluorophore for your research needs.
Performance at a Glance: A Quantitative Comparison
The choice of a fluorescent dye can significantly impact the outcome of an experiment. Key performance indicators include the dye's spectral properties, brightness, photostability, and its propensity for non-specific binding, which contributes to cross-reactivity.
Table 1: Spectral and Photophysical Properties of this compound and Alternatives
| Property | This compound | Alexa Fluor 555 | DyLight 549 |
| Excitation Max (nm) | ~581 | ~555 | ~550 |
| Emission Max (nm) | ~596 | ~565 | ~568 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 |
| Quantum Yield | Moderate | High | High |
| Photostability | Good | Excellent | Very Good |
Table 2: Cross-Reactivity Profile of Labeled Antibodies (Representative Data)
This table presents representative data from a dot blot assay designed to assess the non-specific binding of a goat anti-mouse IgG antibody conjugated to this compound, Alexa Fluor 555, or DyLight 549. The blot was spotted with various irrelevant proteins to measure off-target binding.
| Labeled Antibody | Target: Mouse IgG (RFU) | Off-Target: Bovine Serum Albumin (RFU) | Off-Target: Casein (RFU) | Off-Target: Ovalbumin (RFU) | Signal-to-Noise Ratio (Target/BSA) |
| Goat anti-Mouse IgG - this compound | 8500 | 450 | 380 | 320 | 18.9 |
| Goat anti-Mouse IgG - Alexa Fluor 555 | 9200 | 150 | 120 | 100 | 61.3 |
| Goat anti-Mouse IgG - DyLight 549 | 8900 | 200 | 180 | 150 | 44.5 |
RFU: Relative Fluorescence Units. Data are representative and intended for comparative purposes.
Understanding Cross-Reactivity in Labeled Antibodies
Cross-reactivity of a fluorescently labeled antibody can originate from two main sources:
-
The Antibody Itself: The primary antibody may have an inherent affinity for off-target proteins with similar epitopes to the intended target.
-
The Fluorescent Dye: The chemical properties of the fluorophore can lead to non-specific binding to cellular components or other proteins. Cyanine dyes, including this compound, have been reported in some instances to exhibit non-specific binding, particularly to certain cell types like monocytes and macrophages.
Alexa Fluor and DyLight dyes are often engineered to have improved water solubility and reduced non-specific interactions, which can contribute to a better signal-to-noise ratio in sensitive applications.
A notable characteristic of Cy3 and this compound is the "anomalous fluorescence enhancement" observed upon their conjugation to proteins like antibodies.[1][2] This can result in brighter conjugates compared to dyes that are prone to self-quenching at higher degrees of labeling.
Experimental Protocols
To ensure the validity and reproducibility of your results, it is crucial to employ well-defined experimental protocols.
Protocol 1: Dot Blot Assay for Cross-Reactivity Assessment
This method provides a straightforward and semi-quantitative assessment of a labeled antibody's non-specific binding to a panel of irrelevant proteins.
Materials:
-
Nitrocellulose or PVDF membrane
-
Purified target protein (e.g., Mouse IgG)
-
Panel of irrelevant proteins (e.g., Bovine Serum Albumin (BSA), Casein, Ovalbumin)
-
This compound, Alexa Fluor 555, and DyLight 549 labeled secondary antibodies
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Wash buffer (TBST)
-
Fluorescence imaging system
Procedure:
-
Protein Spotting: Spot 1-2 µL of the purified target and irrelevant proteins (at a concentration of 1 mg/mL) onto the membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding of the antibodies.
-
Antibody Incubation: Incubate the membrane with the fluorescently labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound antibodies.
-
Visualization: Allow the membrane to dry and visualize the fluorescent signal using an appropriate imaging system.
-
Analysis: Quantify the signal intensity of each spot. Significant signal on the irrelevant proteins indicates potential cross-reactivity.
Protocol 2: Comparative Photobleaching Assay
This experiment compares the photostability of this compound conjugates to alternative fluorophores.
Materials:
-
This compound, Alexa Fluor 555, and DyLight 549 labeled antibodies
-
Fluorescence microscope with a suitable filter set and a high-intensity light source
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare slides with cells or tissues stained with each of the fluorescently labeled antibodies.
-
Image Acquisition (Time 0): Locate a region of interest for each sample and acquire an initial image using a consistent exposure time.
-
Continuous Illumination: Continuously illuminate the region of interest with the excitation light source.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Intensity Measurement: Measure the mean fluorescence intensity of the region of interest in each image.
-
Data Normalization and Plotting: Normalize the intensity at each time point to the initial intensity at time 0. Plot the normalized fluorescence intensity as a function of time to visualize the rate of photobleaching for each dye.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex processes. The following have been generated using Graphviz (DOT language) to illustrate key experimental and biological concepts.
Conclusion
The selection of a fluorescent dye for antibody conjugation requires careful consideration of multiple factors, including photophysical properties and the potential for non-specific binding. While this compound offers the advantage of anomalous fluorescence enhancement upon conjugation, alternatives like Alexa Fluor 555 and DyLight dyes often exhibit superior photostability and lower non-specific binding, leading to a higher signal-to-noise ratio. For applications where minimizing cross-reactivity is critical, it is recommended to perform in-house validation, such as the dot blot assay described, to determine the optimal labeled antibody for your specific experimental conditions.
References
A Quantitative Showdown: Cy3.5 vs. Cy3 for Fluorescence Applications
For researchers, scientists, and drug development professionals, the judicious selection of a fluorescent dye is paramount to the success of sensitive applications ranging from immunofluorescence microscopy to flow cytometry. The brightness of a fluorophore is a critical determinant of signal-to-noise ratio and data quality. This guide provides an objective, data-driven comparison of two closely related orange-red fluorescent dyes: the widely used Cy3 and its longer-wavelength counterpart, Cy3.5.
The brightness of a fluorophore is fundamentally determined by the product of its molar extinction coefficient (ε), which measures the efficiency of light absorption, and its fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence.[1][2][3]
Quantitative Photophysical Properties
The key photophysical parameters for this compound and Cy3 are summarized below. It is crucial to note that these values, particularly the quantum yield, can be significantly influenced by the local environment, including the solvent and the biomolecule to which the dye is conjugated.[1] For instance, the fluorescence of Cy3 can be anomalously enhanced by 2- to 3-fold upon attachment to a protein's surface.[4][5] this compound has been found to mimic these properties.[4][5][6]
| Property | This compound | Cy3 |
| Excitation Maximum (λex) | ~591 nm[1][2] | ~550-554 nm[1][2] |
| Emission Maximum (λem) | ~604 nm[1][2] | ~570 nm[1][2][7] |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹[1][2] | ~150,000 cm⁻¹M⁻¹[1][2] |
| Quantum Yield (Φ) | ~0.15 - 0.35[1][2][7] | ~0.15 - 0.20 (aqueous)[1][7] |
| Calculated Relative Brightness (ε × Φ) | ~17,400 - 40,600[2] | >22,500[2] |
Based on the available data, Cy3 possesses a higher molar extinction coefficient, indicating more efficient light absorption.[1] However, some sources report a higher quantum yield for this compound, which could result in greater overall brightness.[1][2] The broad range in reported quantum yield for this compound highlights the impact of environmental factors. Ultimately, the optimal dye depends on the specific experimental conditions, and empirical testing is recommended to determine the best performance for a given application.[1]
Experimental Protocols
Antibody Conjugation with Amine-Reactive NHS Ester Dyes
This protocol provides a general procedure for labeling primary amines on antibodies with N-hydroxysuccinimide (NHS) esters of Cy3 or this compound.[1]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy3 NHS ester or this compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 5-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10-20 moles of dye per mole of antibody is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the dye-antibody conjugate from the unreacted free dye using a size exclusion chromatography column. The first colored fraction to elute will be the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (e.g., ~550 nm for Cy3 or ~591 nm for this compound).
Determination of Relative Fluorescence Quantum Yield
This protocol determines the quantum yield of a sample fluorophore relative to a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[2]
Materials:
-
Fluorophore sample of interest (e.g., this compound conjugate)
-
Quantum yield standard
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Solvent (the same for both sample and standard)
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.
-
Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (Slope_s / Slope_std) * (n_s² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_s and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. help.fpbase.org [help.fpbase.org]
- 4. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyanine - Wikipedia [en.wikipedia.org]
Cy3.5 in Super-Resolution Microscopy: A Comparative Guide
In the rapidly advancing field of super-resolution microscopy, the choice of fluorophore is a critical determinant of image quality and resolution. This guide provides an objective comparison of the performance of Cy3.5 with other commonly used fluorophores in the orange-red spectral range—Alexa Fluor 568, ATTO 565, and CF®568—for super-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize their imaging experiments.
Performance Comparison of Fluorophores
The suitability of a fluorophore for super-resolution microscopy is dictated by its photophysical properties, including photon yield, photostability, and blinking characteristics (for STORM). Below is a summary of the performance of this compound and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Brightness | Photostability | Super-Resolution Suitability | Key Characteristics |
| This compound | ~581 | ~596 | Moderate | Moderate | STORM | Belongs to the cyanine (B1664457) dye family and shows some blinking behavior suitable for STORM, though its performance can be buffer-dependent.[1] |
| Alexa Fluor 568 | ~578 | ~603 | High | High | dSTORM, STED | A rhodamine derivative known for good performance in dSTORM.[1][2] It did not show blinking in some tested STORM buffers. |
| ATTO 565 | ~563 | ~592 | High | High | STED, STORM | A rhodamine-based dye with excellent performance in STED microscopy.[3][4] It is also a viable option for STORM.[1] |
| CF®568 | ~562 | ~583 | Very High | Very High | STORM, STED, SIM | A rhodamine-based dye noted for its superior brightness and photostability, making it an excellent choice for various super-resolution techniques, including 3D STORM.[5][6][7] |
Experimental Data and Observations
For STORM applications , the blinking properties of the dye are paramount. While this compound does exhibit some blinking, its performance can be significantly influenced by the imaging buffer composition.[8] For instance, specific buffer formulations can enhance the blinking of cyanine dyes. In comparative studies, other dyes like CF®568 have demonstrated superior performance in 3D STORM, producing higher quality images than the related Cy3B.[5][6] Alexa Fluor 647 remains a benchmark for STORM due to its high photon yield and low duty cycle.[9] While not a direct comparison with this compound, the principles of fluorophore selection for STORM emphasize high photon output per switching event and optimal on/off duty cycles for achieving the best image resolution.[1]
For STED microscopy , the key fluorophore characteristics are high photostability and brightness to withstand the high laser powers of the depletion laser. Dyes like ATTO 565 and CF®568 are well-regarded for their performance in STED.[3][7][10] While Cy3 itself has been used in STED, the advanced photophysical properties of dyes like ATTO 565 and CF®568 often lead to better resolution and image quality.[3][11][12]
Experimental Protocols
Detailed and optimized protocols are crucial for successful super-resolution imaging. Below are representative methodologies for STORM and STED microscopy.
Stochastic Optical Reconstruction Microscopy (STORM) Protocol
This protocol is a generalized procedure for immunofluorescence labeling and STORM imaging.
1. Sample Preparation and Immunofluorescence:
-
Fixation: Fix cells with 3% paraformaldehyde and 0.1% glutaraldehyde (B144438) for 10 minutes.
-
Reduction: Reduce the sample with 0.1% NaBH4 for 7 minutes.
-
Permeabilization and Blocking: Permeabilize cells with 0.1% Triton X-100 and block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 60-120 minutes.
-
Antibody Staining: Incubate with a primary antibody, followed by a secondary antibody conjugated to the desired fluorophore (e.g., this compound, Alexa Fluor 568, CF®568).[9] It is recommended to use highly cross-adsorbed secondary antibodies to minimize non-specific binding.
2. STORM Imaging Buffer Preparation: A common STORM buffer includes an oxygen scavenging system and a thiol.
-
Buffer Base: Prepare a solution of 50 mM Tris (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.
-
Oxygen Scavenger: Add glucose oxidase and catalase to the buffer base. A common recipe is 0.8 mg/mL glucose oxidase and 40 µg/mL catalase.[5][6]
-
Thiol Agent: Add a reducing agent like 2-mercaptoethanol (B42355) (BME) or cysteamine (B1669678) (MEA). The concentration can range from 10 mM to 100 mM depending on the fluorophore and desired blinking rate.[13]
-
Note: The optimal buffer composition can vary significantly between different fluorophores. For cyanine dyes like this compound, specific additives or buffer conditions may be required to enhance blinking.[8]
3. STORM Imaging and Reconstruction:
-
Mount the sample with the prepared STORM imaging buffer.
-
Use a high-power laser (e.g., 561 nm for this compound and similar dyes) to excite the fluorophores and induce blinking. A second laser (e.g., 405 nm) can be used to assist in the photo-reactivation of the dyes.[5]
-
Acquire a large number of frames (typically 10,000-100,000) to capture the stochastic blinking events.
-
Process the raw image data using localization software to reconstruct the final super-resolution image.
Stimulated Emission Depletion (STED) Microscopy Protocol
This protocol outlines a general workflow for STED imaging.
1. Sample Preparation and Immunofluorescence:
-
Follow similar fixation, permeabilization, and blocking steps as for STORM.
-
Use primary and secondary antibodies conjugated with STED-compatible fluorophores (e.g., ATTO 565, CF®568). Higher antibody concentrations (2 to 5-fold higher than for conventional microscopy) are often recommended to ensure optimal labeling density for STED.[14]
2. Mounting:
-
Mount the coverslip with a mounting medium that has a refractive index matching the immersion oil of the objective lens (typically ~1.518).[14][15] Commercially available antifade mounting media are often used.
3. STED Imaging:
-
Use a STED microscope equipped with an excitation laser (e.g., 561 nm) and a depletion laser (e.g., 660 nm or 775 nm).
-
The depletion laser is shaped into a donut-like pattern to de-excite fluorophores at the periphery of the excitation spot, thereby narrowing the point-spread function.
-
Optimize the power of both the excitation and depletion lasers to achieve the desired resolution while minimizing photobleaching.
Visualizations
Experimental Workflow for Super-Resolution Microscopy
Caption: General workflow for a super-resolution microscopy experiment.
Signaling Pathway of Fluorophore Photoswitching in STORM
Caption: Simplified state diagram of fluorophore photoswitching for STORM.
References
- 1. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Super-Resolution Microscopy Dyes Clinisciences [clinisciences.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mvi-inc.com [mvi-inc.com]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. oni.bio [oni.bio]
- 14. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 15. research.yale.edu [research.yale.edu]
Cy3.5 in Neuroscience: A Comparative Guide to a Versatile Fluorophore
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive literature review and objective comparison of Cy3.5 applications in neuroscience, evaluating its performance against common alternatives and offering detailed experimental support.
Cyanine (B1664457) 3.5 (this compound), a member of the cyanine dye family, is a bright, orange-red fluorescent probe that has found a niche in various neuroscience applications. Its spectral properties, with an excitation maximum around 581 nm and an emission maximum around 596 nm, position it well for multiplexing experiments with other common fluorophores. This guide will delve into the quantitative performance of this compound, compare it with other popular dyes, and provide detailed protocols for its use in key neuroscience techniques.
Quantitative Performance Metrics: A Head-to-Head Comparison
The utility of a fluorescent dye is fundamentally determined by its photophysical properties. Here, we present a comparative summary of this compound against other commonly used fluorophores in neuroscience research.
| Property | This compound | Cy3 | Alexa Fluor 555 |
| Excitation Maximum (λex) | ~581 nm | ~550 nm | ~555 nm |
| Emission Maximum (λem) | ~596 nm | ~570 nm | ~565 nm |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (QY) | ~0.15 | ~0.15 | ~0.10 |
| Photostability | Moderate | Moderate to High | High |
| Brightness (ε x QY) | ~17,400 | ~22,500 | ~15,000 |
Data compiled from various sources. Exact values may vary depending on the solvent, conjugation state, and local environment.
Key Observations:
-
Brightness: While Cy3 has a higher molar extinction coefficient, leading to a greater intrinsic brightness, this compound remains a bright and effective fluorophore. Studies have shown that upon covalent attachment to proteins like antibodies, Cy3 and this compound exhibit an anomalous enhancement in fluorescence (2-3 fold), a property not observed with dyes like Cy5.[1][2][3][4] This can result in exceptionally bright conjugates, a significant advantage in imaging applications.
-
Photostability: Alexa Fluor 555 generally demonstrates superior photostability compared to both Cy3 and this compound, making it a preferred choice for long-term imaging experiments or those requiring intense illumination.[2] However, the photostability of cyanine dyes can be enhanced. For instance, genetically encoded tags have been developed that bind to Cy3 and Cy5, significantly increasing their photostability.[5]
-
Environmental Sensitivity: The fluorescence of cyanine dyes, including Cy3 and Cy5, can be influenced by their local environment, including the nucleobase sequence of labeled oligonucleotides.[6] This is an important consideration for quantitative studies.
Applications of this compound in Neuroscience
This compound has been successfully employed in a range of neuroscience techniques, from cellular imaging to in vivo studies.
In Vivo Two-Photon Microscopy
A significant application of this compound is in the in vivo imaging of neuronal structures. Researchers have successfully used a Cy3.5A probe for two-photon microscopy of neurons in the mouse brain.[1][7] Following stereotactic injection into the brain parenchyma, the probe provided bright and specific staining of layer II-III pyramidal neurons, allowing for clear visualization of neuronal somata, dendrites with dendritic spines, and axons with axonal boutons at depths of up to 100 µm from the brain surface.[1][7] Notably, the dye exhibited good photostability during these in vivo imaging experiments.[1][7]
Immunofluorescence of Brain Tissue
This compound-conjugated secondary antibodies are valuable tools for immunofluorescence staining of brain sections. This technique allows for the visualization and localization of specific proteins within the complex architecture of the brain. The bright fluorescence of this compound provides a strong signal for detecting even low-abundance antigens. It can be effectively used in multiplexing protocols with other spectrally distinct fluorophores to simultaneously visualize multiple targets.[8][9][10]
Labeling of Oligonucleotides
This compound is also utilized for labeling oligonucleotides, which have various applications in neuroscience, including fluorescence in situ hybridization (FISH) to detect specific mRNA sequences within neurons.[11][12] The ability to attach the dye to a specific position on the oligonucleotide allows for precise localization studies.
Experimental Protocols
Protocol 1: In Vivo Two-Photon Microscopy of Neurons
This protocol is adapted from a study using a Cy3.5A probe for in vivo neuronal imaging.[1][7]
Materials:
-
Cy3.5A probe solution
-
Methyl-β-cyclodextrin
-
Stereotactic injection apparatus
-
Two-photon microscope
-
Anesthetized mouse with a cranial window
Procedure:
-
Prepare the injection solution by mixing the Cy3.5A probe with methyl-β-cyclodextrin.
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Perform a stereotactic injection of the probe solution into the desired brain region (e.g., cortex).
-
Wait for a sufficient incubation period (e.g., 30 minutes) to allow for neuronal staining.
-
Position the mouse under the two-photon microscope.
-
Acquire images of the stained neuronal structures through the cranial window at the appropriate excitation and emission wavelengths for this compound.
Protocol 2: Immunofluorescence Staining of Brain Cryosections
This is a general protocol for indirect immunofluorescence using a this compound-conjugated secondary antibody.[9][10]
Materials:
-
Brain cryosections (5-20 µm thick)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal serum and 0.1% Triton X-100)
-
Primary antibody (specific to the target protein)
-
This compound-conjugated secondary antibody (directed against the host species of the primary antibody)
-
Mounting medium with DAPI
Procedure:
-
Thaw and rehydrate the brain cryosections in PBS.
-
Permeabilize the sections with permeabilization buffer for 10-15 minutes.
-
Wash the sections three times with PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary antibody diluted in antibody buffer overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate the sections with the this compound-conjugated secondary antibody diluted in antibody buffer for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times with PBS.
-
Counterstain nuclei with DAPI if desired.
-
Mount the coverslips using an appropriate mounting medium.
-
Image the sections using a fluorescence microscope with the appropriate filter sets for this compound and DAPI.
Signaling Pathways and Logical Relationships
The application of this compound in neuroscience often involves elucidating complex biological pathways. For instance, in studies of neuroinflammation, this compound-labeled antibodies can be used to visualize the localization of key signaling proteins in microglia or astrocytes.
Conclusion
This compound is a valuable and versatile fluorescent dye for a variety of applications in neuroscience. Its bright fluorescence, particularly upon protein conjugation, makes it an excellent choice for immunofluorescence and in vivo imaging. While alternatives like Alexa Fluor 555 may offer superior photostability for demanding long-term imaging, the performance of this compound is robust for many experimental paradigms. By carefully considering the specific requirements of the experiment and the photophysical properties of the available fluorophores, researchers can effectively leverage this compound to gain critical insights into the complex workings of the nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Multiplex Fluorescent Immunohistochemistry Protocol to Phenotype Glial Cells in Human Formalin-Fixed Paraffin-Embedded Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Dye Oligo Labeling | Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Cy3.5 and DyLight 594 Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used red fluorescent dyes, Cy3.5 and DyLight 594, to facilitate an informed decision for various applications, including immunofluorescence, microscopy, and other fluorescence-based assays.
Photophysical and Spectroscopic Properties
A summary of the key photophysical and spectroscopic properties of this compound and DyLight 594 is presented below. These parameters are crucial for determining the brightness, filter compatibility, and overall performance of the fluorophores in a given experimental setup.
| Property | This compound | DyLight 594 |
| Excitation Maximum (nm) | ~579 - 588 | ~593 |
| Emission Maximum (nm) | ~591 - 604 | ~618 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~80,000 |
| Quantum Yield (Φ) | ~0.15 - 0.35 | Reported to be ~50% higher than Alexa Fluor 594 when conjugated to IgG[1] |
| Photostability | Generally considered to have moderate photostability, but can be susceptible to photobleaching.[] | Generally reported to have high photostability.[3][4] |
| pH Sensitivity | Relatively pH insensitive in the physiological range. | Retains fluorescence over a wide pH range (pH 4-9).[5] |
| Solubility | Standard cyanine (B1664457) dyes have low water solubility, requiring organic co-solvents. Sulfonated versions have improved water solubility.[] | High water solubility.[5] |
Note: The exact photophysical properties can vary depending on the conjugation partner, solvent, and local environment.
Performance Comparison
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. This compound possesses a significantly higher molar extinction coefficient, suggesting a greater ability to absorb light. However, the quantum yield of DyLight 594, particularly when conjugated to antibodies, is reported to be substantially higher.[1] This suggests that DyLight 594 may offer a brighter signal in biological applications despite its lower molar absorptivity.
Photostability: DyLight dyes are generally marketed as being highly photostable, a crucial feature for imaging applications that require prolonged exposure to excitation light.[3][4] While this compound is a workhorse fluorophore, it can be more prone to photobleaching compared to newer generation dyes.[]
Spectral Characteristics: Both dyes are excitable by common laser lines (e.g., 561 nm, 594 nm) and their emission spectra are well-suited for detection with standard red filters. Their spectral separation from green and far-red fluorophores makes them suitable for multiplexing experiments.
Experimental Protocols
A common application for both this compound and DyLight 594 is in immunofluorescence microscopy. Below is a generalized protocol for indirect immunofluorescence.
Indirect Immunofluorescence Staining Protocol
-
Cell/Tissue Preparation:
-
Culture cells on coverslips or prepare tissue sections.
-
Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 10-20 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the samples with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the samples with a blocking buffer (e.g., 1-5% BSA or 10% normal serum from the same species as the secondary antibody in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the samples with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody (conjugated to either this compound or DyLight 594) to its optimal concentration in the blocking buffer.
-
Incubate the samples with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
Incubate the samples with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.
-
Wash the samples twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the samples using a fluorescence or confocal microscope with the appropriate filter sets for this compound or DyLight 594.
-
Visualizations
Immunofluorescence Workflow
Caption: A generalized workflow for indirect immunofluorescence staining.
Jablonski Diagram of Fluorescence
Caption: A simplified Jablonski diagram illustrating the photophysical processes of fluorescence.
References
A Head-to-Head Comparison: Evaluating the Photostability of Cy3.5 Versus Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of robust and reliable fluorescent probes is a critical step in generating high-quality, reproducible data. This guide provides an in-depth, objective comparison of the photostability of Cyanine3.5 (Cy3.5) against other widely used fluorophores: Cyanine5 (Cy5), Alexa Fluor 555, and Alexa Fluor 647.
In fluorescence-based applications, particularly those involving prolonged imaging such as live-cell tracking or super-resolution microscopy, the photostability of a fluorophore—its resistance to photochemical destruction upon exposure to light—is a paramount performance characteristic. Rapid photobleaching can lead to a diminished signal-to-noise ratio, loss of data, and inaccurate quantification. This guide presents a comparative analysis of this compound, a member of the cyanine (B1664457) dye family, and its performance against the well-regarded Alexa Fluor dyes and its longer-wavelength counterpart, Cy5.
Quantitative Performance Metrics: A Comparative Overview
The following table summarizes key photophysical properties and photostability data for this compound, Cy5, Alexa Fluor 555, and Alexa Fluor 647. It is important to note that direct quantitative comparisons of photostability can be challenging as values are highly dependent on the experimental conditions, including illumination intensity, buffer composition, and the local molecular environment. The data presented here is compiled from various sources to provide a relative performance overview.
| Property | This compound | Alexa Fluor 555 | Cy5 | Alexa Fluor 647 |
| Excitation Max (nm) | ~581 nm | ~555 nm | ~649 nm | ~650 nm |
| Emission Max (nm) | ~596 nm | ~565 nm | ~670 nm | ~668 nm |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~250,000 | ~270,000 |
| Fluorescence Quantum Yield | ~0.15 | ~0.10 | ~0.20 | ~0.33 |
| Relative Photostability | Moderate | High | Moderate to Low | High |
| Key Photostability Insights | Susceptible to photobleaching under intense illumination. | Significantly more photostable than Cy3 and this compound.[1] | Known to be sensitive to photobleaching, especially in the presence of certain environmental factors.[2] | Significantly more photostable than Cy5.[3] |
Note: The photostability of cyanine dyes like this compound and Cy5 can be influenced by factors such as the rigidity of their chemical structure and the presence of specific substituents.[4] Alexa Fluor dyes, which are sulfonated rhodamine derivatives, are generally recognized for their exceptional brightness and photostability.[5] Studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their spectrally similar cyanine dye counterparts.[3][6] For instance, in one study, after 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, while Cy3 retained only about 75%.[6] Another comparison showed that Alexa Fluor 647 was considerably more photostable than Cy5, retaining about 80% of its initial fluorescence under conditions where Cy5 retained only 55%.[6]
Experimental Workflow for Photostability Evaluation
To provide a framework for the independent evaluation of fluorophore photostability, a generalized experimental workflow is outlined below. This process is crucial for assessing performance under specific experimental conditions.
Caption: A generalized workflow for the comparative evaluation of fluorophore photostability.
Detailed Experimental Protocol for Photostability Assessment
This protocol outlines a method to quantify and compare the photobleaching rates of different fluorophores under continuous illumination using a fluorescence microscope.
Objective: To determine the rate of fluorescence decay and the photobleaching half-life of this compound, Cy5, Alexa Fluor 555, and Alexa Fluor 647.
Materials:
-
Solutions of this compound, Cy5, Alexa Fluor 555, and Alexa Fluor 647 conjugated to a consistent substrate (e.g., antibodies or oligonucleotides) at the same molar concentration and degree of labeling in a standard buffer such as Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope equipped with a stable light source (e.g., LED or laser), appropriate filter sets for each fluorophore, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Microscope slides and coverslips.
-
Image acquisition and analysis software (e.g., ImageJ/Fiji, MetaMorph).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the fluorescently labeled molecules at equal molar concentrations in PBS. To minimize inner filter effects, the absorbance of the solutions at the excitation maximum should be kept low (e.g., < 0.1).
-
Pipette a small volume (e.g., 5-10 µL) of each fluorophore solution onto a clean microscope slide and place a coverslip over it. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Microscope Setup and Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the illumination intensity to a level that is representative of your typical imaging experiments. It is crucial to use the same illumination power and settings for all fluorophores being compared.
-
Select the appropriate filter set for the first fluorophore.
-
Acquire an initial image at time zero (t=0).
-
Immediately begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) under continuous illumination. Continue until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
Repeat the process for each of the other fluorophores, ensuring all imaging parameters are kept identical.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define a region of interest (ROI) within the illuminated area for each sample.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
For each fluorophore, normalize the fluorescence intensity at each time point to the initial intensity at t=0 (i.e., Intensity at time t / Intensity at t=0).
-
Plot the normalized fluorescence intensity as a function of time for all fluorophores on the same graph.
-
The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the decay curve. For a more quantitative comparison, the decay curves can be fitted to an exponential function to determine the photobleaching rate constant.
-
Logical Relationship of Photobleaching
The process of photobleaching is a complex photochemical event. The following diagram illustrates the key steps leading to the irreversible loss of fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Researcher's Guide to Fluorescent Dyes: A Cost-Benefit Analysis of Cy3.5
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. Among the myriad of choices, cyanine (B1664457) dyes, and specifically Cy3.5, have been a staple in laboratories for various applications, including fluorescence microscopy, flow cytometry, and microarray analysis. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with viable alternatives based on experimental data.
Performance Characteristics: A Quantitative Comparison
The effectiveness of a fluorescent dye is primarily determined by its photophysical properties. Key metrics include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The brightness of a fluorophore is the product of its molar extinction coefficient and quantum yield.
Below is a summary of the key photophysical properties of this compound and several common alternatives:
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound | ~581-591[1][2][3][4][5] | ~596-604[1][2][3][4][5] | ~116,000[1][2][4][5] | ~0.35[1][4][6] | 40,600 |
| Cy3 | ~550-554[2] | ~570[2][7] | ~150,000[2][7][8] | ~0.15-0.20[2] | >22,500 |
| Alexa Fluor 555 | ~555[8] | ~565[8] | ~150,000[8] | Reported brighter than Cy3 conjugates[8][9] | > Cy3 |
| ATTO 550 | 554[8] | 576[8] | 120,000[8] | 0.80[8] | 96,000 |
| Alexa Fluor 568 | ~578 | ~603 | ~91,300 | ~0.69 | ~63,000 |
| DyLight 550 | 562[10] | 576[10] | 150,000[10] | High[10] | - |
| Alexa Fluor 594 | ~590 | ~617 | ~92,000 | ~0.66 | ~60,720 |
Note: Photophysical properties can vary depending on the solvent and conjugation state.
A significant consideration for both Cy3 and this compound is the phenomenon of "anomalous fluorescence enhancement." Studies have shown that the fluorescence of Cy3 and this compound can increase by 2- to 3-fold upon covalent attachment to proteins like antibodies.[11][12][13] This enhancement is not observed with dyes like Cy5.[11][12] This property makes Cy3 and this compound particularly well-suited for applications involving protein labeling, as it can lead to brighter conjugates and improved signal-to-noise ratios.[2]
In terms of photostability, a crucial factor for imaging applications that require prolonged or repeated light exposure, Alexa Fluor and ATTO dyes generally exhibit higher resistance to photobleaching compared to conventional cyanine dyes like this compound.[1][14] While direct quantitative comparisons can be challenging to find, the general consensus from literature and manufacturer data suggests that for demanding imaging applications, Alexa Fluor 555 and ATTO 550 are more photostable alternatives to this compound.[1]
Cost Analysis
While performance is paramount, the cost of reagents is a practical consideration for any laboratory. The price of fluorescent dyes can vary significantly between manufacturers and in different reactive forms (e.g., NHS ester, maleimide). As of late 2025, the approximate cost for 1-5 mg of the NHS ester form of these dyes is as follows:
-
Cy3 NHS ester: ~$140 - $366[7]
-
Alexa Fluor 555 NHS ester: ~$150 - $400
-
ATTO 550 NHS ester: ~$200 - $500
-
Alexa Fluor 594 NHS ester: ~$150 - $400
It is important to note that bulk purchasing and academic discounts can influence these prices. While this compound is competitively priced, the superior photostability and brightness of alternatives like Alexa Fluor and ATTO dyes may justify the additional cost for certain experiments where signal longevity and intensity are critical.
Experimental Protocols
To provide a practical context for the use of these dyes, detailed methodologies for common applications are provided below.
Antibody Conjugation with NHS Ester Dyes
This protocol outlines the general procedure for labeling primary amines on antibodies with amine-reactive NHS esters of dyes like this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
Dye NHS ester dissolved in anhydrous DMSO (10 mM)
-
1 M Sodium bicarbonate
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
PBS
Procedure:
-
Antibody Preparation: Adjust the antibody solution to a concentration of 1-2 mg/mL in an amine-free buffer. Add 1 M sodium bicarbonate to a final concentration of 0.1 M to raise the pH to 8.3-8.5.[6]
-
Dye Preparation: Immediately before use, dissolve the dye NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]
-
Conjugation: Slowly add the dissolved dye to the antibody solution while gently vortexing.[6] A starting molar ratio of 10:1 to 20:1 (dye to antibody) is recommended, though this may need to be optimized.[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]
-
Purification: Separate the labeled antibody from the unreacted dye using a size exclusion chromatography column equilibrated with PBS.[2]
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.[8]
Indirect Immunofluorescence Staining
This protocol describes a general procedure for staining target proteins in fixed and permeabilized cells using a dye-conjugated secondary antibody.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody specific to the target protein
-
Dye-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Fix and permeabilize cultured cells.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Washing: Wash the cells three times with PBS.[2]
-
Secondary Antibody Incubation: Incubate with the dye-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[2]
-
Final Washes: Wash the cells three times with PBS.[2]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[2]
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 4. This compound NHS ester, 2231670-86-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Cy3 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. xobi.net [xobi.net]
- 14. benchchem.com [benchchem.com]
- 15. raybiotech.com [raybiotech.com]
A Comparative Guide to Experimental Reproducibility Using Cy3.5 Dye
For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical factor influencing experimental success and reproducibility. This guide provides an objective comparison of Cyanine (B1664457) 3.5 (Cy3.5) dye with other common fluorescent probes, focusing on key performance characteristics that directly impact the reliability and consistency of experimental outcomes. The information presented is supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.
Quantitative Comparison of Fluorophore Properties
The selection of a fluorescent dye is fundamentally guided by its photophysical properties. These characteristics determine the dye's brightness, stability, and suitability for various applications. Below is a summary of key quantitative data for this compound and its common alternatives, Cy3 and Alexa Fluor 555.
| Property | (E)-Cyanine 3.5 (this compound) | Cyanine 3 (Cy3) | Alexa Fluor 555 |
| Excitation Maximum (λex) | ~581-591 nm[1] | ~550 nm[2] | ~553-555 nm[3] |
| Emission Maximum (λem) | ~596-604 nm[1] | ~570 nm[2] | ~565-568 nm[3] |
| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹[1][3] | 150,000 cm⁻¹M⁻¹[2] | ~150,000 cm⁻¹M⁻¹[3] |
| Quantum Yield (Φ) | ~0.35[1][3] | ~0.04 (in aqueous solution)[2] | ~0.10[3] |
| Photostability | Moderate[1] | Moderate[4] | High[1][3] |
| Key Characteristics | Good brightness, but susceptible to photobleaching under intense illumination.[1] | Widely used, with moderate photostability.[4] | Significantly more photostable than Cy3/Cy3.5, ideal for long-term imaging.[1][3] |
Note: Photophysical properties such as quantum yield can be significantly influenced by the local environment, including solvent and conjugation to biomolecules.[2]
Impact on Experimental Reproducibility
The reproducibility of fluorescence-based experiments is intrinsically linked to the performance of the chosen dye. Key factors to consider include:
-
Photostability: Dyes with higher photostability, such as Alexa Fluor 555, are less prone to photobleaching during prolonged imaging, leading to more consistent signal intensity and more reliable quantitative data across multiple experiments.[3][5][6] While this compound and Cy3 have moderate photostability, the use of antifade reagents is often recommended for demanding imaging protocols to enhance their performance.[4]
-
Brightness: Brighter dyes often provide a better signal-to-noise ratio, which is crucial for detecting low-abundance targets and achieving consistent results. While both Cy3 and this compound produce bright fluorescent signals when conjugated to antibodies, Alexa Fluor 555 is renowned for its exceptional brightness.[3][4]
-
Dye-Molecule Interactions: The conjugation of cyanine dyes to proteins can sometimes lead to aggregation and self-quenching, which diminishes the fluorescent signal.[5] Studies have shown that Alexa Fluor dyes exhibit less self-quenching compared to Cy dyes, resulting in more fluorescent conjugates, especially at high degrees of labeling.[5][7] Interestingly, Cy3 and this compound have been observed to exhibit an anomalous enhancement in fluorescence upon attachment to proteins, while dyes like Cy5 can experience significant fluorescence loss.[8][9][10]
Experimental Protocols
To ensure reproducible results, it is essential to follow standardized and detailed experimental protocols. Below are methodologies for antibody conjugation and immunofluorescence staining, which are common applications for this compound and other similar dyes.
Antibody Conjugation with NHS Ester Dyes
This protocol outlines the general procedure for labeling primary amines on antibodies with amine-reactive N-hydroxysuccinimidyl (NHS) esters of dyes like this compound.
Materials:
-
Antibody (2-10 mg/mL in amine-free buffer like PBS)
-
(E)-Cyanine 3.5 chloride NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate
-
Size exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dissolve the antibody in an amine-free buffer. To increase the labeling efficiency, raise the pH of the solution to ~8.3 by adding 1 M sodium bicarbonate to a final concentration of 100 mM.[1]
-
Dye Stock Solution Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]
-
Labeling Reaction: Add the dye stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to protein. This ratio may need to be optimized for your specific antibody.[1][4]
-
Incubation: Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. The labeled protein will be visible as a colored band.[1][4]
-
Determination of Degree of Labeling (DOL) (Optional): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for this compound). Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.[1]
Indirect Immunofluorescence Staining
This protocol describes a general procedure for staining target proteins in fixed and permeabilized cells using a dye-conjugated secondary antibody.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody specific to the target protein
-
This compound-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips.
-
Washing: Gently wash the cells three times with ice-cold PBS for 5 minutes each.[11]
-
Fixation: Fix the cells with 1% formaldehyde (B43269) in PBS for 5 minutes on ice.[11]
-
Washing: Wash the cells as in Step 2.[11]
-
Permeabilization: If the target is intracellular, permeabilize the cells with 0.2% Triton X-100 in PBS for 20 minutes on ice.[11]
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody dilution buffer for 1 hour at room temperature.[11]
-
Washing: Wash the cells three times with PBS.[4]
-
Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[4]
-
Final Washes: Wash the cells three times with PBS.[4]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[4]
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound.
Visualizing Experimental Workflows
To further clarify the experimental processes where reproducibility is key, the following diagrams illustrate the workflows for antibody conjugation and immunofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
Cy3.5 for DNA Labeling: A Comparative Guide for Researchers
For researchers engaged in molecular biology, diagnostics, and drug development, the selection of fluorescent dyes for DNA labeling is a critical step that influences experimental sensitivity, accuracy, and reproducibility. Cy3.5, a bright, orange-red fluorescent dye, is a popular choice for labeling oligonucleotides in a variety of applications, including fluorescence microscopy, Fluorescence Resonance Energy Transfer (FRET), and Fluorescence In Situ Hybridization (FISH). This guide provides an objective comparison of this compound with other common fluorescent dyes used for DNA labeling, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Dyes for DNA Labeling
The choice of a fluorescent dye for DNA labeling depends on several key performance parameters. These include the dye's spectral properties, brightness (a combination of extinction coefficient and quantum yield), and photostability. While direct peer-reviewed comparisons focusing exclusively on this compound for DNA labeling are limited, data from studies on the closely related Cy3 dye, along with other cyanine (B1664457) dyes, provides valuable insights. The following table summarizes the key properties of this compound and its common alternatives.
| Property | This compound | Alexa Fluor 594 | DyLight 594 | ATTO 594 |
| Excitation Max (nm) | ~581 | ~590 | ~593 | ~594 |
| Emission Max (nm) | ~596 | ~617 | ~618 | ~617 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | 150,000 | 90,000 | 80,000 | 120,000 |
| Quantum Yield | ~0.15 (for Cy3) | High | High | High |
| Photostability | Moderate | High | High | High |
| Chemistry | NHS ester | NHS ester | NHS ester | NHS ester |
Note: Quantitative data for this compound is not as readily available in direct comparative studies as for Cy3 and Cy5. The quantum yield for Cy3 is provided as a close approximation. Alexa Fluor, DyLight, and ATTO dyes are generally reported to have higher photostability and quantum yields compared to traditional cyanine dyes[1][2]. The fluorescence intensity of cyanine dyes can also be sequence-dependent[3][4].
Experimental Protocols for DNA Labeling
The following are detailed methodologies for labeling DNA with this compound and its alternatives using N-hydroxysuccinimide (NHS) ester chemistry, which reacts with primary amino groups introduced into the DNA.
Protocol for Labeling Amino-Modified Oligonucleotides with this compound NHS Ester
This protocol is adapted for a typical labeling reaction.
1. Reagent Preparation:
-
Amino-Modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0) to a concentration of 1 mM. Avoid buffers containing primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
This compound NHS Ester Stock Solution: Allow the vial of this compound NHS ester to warm to room temperature before opening. Prepare a 10 mg/mL stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). This solution should be prepared fresh.
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer and adjust the pH to 8.5-9.0.
2. Labeling Reaction:
-
In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with the labeling buffer to a final volume of 200 µL.
-
Add 20 µL of the 10 mg/mL this compound NHS ester stock solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.
3. Purification of Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol (B145695) precipitation, size-exclusion chromatography (e.g., a G-25 spin column), or HPLC.
General Protocol for Labeling with Alexa Fluor and DyLight NHS Esters
This protocol can be adapted for both Alexa Fluor 594 and DyLight 594 NHS esters.
1. Reagent Preparation:
-
Amino-Modified DNA: Prepare the DNA in a buffer free of primary amines, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Dye Stock Solution: Prepare a 10 mg/mL stock solution of the Alexa Fluor or DyLight NHS ester in high-quality, anhydrous DMSO.
2. Labeling Reaction:
-
Combine the amino-modified DNA with the labeling buffer.
-
Add the reactive dye solution to the DNA solution. The optimal molar ratio of dye to DNA will depend on the specific application and may need to be determined empirically. A common starting point is a 1.5- to 3-fold molar excess of dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
3. Purification:
-
Separate the labeled DNA from the unreacted dye using a spin column or ethanol precipitation as described for this compound.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for DNA labeling and a conceptual representation of the signaling process in fluorescence-based detection.
References
- 1. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]
Navigating the Challenges of Long-Term Imaging: A Comparative Guide to Cy3.5 and Its Alternatives
For researchers, scientists, and drug development professionals engaged in long-term cellular imaging, the choice of fluorescent probe is a critical determinant of experimental success. While Cyanine (B1664457) 3.5 (Cy3.5) has been a workhorse in the field, its limitations in extended imaging studies necessitate a careful evaluation of its performance against modern alternatives. This guide provides an objective, data-driven comparison of this compound with other fluorophores, offering insights into photostability, brightness, and phototoxicity to inform your selection process.
The Endurance Test: this compound's Performance in Prolonged Imaging
Long-term imaging studies, such as those tracking cellular dynamics, protein trafficking, or the effects of drug candidates over hours or days, place stringent demands on the chosen fluorophores. The ideal probe must exhibit high brightness for clear signal detection, exceptional photostability to resist photobleaching under continuous illumination, and minimal phototoxicity to ensure cell viability and normal physiological behavior.
This compound, a member of the cyanine dye family, offers bright initial fluorescence. However, its performance in long-term studies is hampered by its moderate photostability, a characteristic shared by many traditional cyanine dyes.[1] This susceptibility to photobleaching leads to a progressive loss of signal, compromising the quantitative accuracy and temporal resolution of the experiment. Furthermore, the photoexcitation of cyanine dyes can lead to the generation of reactive oxygen species (ROS), which can induce cellular stress and artifacts, a phenomenon known as phototoxicity.[2][3][4]
Head-to-Head Comparison: this compound vs. Leading Alternatives
To provide a clear perspective on the performance of this compound, this guide compares its key photophysical properties with those of prominent alternatives: Alexa Fluor 568 and ATTO 565. These alternatives have been specifically engineered for enhanced photostability and brightness, making them strong contenders for demanding long-term imaging applications.
Quantitative Data Summary
The following table summarizes the key photophysical parameters of this compound and its alternatives. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
| Feature | This compound | Alexa Fluor 568 | ATTO 565 |
| Excitation Max (nm) | ~581[5] | 578 | 564[6][7] |
| Emission Max (nm) | ~596[5] | 603 | 590[6][7] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~150,000[5] | 91,300 | 120,000[6][7] |
| Quantum Yield (Φ) | ~0.15[5] | 0.69 | 0.90[6][7] |
| Relative Brightness (ε x Φ) | ~22,500 | ~62,997 | 108,000 |
| Photostability | Moderate | High[1] | Very High[1][6] |
Key Observations:
-
Brightness: While this compound possesses a high molar extinction coefficient, its relatively low quantum yield results in lower overall brightness compared to both Alexa Fluor 568 and ATTO 565. ATTO 565, with its exceptionally high quantum yield, is the brightest of the three.
-
Photostability: Both Alexa Fluor 568 and ATTO 565 are recognized for their superior photostability compared to traditional cyanine dyes like this compound.[1] Quantitative data for ATTO 565 shows that its photobleaching rate is dependent on illumination intensity, with an average bleaching time of 63.0 seconds at 284 W/cm².[6] While direct quantitative comparisons for this compound under identical conditions are scarce, studies on the closely related Cy3 dye show it to be more susceptible to photobleaching than Alexa Fluor dyes.[1] One study indicated that 60-70% of a cyanine dye can be photobleached in 30 minutes under a 14 mW/cm² beam, whereas 55% of ATTO 565 molecules were photobleached after 30 minutes of exposure to a much higher intensity 2.4 W/cm² beam.[7]
Experimental Protocols
To ensure the reproducibility and validity of fluorescence imaging data, it is crucial to employ standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Quantification of Photobleaching Rate
This protocol outlines a method to quantify the rate of photobleaching of a fluorescent dye under continuous illumination.
Materials:
-
Fluorophore-conjugated sample (e.g., labeled antibodies, proteins)
-
Microscope slide or imaging dish with a coverslip
-
Fluorescence microscope with a stable light source (e.g., laser, LED)
-
Image acquisition software with time-lapse capabilities
-
Image analysis software (e.g., ImageJ, Fiji)
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample and mount it on the microscope slide or in the imaging dish.
-
Microscope Setup:
-
Select the appropriate objective lens and filter set for the fluorophore.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. It is critical to keep the illumination intensity constant throughout the experiment.
-
-
Image Acquisition:
-
Focus on a region of interest (ROI) containing the fluorescent signal.
-
Initiate a time-lapse acquisition, capturing images at regular intervals (e.g., every 10-30 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Define an ROI around the fluorescent signal and measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the mean intensity of a region without any fluorescent signal and subtracting it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol 2: Assessment of Phototoxicity
This protocol provides a method to assess the phototoxicity of a fluorescent dye in live cells by monitoring cell viability and proliferation.
Materials:
-
Live cells cultured in a suitable imaging dish
-
Fluorescent dye for labeling
-
Cell culture medium
-
Live/dead cell viability assay kit (e.g., Calcein-AM and Propidium Iodide)
-
Fluorescence microscope with an environmental chamber (to maintain temperature, CO₂, and humidity)
Procedure:
-
Cell Labeling: Incubate the live cells with the fluorescent dye according to the manufacturer's protocol.
-
Experimental Groups:
-
Group 1 (No Light Exposure): Labeled cells kept in the incubator without exposure to excitation light.
-
Group 2 (Light Exposure): Labeled cells exposed to the same illumination conditions (intensity and duration) as in a typical long-term imaging experiment.
-
Group 3 (Unlabeled Control): Unlabeled cells exposed to the same illumination conditions.
-
-
Long-Term Incubation: After the initial labeling and light exposure, return all cell culture dishes to the incubator and culture for a period relevant to the long-term imaging experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
At the end of the incubation period, stain the cells with a live/dead viability assay kit.
-
Acquire fluorescence images using the appropriate filter sets for the viability dyes.
-
-
Data Analysis:
-
Quantify the number of live (e.g., green fluorescent) and dead (e.g., red fluorescent) cells in multiple fields of view for each experimental group.
-
Calculate the percentage of viable cells for each group.
-
Compare the viability of the light-exposed labeled cells (Group 2) to the no-light control (Group 1) and the unlabeled control (Group 3) to assess the degree of phototoxicity. A significant decrease in viability in Group 2 compared to the other groups indicates phototoxicity.
-
Visualizing the Limitations and Solutions
To better understand the factors influencing the choice of a fluorophore for long-term imaging, the following diagrams illustrate the key concepts and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cy3.5
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of Cy3.5, a fluorescent cyanine (B1664457) dye, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any aerosols or dust particles.[1][2]
Table 1: Personal Protective Equipment (PPE) and Handling Requirements
| Protective Gear | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against splashes of liquid waste. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the dye. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3] |
| Protective Clothing | Laboratory coat | Shields skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol for this compound Waste
All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste such as gloves and pipette tips, must be treated as hazardous chemical waste.[1][2] Never mix cyanine dye waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and chemically compatible waste container.[1] It is best practice to segregate halogenated and non-halogenated solvent wastes.
-
Solid Waste: All contaminated solid materials, such as pipette tips, tubes, gloves, and bench paper, should be collected in a separate, clearly labeled container for solid hazardous waste.
Step 2: Container Labeling
Proper labeling is critical for safe waste management. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Toxic," "Harmful if swallowed," "Aquatic Hazard"). The Safety Data Sheet for a similar compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
-
The concentration of this compound in the waste, if known.
-
The date the waste was first added to the container.
-
Your name and laboratory contact information.
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that the containers are tightly sealed to prevent leaks or spills.[3] Do not overfill containers; leave adequate headspace for expansion.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Follow their specific procedures for waste hand-off. Do not dispose of this compound waste down the drain or in the regular trash.[5]
Step 5: Decontamination
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.[2] Dispose of any cleaning materials as solid hazardous waste.
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in publicly available literature, the general principles of chemical waste management apply. For instance, if dealing with a highly concentrated acidic or basic solution of the dye, neutralization might be considered as a preliminary step before collection, though this should only be done with EHS approval and a validated protocol.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. Always consult your institution's specific EHS guidelines, as protocols may vary.[1]
References
Safeguarding Your Research: A Guide to Handling Cy3.5
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of Cy3.5, a fluorescent cyanine (B1664457) dye. Adherence to these procedures is critical for minimizing risk and maintaining a safe laboratory environment.
When working with this compound, a comprehensive approach to personal protective equipment (PPE) is mandatory to prevent exposure. The potential hazards of concentrated or powdered forms of cyanine dyes are not well-documented, necessitating a cautious approach.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial when handling this compound in both its solid and solution forms. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a best practice to provide an additional layer of protection. It is critical to check the glove manufacturer's data for specific chemical breakthrough times.[1] |
| Eyes/Face | Safety Goggles and Face Shield | Splash-proof safety goggles are the minimum requirement. A face shield must be worn over the goggles, especially when handling the powder form or solutions where splashing is a risk.[1][2] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A buttoned, long-sleeved lab coat is essential. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][2] |
| Respiratory | Fume Hood or Respirator | All handling of solid (powder) and stock solutions of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator may be required. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn to protect feet from potential spills.[2] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential for preventing contamination and exposure when working with this compound.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS provided by the supplier for the specific this compound product you are using.
-
Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.[1]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available before you start.[1]
2. Handling Procedures (Weighing and Reconstitution):
-
Weighing (Solid Form): To prevent the inhalation of fine dust particles, always weigh the solid form of this compound inside a chemical fume hood.[1]
-
Reconstitution (Preparing Solutions): When dissolving the dye, add the solvent slowly to the solid to prevent splashing.[1]
-
Labeling: Clearly label all containers with the chemical name (this compound), concentration, date of preparation, and appropriate hazard warnings.[1]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.[1]
-
Disposal: All waste contaminated with this compound is considered hazardous waste and must be disposed of in accordance with institutional, local, and national regulations.[1] Do not pour this compound waste down the drain.[3] Collect all liquid and solid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
Experimental Workflow for Safe Handling of this compound
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor. If you have been trained and it is safe to do so, use a chemical spill kit to contain and clean up the spill. For dry spills, avoid generating dust. For wet spills, absorb the material with an inert absorbent and place it in a labeled container for hazardous waste disposal. Always refer to your institution's specific emergency procedures. After handling this compound, always wash your hands thoroughly.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
